molecular formula C51H64N4O13 B15561601 Rifalazil

Rifalazil

Cat. No.: B15561601
M. Wt: 941.1 g/mol
InChI Key: IXSVOCGZBUJEPI-REPXXEGSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifalazil is a useful research compound. Its molecular formula is C51H64N4O13 and its molecular weight is 941.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H64N4O13

Molecular Weight

941.1 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/b13-12?,20-15+,26-14?/t25-,27+,28+,29+,34-,42-,43+,46+,51-/m0/s1

InChI Key

IXSVOCGZBUJEPI-REPXXEGSSA-N

Origin of Product

United States

Foundational & Exploratory

Rifalazil's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifalazil (B610480) (formerly KRM-1648) is a potent, semi-synthetic antibiotic belonging to the benzoxazinorifamycin class, a derivative of rifamycin (B1679328).[1][2] It has demonstrated significant bactericidal activity against a broad spectrum of bacteria, including clinically challenging pathogens such as Mycobacterium tuberculosis, Chlamydia trachomatis, Chlamydia pneumoniae, and Clostridium difficile.[1][3] Developed as a potential successor to rifampin for the treatment of tuberculosis and other intracellular infections, this compound exhibits superior potency and a distinct pharmacokinetic profile.[4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Although its clinical development was halted due to severe side effects, the study of its potent mechanism of action remains valuable for the development of new antibacterial agents.[1]

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme responsible for the transcription of genetic information from DNA to RNA.[4][5] By specifically targeting this enzyme, this compound effectively halts protein synthesis, leading to bacterial cell death.[1]

This compound binds to a well-defined pocket on the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[4][5] This binding site is located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site. The binding of this compound does not prevent the initial formation of the transcription complex or the synthesis of the first few phosphodiester bonds. Instead, it acts as a steric blockade, physically obstructing the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[6] This steric hindrance prevents further elongation of the RNA chain, leading to the release of short, abortive transcripts and a complete cessation of productive transcription.

The benzoxazine (B1645224) ring structure of this compound is a key feature that contributes to its high potency and favorable pharmacokinetic properties, such as high intracellular accumulation, which is particularly advantageous for targeting intracellular pathogens like Chlamydia.[4][7]

Rifalazil_Mechanism_of_Action Mechanism of Action of this compound cluster_transcription Bacterial Transcription RNAP Bacterial RNA Polymerase (RNAP) RNA Elongating RNA Transcript RNAP->RNA Transcription Elongation RNAP_this compound RNAP-Rifalazil Complex DNA DNA Template DNA->RNAP Binding Abortive_RNA Abortive RNA (2-3 nt) This compound This compound This compound->RNAP Binds to β-subunit RNAP_this compound->Abortive_RNA Steric Blockade Halts Elongation

Figure 1: this compound's inhibitory action on bacterial RNA polymerase.

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays, primarily by determining the Minimum Inhibitory Concentration (MIC) against a range of bacterial species. While direct enzymatic inhibition data such as IC50 and Ki values are less commonly reported in publicly available literature, the existing data consistently demonstrates this compound's superior activity compared to other rifamycins.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Mycobacterium tuberculosisVarious Isolates64-fold more active than rifampin[2]
Chlamydia trachomatisWild-type0.00025[3][8]
Chlamydia trachomatisRifampin-resistant mutants≤ 0.064[3][8]
Chlamydia pneumoniaeWild-type0.00125 - 0.0025[5]
Chlamydia pneumoniaeRifampin-resistant mutants0.125[6]
Clostridium difficileVarious StrainsMIC50: 0.002, MIC90: 0.004

Note on IC50 Values: While comprehensive IC50 data for this compound against various bacterial RNAPs is limited in the literature, studies on the closely related rifampin show an IC50 of approximately 20 nM for M. tuberculosis RNAP and <5 nM for E. coli RNAP.[9] It is reported that this compound exhibits a 64-fold lower MIC against many M. tuberculosis isolates compared to rifampin, suggesting a significantly lower IC50 for its target enzyme.[4] One study reported an IC50 of 0.04 µg/mL for this compound against M. avium RNA polymerase, compared to 0.12 µg/mL for rifampicin (B610482).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the general procedure for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

a. Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

b. Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium directly in the wells of the 96-well plate. The concentration range should span the expected MIC.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).

  • Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro RNA Polymerase Inhibition Assay (Adapted from Rifampicin Protocols)

This protocol describes a representative method for measuring the inhibitory activity of this compound on bacterial RNA polymerase.

a. Materials:

  • Purified bacterial RNA polymerase holoenzyme (e.g., from E. coli or M. tuberculosis)

  • Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

  • This compound stock solution in DMSO

  • Stop solution (e.g., formamide (B127407) loading buffer)

  • Denaturing polyacrylamide gel

  • Phosphorimager

b. Procedure:

  • Prepare a reaction mixture containing the transcription buffer, DNA template, and rNTPs (including the radiolabeled rNTP).

  • Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.

  • Initiate the transcription reaction by adding the RNA polymerase holoenzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the radiolabeled RNA products using a phosphorimager.

  • Quantify the intensity of the full-length transcript bands to determine the extent of inhibition at each this compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

RNAP_Inhibition_Assay_Workflow Workflow for In Vitro RNAP Inhibition Assay A Prepare Reaction Mix (Buffer, DNA, rNTPs, [α-³²P]UTP) B Add this compound (Varying Concentrations) A->B C Initiate with RNAP Holoenzyme B->C D Incubate at 37°C C->D E Terminate Reaction (Stop Solution) D->E F Denaturing PAGE E->F G Phosphorimaging F->G H Quantify Bands & Calculate IC50 G->H

Figure 2: Experimental workflow for an in vitro RNA polymerase inhibition assay.

Resistance to this compound

Resistance to rifamycins, including this compound, primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[5] These mutations alter the amino acid sequence of the this compound binding pocket, thereby reducing the drug's binding affinity. While high-level resistance to rifampin can develop through single point mutations, studies have shown that this compound often retains significant activity against many rifampin-resistant strains.[3][6][8] This suggests that the interaction of this compound with the RNAP β-subunit may differ subtly from that of rifampin, allowing it to overcome some common resistance mutations. However, high-level resistance to this compound can also be selected for, often through the accumulation of multiple mutations in the rpoB gene.[3][8]

Rifalazil_Resistance_Development Development of this compound Resistance cluster_wildtype Wild-Type Bacterium cluster_resistant Resistant Bacterium WT_RNAP Wild-Type RNAP (Susceptible) Inhibition Transcription Inhibition WT_RNAP->Inhibition Leads to Mutation Mutation in rpoB gene WT_RNAP->Mutation Spontaneous Mutation This compound This compound This compound->WT_RNAP Binds Resistant_RNAP Mutant RNAP (Resistant) No_Inhibition Transcription Continues Resistant_RNAP->No_Inhibition Allows Rifalazil_Res This compound Rifalazil_Res->Resistant_RNAP Reduced Binding Mutation->Resistant_RNAP

Figure 3: Logical relationship of this compound resistance development.

Conclusion

This compound is a highly potent antibiotic that exerts its bactericidal effect through the specific inhibition of bacterial DNA-dependent RNA polymerase. Its mechanism of action, involving steric hindrance of the elongating RNA transcript, is well-defined. The quantitative data, particularly its low MIC values against a range of pathogenic bacteria, underscore its powerful antimicrobial activity. While the emergence of resistance through mutations in the rpoB gene is a known challenge for the rifamycin class, this compound has demonstrated the ability to retain activity against some rifampin-resistant strains. The detailed experimental protocols provided in this guide offer a framework for the continued study and evaluation of this compound and other novel RNA polymerase inhibitors. Despite the cessation of its clinical development, the in-depth understanding of this compound's potent mechanism of action provides valuable insights for the design of future antibiotics targeting bacterial transcription.

References

Rifalazil pharmacokinetics and pharmacodynamics in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Rifalazil (B610480)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as KRM-1648, is a semi-synthetic, second-generation benzoxazinorifamycin, an antibiotic class that inhibits bacterial DNA-dependent RNA polymerase.[1][2] Developed as a potential successor to rifampin for treating tuberculosis, its potent antimicrobial activity and unique pharmacokinetic profile have made it a subject of extensive preclinical investigation for various bacterial infections.[3] this compound demonstrates exceptional potency against a wide spectrum of pathogens, including mycobacteria, Gram-positive bacteria, and intracellular pathogens like Chlamydia species.[1][4] Its mechanism involves binding to the β-subunit of bacterial RNA polymerase, thereby blocking transcription and leading to cell death.[2][5]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound as demonstrated in preclinical models. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development efforts. Although its clinical development was halted in 2013, the preclinical data for this compound remains a valuable resource for antibiotic research.[6]

Pharmacodynamics (PD)

The pharmacodynamics of this compound are characterized by its potent bactericidal activity across a range of pathogens, driven by its specific mechanism of action.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase.[1][7] This inhibition is achieved through high-affinity binding to the β-subunit of the enzyme, which physically blocks the elongation of the nascent RNA chain, thereby halting the transcription process essential for bacterial protein synthesis and survival.[2][5]

Caption: this compound's Mechanism of Action.
In Vitro Activity

Preclinical studies have established this compound's potent in vitro activity, demonstrating significantly lower Minimum Inhibitory Concentrations (MIC) compared to other rifamycins (B7979662) and antibiotics against various pathogens. It is particularly effective against Mycobacterium tuberculosis, Chlamydia species, Clostridium difficile, and various Gram-positive bacteria.

Table 1: Summary of In Vitro Activity (MIC) of this compound in Preclinical Studies

Organism MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Comparator MICs (μg/mL) Reference(s)
Mycobacterium tuberculosis - - 64-fold more active than rifampin [8]
Mycobacterium tuberculosis (ATCC 35801) 0.00047 - Rifampin: 0.06; Isoniazid: 0.03 [9]
Chlamydia trachomatis 0.00025 0.0025 Azithromycin: 0.125; Levofloxacin: 1.0 [1][10]
Chlamydia pneumoniae 0.000125 0.00125 - 0.0025 Azithromycin: 0.125; Levofloxacin: 1.0 [1][10]
Clostridium difficile 0.0015 0.004 - [1][11]
Staphylococcus aureus (MSSA) 0.0078 - - [1]
Staphylococcus aureus (MRSA) 0.0078 - - [1]
Streptococcus pneumoniae 0.0001 - - [1]

| Helicobacter pylori | 0.004 | - | - |[1] |

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in various animal infection models, often proving superior to standard-of-care antibiotics. Its long half-life and high intracellular accumulation contribute to its robust in vivo performance.[2][12]

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models

Animal Model Pathogen Dosing Regimen Key Outcomes Reference(s)
Mouse (BALB/c) Mycobacterium tuberculosis 20 mg/kg, p.o., 5 days/week for 12 weeks Combination with PZA/EMB had comparable sterilizing activity to INH-RIF and superior anti-relapse activity. [9]
Mouse (BALB/c) Mycobacterium ulcerans 5 or 10 mg/kg/day, p.o., for up to 15 weeks Healed lesions and reduced CFU counts to detection limits with no recurrence. [2][13]
Mouse (C57BL/6J) Chlamydia pneumoniae 1 mg/kg, i.p., for 3 daily doses Effective in clearing lung infection. [12][14]

| Hamster | Clostridium difficile | 10 mg/kg, p.o., once daily for 5 days | Superior to vancomycin (B549263) for curative treatment and prevention of relapse. |[11] |

A notable characteristic of this compound is its post-antibiotic, or "protective," effect (PE). Studies have shown that pretreatment of mammalian cell cultures with this compound can prevent subsequent infection by Chlamydia for up to 12 days, a significantly longer duration than other antibiotics like azithromycin.[15][16]

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound is distinguished by its long half-life, large volume of distribution, and high concentration in tissues and cells, which are advantageous for treating intracellular and deep-seated infections.[4][17]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is absorbed orally, though its bioavailability may decrease at higher doses, potentially due to low water solubility.[12]

  • Distribution: Once absorbed, this compound is highly protein-bound (~99%).[12] It has a very large volume of distribution (Vd) in preclinical species (e.g., 14 L/kg in rats and 9 L/kg in dogs), indicating extensive tissue penetration.[4] This leads to high intracellular concentrations, which can be up to 277 times higher in rat cells than in blood, a key attribute for its efficacy against intracellular pathogens like Chlamydia and Mycobacterium.[3][4]

  • Metabolism: The major metabolites of this compound identified in both mice and humans are 25-deacetyl-rifalazil and 32-hydroxy-rifalazil.[18][19] The deacetylation is mediated by B-esterase, while hydroxylation is carried out by the cytochrome P450 enzyme CYP3A4.[20] Unlike rifampin, this compound does not appear to significantly induce CYP3A4, reducing the potential for drug-drug interactions.[17]

  • Excretion: The primary route of elimination is through biliary/fecal excretion.[21]

Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound

Species Dose Route Half-life (t½) Cmax (ng/mL) AUC (ng·h/mL) Volume of Distribution (Vd) Reference(s)
Rat - - Long 80 - 250 - 14 L/kg [4][22]
Dog - - Long 210 - 770 - 9 L/kg [4][22]
Human (Healthy Volunteer) 10 mg p.o. 8.7 ± 2.7 h 13.5 ± 4.6 280.1 ± 119.7 - [8]
Human (Healthy Volunteer) 25 mg p.o. 8.6 ± 3.6 h 26.4 ± 11.0 610.3 ± 253.4 - [8]

| Human (General) | - | - | ~60 h | - | - | - |[8][23] |

Note: Data from human studies are included for comparative context. There is variability in reported half-life values.

Key Preclinical Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of a drug candidate's PK/PD properties. Below are generalized methodologies based on published preclinical studies of this compound.

Protocol 1: In Vivo Efficacy Assessment in a Mouse Model

This protocol outlines a typical workflow for evaluating the therapeutic efficacy of this compound in a murine infection model, such as for M. tuberculosis or M. ulcerans.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Animal Acclimatization (e.g., BALB/c mice, 6-week-old female) B1 Experimental Infection (e.g., Subcutaneous injection of 3x10^4 CFU into footpad) A1->B1 A2 Pathogen Culture & Preparation (e.g., M. ulcerans to log phase) A2->B1 B2 Monitor Infection Progression (Observe for signs, e.g., swelling, redness) B1->B2 B3 Group Allocation (Untreated Control, Vehicle, this compound 5mg/kg, this compound 10mg/kg) B2->B3 B4 Drug Administration (Oral gavage, daily for specified duration, e.g., 8-15 weeks) B3->B4 C1 Endpoint Evaluation at Intervals (Sacrifice subsets of mice at weeks 1, 3, 6, 9, 15) B4->C1 C2 CFU Enumeration (Homogenize infected tissue, plate serial dilutions, count colonies) C1->C2 C3 Histopathology (Fix, section, and stain tissue to observe bacterial fragmentation and inflammation) C1->C3 C4 Data Analysis (Compare CFU counts and pathology scores between groups) C2->C4 C3->C4

Caption: Workflow for an In Vivo Efficacy Study.

Methodology Details:

  • Animal Model: Six-week-old female BALB/c mice are commonly used.[2][13]

  • Infection: Mice are infected subcutaneously or intravenously with a standardized inoculum of the pathogen (e.g., 3.25 x 10⁴ CFU of M. ulcerans).[9][13]

  • Treatment: Treatment is initiated after infection is established (e.g., 33 days post-infection).[13] this compound, suspended in a vehicle like 2.5% gum Arabic-0.01% Tween 80, is administered orally by gavage at specified doses (e.g., 5-20 mg/kg) for a defined period.[2][9]

  • Endpoints: The primary endpoint is the bacterial load in target organs (e.g., footpads, lungs, spleen), quantified by colony-forming unit (CFU) enumeration.[2][9] Tissues are aseptically harvested, homogenized, serially diluted, and plated on appropriate agar.[9] Histopathological analysis is often performed as a secondary endpoint.[2][13]

Protocol 2: Pharmacokinetic Study in a Rodent Model

This protocol describes a general procedure for determining key pharmacokinetic parameters of this compound in rats or mice.

cluster_dose Phase 1: Dosing cluster_sample Phase 2: Sampling cluster_analysis Phase 3: Bioanalysis & Modeling A1 Animal Preparation (e.g., Cannulated rats for serial blood sampling) A2 Drug Formulation & Administration (Single dose, p.o. or i.v.) A1->A2 B1 Serial Blood Sampling (Collect samples at predefined time points: 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72h) A2->B1 B2 Plasma Preparation (Centrifuge blood with anticoagulant to separate plasma) B1->B2 B3 Tissue Collection (Optional) (Collect organs at terminal time point for distribution analysis) B1->B3 C1 Sample Extraction (e.g., Liquid-liquid extraction of plasma) B2->C1 C2 Bioanalytical Method (LC-MS/MS analysis to quantify this compound and metabolites) C1->C2 C3 Data Plotting (Plasma concentration vs. time curve) C2->C3 C4 Pharmacokinetic Analysis (Non-compartmental analysis to calculate t½, Cmax, AUC, Vd, Clearance) C3->C4

Caption: Workflow for a Preclinical Pharmacokinetic Study.

Methodology Details:

  • Animal Model: Rats or dogs are often used for detailed PK studies.[4][24]

  • Administration: A single dose of this compound is administered, typically via oral (p.o.) gavage or intravenous (i.v.) injection to determine absolute bioavailability.[25]

  • Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -70°C.[22]

  • Bioanalysis: Plasma concentrations of this compound and its metabolites are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][24] This involves sample extraction (e.g., liquid-liquid or solid-phase extraction), chromatographic separation, and detection.[24]

  • Data Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

References

An In-depth Technical Guide to the Solubility and Stability of Rifalazil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifalazil (B610480) (KRM-1648) is a potent, semi-synthetic benzoxazinorifamycin antibiotic with a broad spectrum of activity against various bacterial pathogens, including Mycobacterium tuberculosis.[1] As with any drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, details relevant experimental protocols, and illustrates key concepts with diagrams to support research and development efforts. Although the clinical development of this compound was terminated due to severe side effects, the data regarding its physicochemical properties remain valuable for research purposes.[2]

Solubility Profile of this compound

The aqueous solubility of this compound is highly dependent on pH, a critical factor for its absorption in the gastrointestinal tract. Its bioavailability has been noted to decrease with increasing doses, a phenomenon likely attributable to its limited solubility in the intestinal environment.[3]

Quantitative Solubility Data

The following table summarizes the known aqueous solubility data for this compound.

Solvent/ConditionTemperature (°C)SolubilityReference
Aqueous Buffer (pH 2)25~2000 mg/mL[2]
Aqueous Buffer (pH 5)250.5 mg/mL[2]
Aqueous Solution (Neutral pH)Not Specified~1 µg/mL[3]

No specific data is publicly available for the solubility of this compound in common organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). However, related rifamycins (B7979662) are known to be soluble in these solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Aqueous buffer of desired pH (e.g., pH 1.2, 4.6, 6.8 as per regulatory guidelines)[4]

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired buffer. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.[4]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical classification).[4] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established through preliminary experiments.[5]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Adsorption of the drug to the filter should be evaluated and accounted for.

  • Quantification: Accurately dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid this compound to buffer in vial B Seal and agitate at controlled temperature (e.g., 24-48h) A->B C Allow to settle B->C D Centrifuge C->D E Withdraw supernatant D->E F Filter aliquot E->F I Measure final pH G Dilute filtrate F->G H Quantify via HPLC G->H

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile of this compound

Stability testing is crucial for identifying degradation pathways and establishing a stable formulation.[6] While specific forced degradation data for this compound is limited, it is known to be resistant to autoxidation.[7] Stability studies on related rifamycins, such as Rifampicin (B610482) and Rifaximin, provide insights into the likely degradation profile of this compound.

Expected Stability Under Forced Degradation

Forced degradation studies expose the drug substance to stress conditions to accelerate its decomposition.[6] The table below outlines the expected stability of this compound based on data from analogous rifamycin (B1679328) compounds.

Stress ConditionTypical Reagents/ParametersExpected Outcome for this compound (Inferred)Reference
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)Significant degradation expected.[6][8]
Base Hydrolysis 0.1 M NaOH, heatSignificant degradation expected.[8]
Oxidation 3-6% H₂O₂, room temperatureSignificant degradation expected.[8][9]
Thermal Degradation Dry heat (e.g., >70°C)Degradation expected at elevated temperatures.[8]
Photodegradation UV/Visible light exposure (ICH Q1B)Stable in solid state; potential degradation in solution.[8]
Known Metabolites

In humans, this compound is metabolized into two major metabolites:

  • 25-deacetyl-benzoxazinorifamycin (via B-esterase)

  • 32-hydroxy-benzoxazinorifamycin (via CYP3A4)[10]

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop a stability-indicating HPLC method and to assess the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[11]

  • Mobile phase components (e.g., phosphate (B84403) or acetate (B1210297) buffer, acetonitrile)[11]

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Method Development: Develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products. The mobile phase composition, flow rate, and detection wavelength (e.g., 254 nm) should be optimized.[11]

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C for 4-8 hours).[12] Withdraw samples at various time points, neutralize with base, dilute, and inject into the HPLC system.

    • Base Hydrolysis: Repeat the above procedure using 0.1 M NaOH and neutralize with acid before injection.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.[9] Analyze samples at different intervals.

    • Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 70-80°C) for a specified period. Dissolve the stressed solid and analyze.

    • Photodegradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[13] Specificity is confirmed by demonstrating that the peak for this compound is pure and not co-eluting with any degradants (using a DAD for peak purity analysis).

Visualization: Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound stock solution B Acid (HCl, heat) A->B C Base (NaOH, heat) A->C D Oxidative (H₂O₂) A->D E Thermal (Dry Heat) A->E F Photolytic (UV/Vis Light) A->F G Sample at time intervals B->G C->G D->G E->G F->G H Neutralize/ Dilute G->H I Inject into validated HPLC H->I J Analyze data (Peak purity, % Degradation) I->J

Caption: General workflow for conducting forced degradation studies.

Mechanism of Action

This compound, like other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[2] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis.

Mechanism:

  • This compound specifically binds to the β-subunit of the bacterial RNAP.[7]

  • This binding sterically blocks the path of the elongating RNA transcript when it is 2-3 nucleotides long.

  • The blockage prevents the synthesis of longer RNA chains, thereby halting transcription and ultimately leading to bacterial cell death.[14]

The selectivity of this compound for bacterial RNAP over its mammalian counterpart is the basis for its therapeutic use.[9]

Visualization: this compound's Inhibition of Bacterial RNA Polymerase

G cluster_process Bacterial Transcription DNA DNA Template RNAP RNA Polymerase (RNAP) (with β-subunit) DNA->RNAP binds to RNA RNA Transcript RNAP->RNA synthesizes Block Transcription Blocked RNAP->Block Protein Essential Proteins RNA->Protein leads to This compound This compound This compound->RNAP binds to β-subunit

Caption: Mechanism of action of this compound on bacterial RNA polymerase.

References

Rifalazil: An In-Depth Examination of Biological Interactions Beyond RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Rifalazil, a potent benzoxazinorifamycin antibiotic, is well-characterized as a specific inhibitor of the bacterial DNA-dependent RNA polymerase (RNAP) β-subunit. This mode of action accounts for its high efficacy against a range of bacteria, including significant intracellular pathogens. However, the termination of its clinical development due to severe side effects suggests potential interactions beyond its primary prokaryotic target. This technical guide synthesizes the available evidence for this compound's biological effects that are not directly mediated by RNAP inhibition in an extracellular context. It explores phenomena occurring within mammalian host cells and investigates potential, unconfirmed biological targets by examining data from the parent rifamycin (B1679328) class of compounds.

The "Protective Effect": Host Cell Sequestration and Pathogen Targeting

While not a true alternative biological target, one of the most significant phenomena observed for this compound beyond simple antibacterial activity is its ability to confer a long-lasting protective effect (PE) on mammalian host cells against subsequent infection. Studies have demonstrated that pre-treating mammalian cell monolayers with this compound prevents chlamydial infection for up to 12 days, a duration significantly longer than other antibiotics.[1][2]

Crucially, this effect is not due to this compound targeting a host cell pathway required for pathogen entry or replication. Instead, it is a consequence of the drug's high intracellular concentration and persistence. The sequestered this compound remains active and targets the RNAP of the invading Chlamydia upon infection. This was confirmed using chlamydial mutants with altered RNAP, which showed resistance to the protective effect in direct proportion to their increased Minimum Inhibitory Concentrations (MICs).[1]

Quantitative Data: Protective Doses of this compound

The following table summarizes the concentrations of this compound required to protect McCoy cell monolayers from Chlamydia trachomatis infection after the drug has been removed from the culture medium.

ParameterIncubation Time with DrugDrug-Free Interval Before InfectionThis compound Concentration (μg/mL)
MIC N/AN/A0.00025
Protective Dose 24 hours2 days0.002
Protective Dose 5 minutes0 days0.032

Data sourced from Wolf et al., 2006.[1]

Experimental Protocol: Protective Effect (PE) Assay

The methodology to determine the protective effect was adapted from studies by Wolf et al. (2006).[1]

  • Cell Culture: McCoy cell monolayers are seeded and grown to confluence in 96-well plates.

  • Drug Pre-incubation: The growth medium is replaced with a medium containing serial dilutions of this compound. The cells are incubated for a specified period (e.g., 24 hours).

  • Drug Removal: The drug-containing medium is removed, and the monolayers are washed thoroughly with a drug-free medium to remove any extracellular antibiotic.

  • Drug-Free Interval: Fresh, drug-free medium is added to the wells, and the cells are incubated for a defined "drug-free" interval (e.g., 2 days).

  • Infection: After the interval, the medium is removed, and the cells are inoculated with a suspension of Chlamydia trachomatis elementary bodies. The infection is allowed to proceed for a standard period (e.g., 48 hours).

  • Assessment: The chlamydial inclusions are visualized (e.g., by immunofluorescence staining) and quantified. The protective dose is defined as the lowest concentration of the drug during pre-incubation that prevents the formation of chlamydial inclusions.

Workflow Visualization: Protective Effect Assay

Protective_Effect_Workflow cluster_setup Phase 1: Drug Loading cluster_washout Phase 2: Washout & Interval cluster_challenge Phase 3: Challenge & Analysis A 1. McCoy Cells in 96-well Plate B 2. Add this compound (24h Incubation) A->B C 3. Wash Cells (Remove Drug) B->C D 4. Drug-Free Medium (2-day Incubation) C->D E 5. Infect with C. trachomatis D->E F 6. Incubate (48h) & Stain Inclusions E->F G 7. Quantify Protection (Microscopy) F->G

Caption: Workflow for the this compound Protective Effect (PE) assay.

Potential Class-Related Target: Inhibition of Osteoclastogenesis

While no studies directly link this compound to mammalian signaling pathways, compelling evidence shows that its parent compound, Rifampin, can modulate bone cell activity. This suggests a potential class-wide effect for rifamycins (B7979662). Specifically, Rifampin has been shown to suppress the differentiation and function of osteoclasts, the primary cells responsible for bone resorption.[3]

This inhibitory action is not related to RNAP. Instead, Rifampin was found to specifically abrogate the signaling cascade induced by the Receptor Activator of Nuclear factor-κB Ligand (RANKL), a critical cytokine for osteoclast formation. The key pathways inhibited by Rifampin are the p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-κB (NF-κB) pathways.[3] It is plausible that this compound, sharing the core rifamycin structure, could exert similar effects, potentially contributing to its overall toxicological profile.

Quantitative Data: Rifampin Doses Affecting Bone Cells

The following table summarizes the concentrations and doses of Rifampin used in studies demonstrating an effect on bone cell formation and function.

Study TypeModel SystemTreatmentEffective Concentration / DoseObserved EffectReference
In Vivo Mouse Calvarial OsteolysisIntraperitoneal Injection10 or 50 mg/kg/dayInhibition of Ti-particle-induced osteolysis and osteoclastogenesisYan et al., 2017[3]
In Vitro Mouse Bone Marrow MacrophagesCulture Medium5, 10, 20 μg/mLDose-dependent suppression of osteoclast differentiation and bone resorptionYan et al., 2017[3]
In Vitro Human Mesenchymal Stem CellsCulture Medium> 32 μg/mLSignificant inhibition of cell proliferationLiu et al., 2014[4][5]
In Vitro Human Osteoblast-like CellsCulture Medium> 3 μg/mLSignificant decrease in cell proliferation (³H-thymidine uptake)Hughes et al., 1997[6]
Experimental Protocol: In Vitro Osteoclastogenesis Assay

The methodology to assess the effect of rifamycins on osteoclast formation is adapted from Yan et al. (2017).[3]

  • Cell Isolation: Bone marrow-derived macrophages (BMMs) are isolated from the femurs and tibias of mice.

  • Precursor Culture: Cells are cultured for 3 days in α-MEM medium supplemented with 10% FBS, penicillin/streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to generate osteoclast precursors.

  • Differentiation: The adherent BMMs are cultured for an additional 5-7 days with 50 ng/mL RANKL and 30 ng/mL M-CSF to induce differentiation into mature osteoclasts. Test compounds (e.g., Rifampin) at various concentrations are added to the medium during this stage.

  • TRAP Staining: Mature osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.

  • Bone Resorption Assay (Functional): BMMs are seeded on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates) and cultured as described in step 3. After culture, cells are removed, and the resorption pits are visualized and quantified by microscopy.

  • Western Blot Analysis: To probe the mechanism, BMMs are stimulated with RANKL for short periods (e.g., 0-60 minutes) in the presence or absence of the test compound. Cell lysates are then analyzed by Western blot for the phosphorylation status of key signaling proteins like p38 and IκBα (an indicator of NF-κB activation).

Signaling Pathway Visualization: Rifampin Inhibition of RANKL Signaling

RANKL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK p38 p38 MAPK MKKs->p38 p38_n p38 p38->p38_n translocates IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates NFATc1 NFATc1 Gene Expression Genes Osteoclast-specific Genes (TRAP, Cathepsin K, etc.) NFATc1->Genes Osteoclast\nDifferentiation\n& Function Osteoclast Differentiation & Function Genes->Osteoclast\nDifferentiation\n& Function p38_n->NFATc1 NFkB_n->NFATc1 Rifampin Rifampin (Rifamycin Class) Rifampin->p38 inhibits activation Rifampin->NFkB_n inhibits activation

Caption: Inhibition of RANKL-induced p38 and NF-κB pathways by Rifampin.

Conclusion and Future Outlook

The available scientific literature strongly indicates that this compound's primary, and to date only confirmed, biological target is the bacterial RNA polymerase. The well-documented "protective effect" in mammalian cells is an indirect consequence of its intracellular accumulation and subsequent action on the pathogen's RNAP, rather than a direct interaction with host cell machinery.

However, the termination of this compound's clinical development due to severe side effects, coupled with emerging data on the broader biological activities of its parent compound, Rifampin, warrants further investigation. The demonstrated ability of Rifampin to inhibit osteoclastogenesis by suppressing RANKL-induced p38 and NF-κB signaling pathways provides a plausible, albeit unconfirmed, hypothesis for a potential off-target effect of the rifamycin class. These signaling pathways are ubiquitous and critical for immune function and cellular homeostasis, and their modulation could lead to significant physiological consequences.

For drug development professionals, this analysis underscores a critical point: even for antibiotics with high specificity for a prokaryotic target, high intracellular accumulation in mammalian tissues can lead to unanticipated interactions. Future research should aim to directly assess this compound's activity on key mammalian signaling cascades, such as the MAPK and NF-κB pathways in various cell types, to elucidate the molecular basis of its toxicity and to better understand the polypharmacology of the rifamycin class.

References

In Vitro Antibacterial Spectrum of Rifalazil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Rifalazil (formerly KRM-1648), a benzoxazinorifamycin antibiotic. This compound demonstrates potent activity against a wide range of bacteria by inhibiting the β-subunit of bacterial DNA-dependent RNA polymerase.[1][2][3] This document summarizes key quantitative data on its efficacy, outlines standard experimental protocols for its evaluation, and visualizes its mechanism of action and testing workflows. Although its development was terminated in 2013 due to severe side effects, the data on its potent in vitro activity remains of scientific interest.[4]

Quantitative Antibacterial Spectrum

This compound has demonstrated broad in vitro activity against Gram-positive, select Gram-negative, and atypical bacteria.[1][5] The following tables summarize its Minimum Inhibitory Concentration (MIC) values against a variety of clinically relevant bacterial species.

Table 1: In Vitro Activity against Gram-Positive Bacteria
Bacterial SpeciesStrain InformationMIC₅₀ (μg/mL)Reference
Staphylococcus aureusMethicillin-susceptible (MSSA)0.0078[1]
Staphylococcus aureusMethicillin-resistant (MRSA)0.0078[1]
Staphylococcus aureusMethicillin- and quinolone-resistant0.0078[1]
Staphylococcus epidermidis-0.0078[1]
Streptococcus pyogenes-0.0002[1]
Streptococcus pneumoniae-0.0001[1]
Clostridium difficile-0.0015[1]
Clostridium perfringens-0.0039[1]
Bacteroides fragilis-0.0313[1]
Table 2: In Vitro Activity against Gram-Negative Bacteria
Bacterial SpeciesMIC₅₀ (μg/mL)Reference
Escherichia coli16[1]
Klebsiella pneumoniae16[1]
Helicobacter pylori0.004[1]
Table 3: In Vitro Activity against Atypical and Other Bacteria
Bacterial SpeciesStrain InformationMIC Range (μg/mL)MIC₉₀ (μg/mL)Reference
Chlamydia trachomatis10 strains-0.0025[5]
Chlamydia pneumoniae10 recent clinical isolates-0.00125[5]
Chlamydia pneumoniae-0.00025 - 0.0025-[6]
Mycobacterium tuberculosisMultiple isolates--[7]

Note: One study demonstrated that this compound is 64-fold more active than rifampin and 4- to 8-fold more active than rifabutin (B1679326) against many isolates of M. tuberculosis.[7]

Mechanism of Action

This compound, like other rifamycins (B7979662), exerts its bactericidal effect by targeting and inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription.[2][8] By binding to the β-subunit of the enzyme, it blocks the elongation of the messenger RNA chain, thereby halting protein synthesis and leading to bacterial cell death.[1][2]

Rifalazil_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound beta_subunit β-subunit This compound->beta_subunit Binds to RNAP DNA-dependent RNA Polymerase (RNAP) mRNA mRNA Transcript (Blocked) RNAP->mRNA beta_subunit->RNAP Inhibits DNA Bacterial DNA DNA->RNAP Transcription Protein Essential Proteins (Synthesis Halted) mRNA->Protein CellDeath Bacterial Cell Death Protein->CellDeath

This compound's inhibition of bacterial RNA polymerase.

Experimental Protocols: Broth Microdilution MIC Testing

The determination of the Minimum Inhibitory Concentration (MIC) values for this compound is typically performed following standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents like M07 and M11.[9][10] The broth microdilution method is a commonly used technique.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Standardized bacterial inoculum (typically 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)

  • This compound stock solution

  • Serial dilution equipment (pipettes, reservoirs)

  • Incubator (35°C in ambient air)[11]

Procedure:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared directly in the microtiter plate wells using the appropriate broth. Each well will contain a specific concentration of the drug.

  • Inoculation: All wells, including a positive growth control (no antibiotic) and a negative sterility control (no bacteria), are inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours (or other specified times depending on the organism).[11]

  • Reading Results: The plates are examined visually for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) E1 Inoculate wells with bacterial suspension P1->E1 P2 Prepare serial dilutions of this compound in a 96-well plate P2->E1 E2 Incubate plate (e.g., 35°C for 16-20h) E1->E2 A1 Visually inspect wells for turbidity (growth) E2->A1 A2 Determine lowest concentration with no visible growth A1->A2 Result

Workflow for Broth Microdilution MIC Testing.

Resistance and Synergism

While potent, rifamycins as a class are known for the potential for rapid development of resistance when used as monotherapy.[5][12] Studies have shown that resistance to this compound can emerge in Chlamydia species after serial passage in subinhibitory concentrations.[13] However, this compound may retain significant activity against strains that are highly resistant to rifampin.[6][14]

To mitigate resistance and enhance bactericidal activity, combination therapy has been explored. One in vitro study found that co-treatment with this compound and vancomycin (B549263) increased the killing of logarithmic-phase Staphylococcus aureus cultures by a factor of approximately 3-Log10 compared to either drug alone and delayed the appearance of resistant mutants.[12] This suggests a synergistic or additive effect that could be crucial in a clinical context.

References

Rifalazil for Multidrug-Resistant Tuberculosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document is intended for research and informational purposes only. Rifalazil is an investigational drug, and its clinical development for tuberculosis was reportedly terminated.

Introduction

This compound (formerly KRM-1648) is a benzoxazinorifamycin, a derivative of rifampin, that has been investigated for its potential role in the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) strains. Like other rifamycins (B7979662), its primary mechanism of action is the inhibition of bacterial transcription. Preclinical studies demonstrated its high potency against Mycobacterium tuberculosis. This guide provides a technical overview of this compound, summarizing key quantitative data, experimental protocols, and the molecular basis of its action and resistance, tailored for researchers and drug development professionals.

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by targeting the bacterial DNA-dependent RNA polymerase (RNAP).[1] It binds with high affinity to the β-subunit of RNAP, encoded by the rpoB gene, sterically blocking the path of the elongating RNA transcript and thereby inhibiting transcription.[1] This action effectively halts the production of essential proteins, leading to bacterial cell death.

Resistance to this compound, and rifamycins in general, is primarily mediated by specific point mutations within an 81-bp "hot-spot region" of the rpoB gene. These mutations alter the conformational structure of the RNAP β-subunit, reducing the binding affinity of the drug to its target. This prevents the inhibition of transcription, allowing the bacterium to survive and replicate in the presence of the antibiotic.

Rifalazil_Mechanism_of_Action cluster_0 Susceptible M. tuberculosis cluster_1 Rifamycin-Resistant M. tuberculosis This compound This compound RNAP RNA Polymerase (rpoB β-subunit) This compound->RNAP Binds & Inhibits Transcription mRNA Transcription RNAP->Transcription Blocks Protein Protein Synthesis Death Bacterial Cell Death Rifalazil_Res This compound RNAP_Mut Mutated RNA Polymerase (rpoB mutation) Rifalazil_Res->RNAP_Mut Binding Failure Transcription_Res mRNA Transcription RNAP_Mut->Transcription_Res Continues Survival Bacterial Survival & Proliferation

Caption: Mechanism of this compound action and resistance pathway. (Within 100 characters)

Quantitative Data

In Vitro Activity

Preclinical studies consistently highlighted this compound's potent in vitro activity against M. tuberculosis. While comprehensive MIC₅₀/MIC₉₀ data against large panels of MDR-TB isolates are not widely available in published literature, comparative studies and assessments against reference strains provide valuable insights.

Compound Activity Metric Value / Comparison Reference Strain(s)
This compound MIC0.00047 µg/mLM. tuberculosis ATCC 35801 (Erdman)
This compound Comparative Potency64-fold more active than RifampinVarious M. tuberculosis isolates
This compound Comparative Potency4- to 8-fold more active than RifabutinVarious M. tuberculosis isolates
Rifampin MIC0.06 µg/mLM. tuberculosis ATCC 35801 (Erdman)
Isoniazid MIC0.03 µg/mLM. tuberculosis ATCC 35801 (Erdman)
Table 1: Summary of in vitro minimum inhibitory concentrations (MICs) and comparative potency.[2][3]

Some in vitro evidence suggests that certain rifampin-resistant strains may not exhibit cross-resistance to this compound, although this is not universal.[2][4]

Preclinical Efficacy in Murine Models

This compound demonstrated significant efficacy in murine models of tuberculosis, often proving superior to standard-of-care drugs like rifampin. The tables below summarize key findings from studies using BALB/c or CD-1 mice infected with the Erdman strain of M. tuberculosis.

Treatment Regimen (Dose) Duration Organ Outcome (Compared to Control/Rifampin)
This compound (RLZ)12 weeksLungs & SpleenAchieved a non-culturable state (sterilization).[3]
Rifampin (RIF) + Isoniazid (INH)12 weeksLungs & SpleenDid not achieve sterilization; regrowth detected 1 month post-therapy.
RLZ + INH6 weeksLungs & SpleenAchieved a non-culturable state.
RLZ + INH10 weeksLungs & SpleenMaintained non-culturable state after a 4-month observation period (no relapse).
RLZ + INH6-8 weeksLungs & SpleenRelapse (regrowth) observed after a 4-month observation period.
Table 2: Efficacy of this compound (RLZ) in combination with Isoniazid (INH) in a murine model.
Treatment Regimen (Dose) Duration Organ Mean CFU ± SD (at end of treatment) Mice with Regrowth (after 12-week observation)
INH + RIF (25/20 mg/kg)12 weeksSpleen07 of 8
Lung07 of 8
RLZ (20 mg/kg)12 weeksSpleen11 ± 208 of 8
Lung1 ± 26 of 8
RLZ + PZA + EMB (20/150/150 mg/kg)12 weeksSpleen04 of 8
Lung01 of 8
Table 3: Colony-Forming Unit (CFU) counts and relapse rates in a long-term murine study.[3]
Clinical Trial Data

A Phase II clinical trial was conducted to evaluate the safety and bactericidal activity of this compound in patients with newly diagnosed, sputum smear-positive pulmonary TB.[2]

Treatment Arm (14 Days) Number of Subjects Outcome
Isoniazid (INH) Daily16Control Arm
INH + Rifampin Daily16No significant difference in CFU decline compared to INH alone.
INH Daily + this compound (10 mg) Once Weekly17No significant difference in CFU decline compared to INH alone.
INH Daily + this compound (25 mg) Once Weekly16No significant difference in CFU decline compared to INH alone.
Table 4: Summary of Phase II clinical trial results on bactericidal activity.[2]

The study concluded that this compound was well-tolerated, with low rates of adverse events. However, the microbiological results were statistically inconclusive, and a significant "rifamycin effect" on sputum CFU counts could not be demonstrated within the 2-week study period.[2]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis can be determined using broth microdilution or automated liquid culture systems.

Protocol: Broth Microdilution in 7H9 Medium

  • Preparation of Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80, to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Plate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using supplemented 7H9 broth to achieve the desired final concentration range (e.g., 0.0001 to 1.0 µg/mL).

    • Include a drug-free well as a positive growth control and a media-only well as a negative control.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. This can be assessed visually or by using a growth indicator like resazurin.

Murine Model of Tuberculosis Efficacy

This protocol outlines a standard workflow for assessing the in vivo bactericidal and sterilizing activity of this compound.

Murine_TB_Workflow cluster_infection Phase 1: Infection cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_relapse Phase 4: Relapse Study Infection Aerosol Infection of BALB/c Mice (M. tb Erdman Strain, ~100 CFU/lung) Pre_Treat Allow Infection to Establish (2-4 weeks) Infection->Pre_Treat Group Randomize Mice into Treatment Groups (e.g., Vehicle, RIF, RLZ, RLZ+INH) Pre_Treat->Group Dosing Administer Drugs Daily (5 days/week) via Oral Gavage Group->Dosing Duration Treat for Defined Durations (e.g., 4, 6, 8, 12 weeks) Dosing->Duration Sacrifice_1 Sacrifice Subsets at Each Time Point Duration->Sacrifice_1 Observe Cease Treatment in Parallel Groups Duration->Observe Homogenize Aseptically Remove & Homogenize Lungs and Spleen Sacrifice_1->Homogenize Plate Plate Serial Dilutions on 7H11 Agar (B569324) Homogenize->Plate CFU_Count Incubate at 37°C for 4 weeks, Enumerate CFU Plate->CFU_Count Hold Hold Mice without Treatment (e.g., 3-6 months) Observe->Hold Sacrifice_2 Sacrifice and Determine Organ CFU for Relapse Hold->Sacrifice_2

Caption: Standard experimental workflow for a murine TB drug efficacy study. (Within 100 characters)

Protocol Steps:

  • Infection:

    • Female BALB/c or CD-1 mice are infected via a low-dose aerosol route with a virulent strain of M. tuberculosis (e.g., Erdman ATCC 35801) to achieve an implantation of 50-100 CFU in the lungs.

  • Treatment Initiation:

    • Treatment is typically initiated 2-4 weeks post-infection, once a chronic infection is established.

    • Mice are randomized into treatment cohorts (e.g., vehicle control, rifampin, this compound, combination therapies).

    • Drugs are administered by oral gavage, typically 5 days per week. This compound is often dissolved in a vehicle like DMSO for administration.[3]

  • Assessment of Bactericidal Activity:

    • At specified time points (e.g., after 4, 8, 12 weeks of therapy), subsets of mice from each group are euthanized.

    • Lungs and spleens are aseptically removed, homogenized in saline with 0.05% Tween 80.

    • Serial dilutions of the organ homogenates are plated on Middlebrook 7H10 or 7H11 agar supplemented with OADC.

    • Plates are incubated at 37°C for 4 weeks, after which colonies are counted to determine the bacterial load (log₁₀ CFU).

  • Assessment of Sterilizing Activity (Relapse):

    • To assess the sterilizing potential, parallel treatment groups are held for an extended period (e.g., 3-6 months) after the cessation of therapy.

    • At the end of this observation period, mice are euthanized, and their organs are cultured to determine the proportion of mice that relapse (i.e., have any detectable CFU).

Conclusion and Future Directions

This compound is a highly potent benzoxazinorifamycin that demonstrated superior preclinical activity against M. tuberculosis compared to rifampin. Its mechanism of action is well-understood, and resistance is primarily conferred by mutations in the rpoB gene. Despite its promising in vitro and in vivo profile, clinical trial results on bactericidal activity were inconclusive, and its development for tuberculosis was reportedly halted due to side effects.[1]

For researchers, the study of this compound and similar compounds remains valuable. It underscores the potential of modifying the rifamycin (B1679328) scaffold to enhance potency and potentially overcome certain resistance mechanisms. Future research could focus on understanding the structural basis for its increased potency and exploring novel rifamycin analogs with improved safety profiles for the continued fight against multidrug-resistant tuberculosis.

References

Rifalazil: A Potent Inhibitor of Chlamydia trachomatis Elementary Bodies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Rifalazil, a benzoxazinorifamycin antibiotic, against Chlamydia trachomatis, with a particular focus on its effects on the infectious elementary bodies (EBs). This document is intended for researchers, scientists, and professionals involved in the development of antimicrobial agents.

Core Mechanism of Action

This compound exhibits its potent bactericidal activity by targeting and inhibiting the bacterial DNA-dependent RNA polymerase.[1][2][3] This enzyme is crucial for the transcription of bacterial DNA into RNA, a fundamental step in protein synthesis and, consequently, bacterial survival and replication. By binding to the β-subunit of the RNA polymerase, this compound effectively halts the initiation of transcription, leading to the death of the bacterium.[3] This mechanism is particularly effective against C. trachomatis as the bacterium relies on its own transcriptional machinery for survival and differentiation within the host cell.

The primary mechanism of this compound's action against Chlamydia trachomatis involves the inhibition of its DNA-dependent RNA polymerase, which is essential for the transcription of genes required for the transition of elementary bodies (EBs) to reticulate bodies (RBs) and subsequent replication.

cluster_host_cell Host Cell EB Chlamydia trachomatis Elementary Body (EB) RNA_Polymerase Bacterial DNA-dependent RNA Polymerase (β-subunit) EB->RNA_Polymerase Requires for viability Rifalazil_in This compound Rifalazil_in->RNA_Polymerase Binds to and inhibits Transcription Transcription Blocked RNA_Polymerase->Transcription Leads to RB_formation RB Formation Inhibited Transcription->RB_formation Results in Replication Replication Prevented RB_formation->Replication Prevents

Caption: Mechanism of this compound Action in a Host Cell.

Quantitative Antimicrobial Activity

This compound has demonstrated exceptional potency against various strains of Chlamydia trachomatis, with Minimum Inhibitory Concentrations (MICs) reported to be in the picogram to nanogram per milliliter range.[2] Its activity is significantly higher than that of other commonly used antibiotics for chlamydial infections, such as azithromycin (B1666446) and doxycycline.[1][4]

Table 1: In Vitro Susceptibility of Chlamydia trachomatis to this compound and Comparator Antimicrobials

Antimicrobial AgentMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)MBC (μg/mL)
This compound 0.00025 - 0.0025 [1][4]N/A 0.00025 [5]0.0025 [6]
Azithromycin0.008 - 1.0[1]N/A0.125[5]N/A
Doxycycline0.064[1]N/AN/AN/A
Ofloxacin0.5[1]N/AN/AN/A
Rifampin0.004[1]N/AN/AN/A

Note: MIC and MBC values can vary depending on the specific C. trachomatis serovar and the cell line used for in vitro testing. N/A indicates data not available in the reviewed sources.

Experimental Protocols

The following sections detail the generalized methodologies for determining the in vitro susceptibility of C. trachomatis to this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the formation of visible chlamydial inclusions in cell culture.

Materials:

  • McCoy cells (or other suitable host cell line, e.g., HeLa, Hep-2)[1]

  • Growth medium (e.g., MEM with 10% fetal bovine serum)[1]

  • Chlamydia trachomatis elementary bodies (e.g., serovar D or L2)[1][4]

  • This compound stock solution

  • 96-well microtiter plates

  • Cycloheximide[1]

  • Fluorescently labeled monoclonal antibody specific for Chlamydia lipopolysaccharide (LPS) or major outer membrane protein (MOMP)

  • Fixative (e.g., methanol)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed McCoy cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in growth medium.

  • Infection: Aspirate the growth medium from the cell monolayers and inoculate with a standardized suspension of C. trachomatis EBs.

  • Centrifugation: Centrifuge the plates to enhance infection.[1]

  • Drug Addition: Remove the inoculum and add the serially diluted this compound to the respective wells. Also include a drug-free control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Staining: After incubation, aspirate the medium, fix the cells, and stain with a fluorescently labeled anti-chlamydial antibody.

  • Microscopy: Examine the wells under a fluorescence microscope to determine the presence or absence of chlamydial inclusions. The MIC is the lowest drug concentration at which no inclusions are observed.

start Start seed_cells Seed Host Cells in 96-well Plate start->seed_cells incubate_cells Incubate to Confluency seed_cells->incubate_cells infect_cells Inoculate Cells with C. trachomatis EBs incubate_cells->infect_cells prepare_drug Prepare Serial Dilutions of this compound add_drug Add this compound Dilutions to Wells prepare_drug->add_drug centrifuge Centrifuge to Enhance Infection infect_cells->centrifuge centrifuge->add_drug incubate_plate Incubate for 48-72 hours add_drug->incubate_plate fix_stain Fix and Stain for Chlamydial Inclusions incubate_plate->fix_stain microscopy Examine under Fluorescence Microscope fix_stain->microscopy determine_mic Determine MIC microscopy->determine_mic end End determine_mic->end

Caption: Experimental Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable chlamydial elementary bodies.

Procedure:

  • Perform an MIC assay as described above.

  • After incubation with this compound, aspirate the drug-containing medium from the wells corresponding to the MIC and higher concentrations.

  • Wash the cell monolayers with phosphate-buffered saline (PBS) to remove any residual drug.

  • Lyse the host cells using sterile water or glass beads to release any viable EBs.

  • Serially dilute the lysate and use it to infect fresh, drug-free cell monolayers.

  • Incubate the new plates for 48-72 hours.

  • Fix, stain, and count the number of inclusion-forming units (IFUs) in the subculture.

  • The MBC is the lowest concentration of this compound from the initial assay that results in a ≥99.9% reduction in IFUs compared to the drug-free control.

Protective Effect of this compound Pre-treatment

A unique characteristic of this compound is its ability to protect host cells from subsequent Chlamydia infection when the cells are pre-treated with the drug.[1][7] This "protective effect" is long-lasting, with a single low-dose treatment protecting cells for several days.[1][7][8]

Table 2: Duration of Protective Effect of this compound Pre-treatment

DrugConcentration (μg/mL)Duration of Protection
This compound 0.002 Up to 12 days [1]
AzithromycinN/AMaximum of 3 days[1]
RifampinN/ALess than 1 day[1]
DoxycyclineN/ALess than 1 day[1]
OfloxacinN/ALess than 1 day[1]

This prolonged intracellular activity suggests that this compound accumulates and is retained within the host cells, providing a sustained antichlamydial environment.

start Start treat_cells Treat Host Cells with This compound start->treat_cells incubate_pretreatment Incubate for a Defined Period treat_cells->incubate_pretreatment wash_cells Wash to Remove Extracellular Drug incubate_pretreatment->wash_cells add_fresh_medium Add Drug-free Medium wash_cells->add_fresh_medium incubate_delay Incubate for a Delayed Period (e.g., 2, 4, 6 days) add_fresh_medium->incubate_delay infect_cells Infect with C. trachomatis EBs incubate_delay->infect_cells incubate_infection Incubate for 48-72 hours infect_cells->incubate_infection assess_infection Assess Chlamydial Growth (e.g., Inclusion Count) incubate_infection->assess_infection end End assess_infection->end

Caption: Workflow for Assessing Protective Effect.

Conclusion

This compound demonstrates exceptional in vitro potency against Chlamydia trachomatis, including its infectious elementary bodies. Its mechanism of action, targeting the bacterial RNA polymerase, results in a potent bactericidal effect at very low concentrations. The unique and long-lasting protective effect observed with this compound pre-treatment highlights its potential for both treatment and prophylaxis of chlamydial infections. The data presented in this guide underscore the promise of this compound as a significant advancement in the therapeutic arsenal (B13267) against Chlamydia trachomatis. Further research into its clinical efficacy and the development of resistance is warranted.

References

A Technical Guide to Early Preclinical Research on Rifalazil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational preclinical studies of Rifalazil (B610480), a benzoxazinorifamycin antibiotic. The following sections provide a comprehensive overview of its in vitro activity, in vivo efficacy in animal models, and its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Core Efficacy and Activity of this compound

This compound, also known as KRM-1648, is a semi-synthetic derivative of rifamycin.[1] Early studies revealed its potent bactericidal activity against a wide range of bacteria, including intracellular pathogens.[2][3] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[4][5] This targeted action prevents the transcription of bacterial genes, ultimately leading to cell death.[6]

In Vitro Susceptibility

Preclinical investigations have consistently demonstrated the potent in vitro activity of this compound against various bacterial species, with particularly low minimum inhibitory concentrations (MICs) observed for Chlamydia species.

Bacterial SpeciesStrain(s)MIC (μg/mL)Reference(s)
Chlamydia trachomatis10 strains0.0025 (MIC90)[7]
Chlamydia pneumoniae10 recent clinical isolates0.00125 - 0.0025 (MIC90)[7]
Chlamydia trachomatisWild-type L2 parent0.00025[1]
Mycobacterium tuberculosisMultiple isolates64-fold more active than rifampin[8]
Helicobacter pyloriNot specifiedPotent activity reported[9]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria.

In Vivo Efficacy in Animal Models

The promising in vitro activity of this compound translated to significant efficacy in various preclinical animal models of infection. These studies were crucial in establishing its potential as a therapeutic agent.

Animal ModelPathogenDosing RegimenKey FindingsReference(s)
Mouse Model of H. pylori colonizationHelicobacter pyloriNot specifiedEfficacious in reducing bacterial colonization.[10]
Mouse Model of Lung InfectionChlamydia pneumoniae1 or 3 mg/kg/day for 3 days (intraperitoneal)Effective in clearing lung infection.[11]
Murine M. ulcerans Infection ModelMycobacterium ulcerans5 or 10 mg/kg/day (oral)Efficacious in treating advanced infection.[6]
Mouse Tuberculosis ModelMycobacterium tuberculosisNot specifiedMore effective than rifampin in reducing time to organ sterilization.[8][12]

Table 2: Efficacy of this compound in Preclinical Animal Models.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline the core experimental protocols employed in the early evaluation of this compound.

In Vitro Susceptibility Testing for Chlamydia

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Chlamydia trachomatis and Chlamydia pneumoniae.

Materials:

  • HEp-2 cells

  • 96-well microtiter plates

  • Chlamydia strains (e.g., reference strains and clinical isolates)

  • This compound stock solution

  • Culture medium with cycloheximide (B1669411) (1 µg/mL)

  • Methanol (B129727) for fixation

  • Staining solution for inclusion visualization

Protocol:

  • Seed HEp-2 cells in 96-well microtiter plates and grow to confluence.

  • Prepare serial twofold dilutions of this compound in the culture medium.

  • Inoculate each well with a standardized suspension of the Chlamydia strain to achieve a target of 10^4 inclusion-forming units per ml.

  • Centrifuge the plates at approximately 2,000 x g for 1 hour to facilitate infection.

  • Aspirate the inoculum and add 0.1 mL of the culture medium containing the various concentrations of this compound and cycloheximide to the respective wells.

  • Incubate the plates at 35°C for 48-72 hours.

  • Fix the cells with methanol and stain to visualize the chlamydial inclusions.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits the formation of inclusions.

Mouse Model of Helicobacter pylori Colonization

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of H. pylori infection.

Materials:

  • Specific-pathogen-free (SPF) mice

  • Mouse-colonizing strain of Helicobacter pylori

  • Bacterial culture medium (e.g., Brucella broth)

  • Oral gavage needles

Protocol:

  • Culture the H. pylori strain under microaerobic conditions to the desired cell density.

  • Prepare a bacterial suspension in a suitable broth.

  • Inoculate SPF mice via intragastric gavage with the bacterial suspension (typically ≥10^5 colony-forming units).

  • After a predetermined period to allow for colonization, administer this compound orally at the desired dosage and frequency.

  • At the end of the treatment period, euthanize the mice and excise the stomachs.

  • Process the stomach tissue for quantitative culture (viable counting) or PCR to determine the bacterial load.

  • Compare the bacterial colonization levels in the this compound-treated group to a vehicle-treated control group to assess efficacy.

Mouse Model of Chlamydia pneumoniae Lung Infection

Objective: To assess the efficacy of this compound in a murine model of respiratory infection with C. pneumoniae.

Materials:

  • BALB/c mice (or other susceptible strains)

  • Chlamydia pneumoniae elementary bodies (EBs)

  • Anesthetic for intranasal inoculation

  • This compound solution for administration (e.g., intraperitoneal injection)

Protocol:

  • Lightly anesthetize the mice.

  • Inoculate the mice intranasally with a defined dose of C. pneumoniae EBs.

  • Initiate treatment with this compound at a specified time post-infection (e.g., 24 hours).

  • Administer this compound daily for a set duration (e.g., 3 days).

  • At a predetermined time point after the completion of treatment, euthanize the mice and harvest the lungs.

  • Homogenize the lung tissue and perform quantitative culture on susceptible cell lines (e.g., HEp-2) to determine the chlamydial load.

  • Efficacy is determined by the reduction in the number of culture-positive lungs or a significant decrease in the chlamydial burden compared to a control group.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound exerts its antibacterial effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, encoded by the rpoB gene.[10] This interaction sterically occludes the path of the elongating RNA transcript, thereby inhibiting transcription.[11] The crystal structure of E. coli RNA polymerase in complex with benzoxazinorifamycins, including this compound, has provided detailed insights into this interaction. The ansa-naphthalene core of this compound binds within a deep pocket of the β-subunit. Furthermore, the C3'-tail of the benzoxazinorifamycin can influence the position of the σ region 3.2 loop, which may further impede transcription initiation.

Rifalazil_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibitory Action This compound This compound rpoB β-subunit (rpoB) This compound->rpoB Binds to Inhibition Inhibition of Transcription RNAP DNA-dependent RNA Polymerase (RNAP) DNA Bacterial DNA RNAP->DNA Binds to RNAP->Inhibition Steric Occlusion rpoB->RNAP Component of mRNA mRNA transcript DNA->mRNA Transcription Protein Essential Proteins mRNA->Protein Translation No_Protein No Protein Synthesis Inhibition->No_Protein Cell_Death Bacterial Cell Death No_Protein->Cell_Death

Mechanism of Action of this compound.

The diagram above illustrates the mechanism of action of this compound. The antibiotic enters the bacterial cell and binds to the β-subunit of the DNA-dependent RNA polymerase. This binding event physically blocks the elongation of the messenger RNA (mRNA) transcript from the bacterial DNA template, a process known as steric occlusion. The inhibition of transcription prevents the synthesis of essential proteins required for bacterial survival, ultimately leading to cell death.

References

The Rise and Fall of Rifalazil: A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery, Development, and Discontinuation of a Once-Promising Rifamycin (B1679328) Antibiotic

Introduction

Rifalazil (B610480), also known as KRM-1648, is a semi-synthetic derivative of rifamycin, a class of antibiotics renowned for their potent activity against mycobacteria.[1][2] Developed initially by Kaneka Corporation and later by ActivBiotics, this compound emerged as a promising candidate to address the challenges of treating persistent intracellular bacterial infections.[3][4] Its unique benzoxazinorifamycin structure conferred a distinct pharmacological profile, including exceptional potency and a long half-life, sparking hope for its use against a range of challenging pathogens.[3][5][6] This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its chemical synthesis to its preclinical and clinical evaluation, culminating in the eventual termination of its development.

Discovery and Synthesis

This compound belongs to the ansamycin (B12435341) family of antibiotics and is distinguished by a unique four-ring benzoxazine (B1645224) structure.[5][6] Its synthesis involves a multi-step process, beginning with the oxidative condensation of rifamycin S with 2-aminoresorcinol (B1266104). This reaction forms the characteristic benzoxazinorifamycin core of the molecule. The final step in the synthesis is the coupling of 1-isobutylpiperazine (B1271213) to the benzoxazine ring in the presence of an oxidizing agent, such as manganese dioxide (MnO2), to yield the final this compound compound. An improved procedure involves the protection of 2-aminoresorcinol as a mono-silyl ether before its coupling to rifamycin S.

Below is a DOT script representation of the synthesis workflow.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product Rifamycin S Rifamycin S step1 Oxidative Condensation Rifamycin S->step1 2-aminoresorcinol 2-aminoresorcinol 2-aminoresorcinol->step1 1-isobutylpiperazine 1-isobutylpiperazine step2 Coupling 1-isobutylpiperazine->step2 intermediate Benzoxazinorifamycin step1->intermediate This compound This compound step2->this compound intermediate->step2

Simplified synthesis workflow of this compound.

Mechanism of Action

This compound exerts its bactericidal effect by targeting a fundamental process in bacterial survival: transcription.[2] Like other rifamycins (B7979662), its primary molecular target is the bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for synthesizing RNA from a DNA template.[3][7]

This compound binds with high affinity to the β-subunit of the bacterial RNAP.[8][9] This binding event physically obstructs the path of the elongating RNA molecule, effectively halting the process of transcription.[2] By preventing the synthesis of essential messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), this compound inhibits the production of proteins necessary for bacterial growth and replication, ultimately leading to cell death.[3] A key advantage of this compound over some other rifamycins is its lack of induction of the cytochrome P450 3A4 (CYP3A4) enzyme, which reduces the potential for drug-drug interactions.[3]

The following diagram illustrates the mechanism of action of this compound.

cluster_bacterium Bacterial Cell This compound This compound rnap DNA-dependent RNA Polymerase (RNAP) This compound->rnap binds to β-subunit block X rna RNA Transcript rnap->rna transcription dna Bacterial DNA dna->rnap template proteins Essential Proteins rna->proteins translation replication Bacterial Replication proteins->replication block->rnap inhibits

Mechanism of action of this compound.

Preclinical Development

This compound demonstrated remarkable potency against a broad spectrum of bacteria in preclinical studies, particularly against intracellular pathogens.

In Vitro Activity

The in vitro efficacy of this compound was assessed through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial species. The following table summarizes key MIC data.

Bacterial SpeciesStrain(s)MIC (μg/mL)Reference(s)
Chlamydia trachomatisMultiple0.00025[3]
Chlamydia pneumoniaeMultiple0.00025 - 0.00125[3]
Mycobacterium tuberculosisMultiple64-fold more active than rifampin[10]
Staphylococcus aureus (MSSA)-0.0078 (MIC50)[9]
Staphylococcus aureus (MRSA)-0.0078 (MIC50)[9]
Streptococcus pneumoniae-0.0001 (MIC50)[9]
Streptococcus pyogenes-0.0002 (MIC50)[9]
Clostridium difficile-0.0015 (MIC50)[9]
Helicobacter pylori-0.004 (MIC50)[9]
Escherichia coli-16 (MIC50)[9]
Klebsiella pneumoniae-16 (MIC50)[9]

Experimental Protocol: MIC Determination for Chlamydia

A common method for determining the MIC of anti-chlamydial agents involves a cell culture-based assay.[11][12]

  • Cell Culture: HEp-2 cells are grown in 96-well microtiter plates to form a monolayer.[11][12]

  • Inoculation: Each well is inoculated with a standardized suspension of Chlamydia elementary bodies (e.g., 10^4 inclusion-forming units per ml).[11]

  • Centrifugation: The plates are centrifuged to facilitate infection of the cell monolayer.[11]

  • Drug Application: The inoculum is removed, and fresh medium containing serial twofold dilutions of this compound and cycloheximide (B1669411) (to inhibit host cell protein synthesis) is added.[11][13]

  • Incubation: The plates are incubated at 35°C for 72 hours to allow for chlamydial replication.[11]

  • Staining and Visualization: After incubation, the cells are fixed and stained with a monoclonal antibody specific for Chlamydia inclusions.[11]

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic at which no chlamydial inclusions are observed.[11]

In Vivo Efficacy

This compound's efficacy was further evaluated in various animal models of infectious diseases.

Animal ModelPathogenDosing RegimenOutcomeReference(s)
Mouse Pneumonitis ModelChlamydia pneumoniae1 mg/kg, 3 daily dosesEffective in clearing lung infection[3]
Mouse Tuberculosis ModelMycobacterium tuberculosis20 mg/kg (with isoniazid) for 12 weeksComparable sterilizing activity to isoniazid-rifampin, with significantly better activity in preventing relapse[14][15]
Mouse Buruli Ulcer ModelMycobacterium ulcerans5 or 10 mg/kg, orally for up to 15 weeksImproved or completely healed footpad swelling with no recurrence[16]
Hamster CDAD ModelClostridium difficile-Treated and prevented relapse of C. difficile-associated diarrhea[17]

Experimental Protocol: Mouse Tuberculosis Model

The efficacy of this compound in treating tuberculosis was assessed in a well-established mouse model.[14][18][19]

  • Infection: Female CD-1 or C57BL/6 mice are infected intravenously or via aerosol with a standardized inoculum of Mycobacterium tuberculosis (e.g., strain Erdman).[14][18][19]

  • Treatment Initiation: Treatment is typically initiated one week post-infection.[14]

  • Drug Administration: this compound is administered orally by gavage, often in combination with other anti-tubercular agents like isoniazid (B1672263), pyrazinamide, and ethambutol. Dosing is usually 5 days a week for a specified duration (e.g., 6-12 weeks).[14][18]

  • Outcome Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.[14][18]

  • Bacterial Load Quantification: Serial dilutions of the organ homogenates are plated on selective agar (B569324) media (e.g., Middlebrook 7H10 agar). The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load.[14]

  • Relapse Assessment: In some studies, a cohort of treated mice is observed for an extended period without further treatment to assess for disease relapse, indicated by the regrowth of bacteria in the organs.[14][18]

Clinical Development

This compound progressed through several clinical trials for various indications, with mixed results.

Phase II Clinical Trials
  • Tuberculosis: A Phase II trial in patients with sputum smear-positive pulmonary tuberculosis evaluated the safety and bactericidal activity of once-weekly this compound (10 mg or 25 mg) in combination with daily isoniazid for 14 days. While the drug was well-tolerated, the study was unable to demonstrate a significant "rifamycin effect" on sputum CFU counts compared to isoniazid alone, with the results being statistically inconclusive due to variability in the control arms.[10] Adverse events included transient neutropenia in 10-20% of patients in the this compound- and rifampin-containing arms, and flu-like symptoms.[10]

  • Chlamydia Trachomatis Infection: A Phase II trial in men with nongonococcal urethritis caused by Chlamydia trachomatis showed promising results.[20] A single 25 mg oral dose of this compound resulted in a clinical cure rate of 86% and a microbiological eradication rate of 85%, which was comparable to the standard treatment of a single 1 g dose of azithromycin (B1666446).[20] A subsequent Phase II trial was planned to evaluate the safety and efficacy of a single 25 mg dose of this compound compared to azithromycin in women with uncomplicated genital C. trachomatis infection.[21][22]

Phase III Clinical Trial and Discontinuation
  • Peripheral Artery Disease (PROVIDENCE-1): A pivotal Phase III trial, known as PROVIDENCE-1, was conducted to evaluate the efficacy of this compound in treating intermittent claudication in patients with peripheral artery disease who were seropositive for Chlamydia pneumoniae.[23][24] The rationale was based on a hypothesized link between chronic C. pneumoniae infection and atherosclerosis.[23] Patients were randomized to receive 25 mg of this compound or a placebo once weekly for 8 weeks.[23] The trial failed to meet its primary endpoint, as this compound did not significantly improve exercise performance or quality of life compared to placebo.[23]

The development of this compound was ultimately terminated in 2013 due to the observation of severe side effects in clinical trials.[3][8] While early trials noted adverse events such as flu-like symptoms and transient neutropenia, the specific nature of the severe side effects that led to the discontinuation of its development has not been detailed in publicly available literature.[10]

The following diagram provides a simplified overview of the drug development workflow for this compound.

cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_outcome Outcome synthesis Synthesis moa Mechanism of Action Studies synthesis->moa invitro In Vitro Studies (MICs) moa->invitro invivo In Vivo Animal Models invitro->invivo phase1 Phase I (Healthy Volunteers) invivo->phase1 phase2_tb Phase II - Tuberculosis (Inconclusive Efficacy) phase1->phase2_tb phase2_chlamydia Phase II - Chlamydia (Promising Efficacy) phase1->phase2_chlamydia termination Development Terminated (2013) (Severe Side Effects) phase2_tb->termination phase3 Phase III - PAD (Failed Efficacy) phase2_chlamydia->phase3 phase3->termination

Simplified development workflow of this compound.

Conclusion

This compound represented a significant effort in the development of new rifamycin antibiotics with an improved pharmacological profile. Its exceptional in vitro potency and efficacy in preclinical models generated considerable optimism for its potential to treat a variety of bacterial infections, particularly those caused by intracellular pathogens. However, the journey of this compound from a promising preclinical candidate to a viable therapeutic agent was ultimately cut short. The failure to demonstrate efficacy in a large Phase III trial for peripheral artery disease, coupled with the emergence of severe side effects, led to the termination of its development. The story of this compound serves as a poignant reminder of the complexities and challenges inherent in drug development, where promising early data do not always translate into clinical success. Despite its ultimate failure, the research into this compound has contributed valuable knowledge to the field of antibiotic development and the understanding of rifamycin pharmacology.

References

Rifalazil (KRM-1648): A Technical Overview of Initial Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifalazil (also known as KRM-1648) is a benzoxazinorifamycin, a derivative of rifamycin, that has demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including several challenging pathogens. This technical guide synthesizes the initial findings on this compound, detailing its mechanism of action, antimicrobial spectrum, pharmacokinetic properties, and outcomes from key preclinical and early-stage clinical investigations. Notably, its high potency against intracellular pathogens such as Mycobacterium tuberculosis and Chlamydia species has been a significant focus of early research. This document is intended to provide a comprehensive resource for researchers and professionals involved in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase.[1][2][3] It specifically binds to the β-subunit of the RNA polymerase, thereby blocking the initiation of transcription and preventing the synthesis of essential bacterial proteins, which ultimately leads to cell death.[3] The unique benzoxazine (B1645224) ring structure of this compound is believed to contribute to its potent activity and distinct pharmacological properties compared to other rifamycins.[4]

This compound This compound RNAPolymerase Bacterial DNA-dependent RNA Polymerase (β-subunit) This compound->RNAPolymerase Binds to Transcription Transcription Initiation RNAPolymerase->Transcription Inhibition of ProteinSynthesis Bacterial Protein Synthesis Transcription->ProteinSynthesis Leads to failure of CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Results in start Start: Prepare McCoy cell monolayers in 96-well plates inoculate Inoculate with Chlamydia (10,000-50,000 IFU/well) start->inoculate centrifuge Centrifuge at 1,200 x g for 1h at 37°C inoculate->centrifuge add_drug Add growth medium with cycloheximide (B1669411) (1 µg/mL) and serial dilutions of this compound centrifuge->add_drug incubate Incubate at 37°C in 4% CO2 for 48h add_drug->incubate fix Fix with methanol incubate->fix stain Stain for inclusions fix->stain determine_mic Determine MIC: Lowest concentration with no visible inclusions stain->determine_mic start Start: McCoy cell monolayers expose_drug Expose cells to this compound (e.g., 0.002 µg/mL for 24h) start->expose_drug wash Wash monolayers three times with phosphate-buffered saline expose_drug->wash add_medium Add drug-free growth medium with cycloheximide wash->add_medium incubate_pre Incubate for a specified period (e.g., 2 days) add_medium->incubate_pre challenge Challenge with Chlamydia trachomatis incubate_pre->challenge incubate_post Incubate for an additional 48h challenge->incubate_post assess Assess for inhibition of chlamydial growth incubate_post->assess start Start: Infect female CD-1 mice intravenously with M. tuberculosis (Erdman strain) initiate_treatment Initiate treatment 1 week post-infection start->initiate_treatment treatment_phase Administer this compound/Isoniazid orally 5 days/week for 6 or 12 weeks initiate_treatment->treatment_phase evaluation_points Sacrifice subgroups at the end of 6 and 12 weeks of treatment treatment_phase->evaluation_points observation_phase Maintain parallel groups for an observation period post-treatment treatment_phase->observation_phase immunosuppression Administer dexamethasone (B1670325) to a subset of observation groups observation_phase->immunosuppression final_evaluation Sacrifice observation groups and assess for bacterial regrowth in spleens and lungs observation_phase->final_evaluation Untreated observation immunosuppression->final_evaluation

References

An In-Depth Technical Guide to the Benzoxazinorifamycin Structure of Rifalazil

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Rifalazil (B610480), a potent benzoxazinorifamycin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core structural features of this compound, its mechanism of action, and key experimental data.

Introduction to this compound

This compound, also known as KRM-1648, is a semi-synthetic derivative of rifamycin (B1679328) S and a member of the ansamycin (B12435341) class of antibiotics.[1] It is distinguished by its unique benzoxazinorifamycin structure, which contributes to its potent antimicrobial activity against a broad spectrum of bacteria.[2][3] this compound has demonstrated high potency against mycobacteria, including Mycobacterium tuberculosis, as well as other pathogens such as Chlamydia trachomatis and Clostridioides difficile.[4][5] Although its development was terminated in 2013 due to severe side effects, the study of its structure and mechanism of action continues to provide valuable insights for the development of new antimicrobial agents.[4]

The Benzoxazinorifamycin Core of this compound

The chemical structure of this compound is complex, featuring a macrocyclic ansa-bridge attached to a naphthoquinone core, which is fused to a benzoxazine (B1645224) ring.[6] This distinct four-ring structure is a hallmark of this new generation of ansamycins.[2][3]

IUPAC Name: (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,12,21,23-tetrahydroxy-27-methoxy-2,4,16,20,22,24,26-heptamethyl-10-[4-(2-methylpropyl)piperazin-1-yl]-1,6,15-trioxo-1,2-dihydro-6H-2,7-(epoxypentadeca[4][7][8]trienoimino)[4]benzofuro[4,5-a]phenoxazin-25-yl acetate[4]

The benzoxazine ring modification, in particular, has been a key area of synthetic exploration to enhance the pharmacological properties of rifamycins.[9] Structure-activity relationship studies have shown that modifications to this part of the molecule can significantly impact binding affinity to the target enzyme and the overall efficacy of the drug.[6]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[5][10] This enzyme is crucial for the transcription of genetic information from DNA to RNA, a fundamental process for bacterial survival.

The primary mechanism involves the high-affinity binding of this compound to the β-subunit of the bacterial RNAP.[4][10] This binding occurs within a well-defined pocket on the enzyme, sterically blocking the path of the elongating RNA transcript.[6][8] This "steric-occlusion" mechanism effectively halts RNA synthesis, preventing the production of essential proteins and leading to bacterial cell death.[1][10]

The interaction of this compound with the RNAP is highly specific to the prokaryotic enzyme, with a significantly lower affinity for the mammalian counterpart, which accounts for its selective antibacterial activity.[1]

Rifalazil_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound RNAP Bacterial RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit RNA_synthesis RNA Synthesis (Transcription) This compound->RNA_synthesis Inhibits RNAP->RNA_synthesis Essential for DNA Bacterial DNA DNA->RNA_synthesis Template Protein_synthesis Protein Synthesis RNA_synthesis->Protein_synthesis Cell_death Bacterial Cell Death RNA_synthesis->Cell_death Leads to Bacterial_growth Bacterial Growth & Replication Protein_synthesis->Bacterial_growth

Mechanism of Action of this compound.

Quantitative Data Summary

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

This compound has demonstrated potent in vitro activity against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms.

MicroorganismMIC Range (µg/mL)MIC₅₀ (µg/mL)Source(s)
Mycobacterium tuberculosis-64-fold more active than rifampin[11]
Mycobacterium avium complex (MAC)-0.25 (MIC₉₀)[12]
Methicillin-susceptible Staphylococcus aureus-0.0078[5]
Methicillin-resistant Staphylococcus aureus-0.0078[5]
Streptococcus pneumoniae-0.0001[5]
Clostridium difficile-0.0015[5]
Helicobacter pylori-0.004[5]
Chlamydia pneumoniae0.00025 - 0.00250.000125[5][13]
Chlamydia trachomatis0.00025 - 0.00250.00025[5][13]
Escherichia coli-16[5]
Klebsiella pneumoniae-16[5]
Pharmacokinetic Properties

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of this compound.

ParameterValueConditionSource(s)
Half-life (t½) ~60 hoursHealthy volunteers[11][14]
8.7 ± 2.7 hours10 mg dose in TB patients[14]
8.6 ± 3.6 hours25 mg dose in TB patients[14]
Cmax 13.5 ± 4.6 ng/mL10 mg dose in TB patients[14]
26.4 ± 11.0 ng/mL25 mg dose in TB patients[14]
AUC 280.1 ± 119.7 ng·h/mL10 mg dose in TB patients[14]
610.3 ± 253.4 ng·h/mL25 mg dose in TB patients[14]
Metabolism Major metabolites: 25-deacetyl-benzoxazinorifamycin and 32-hydroxy-benzoxazinorifamycin. Enzymes involved: B-esterase and CYP3A4.Human[2][15]
Food Effect Systemic exposure (Cmax and AUC) increased with increasing dietary fat content.Healthy male volunteers[16][17]
Clinical Trial Data

This compound has been evaluated in clinical trials for various infectious diseases.

IndicationPhaseKey FindingsSource(s)
Pulmonary Tuberculosis IIOnce-weekly doses of 10 mg and 25 mg were well tolerated. Decreases in sputum CFU counts were comparable to standard therapy, but results were statistically inconclusive.[11]
Uncomplicated Genital Chlamydia trachomatis Infection (Men) IIA single 25 mg dose of this compound showed a clinical cure rate of 86% and a microbiological eradication rate of 85%, comparable to azithromycin.[18]
Uncomplicated Genital Chlamydia trachomatis Infection (Women) IIThe microbiological cure rate for a single 25 mg dose of this compound was 84.8%, compared to 92.1% for azithromycin.[19]
Peripheral Artery Disease (with C. pneumoniae seropositivity) IIIThis compound did not improve exercise performance or quality of life compared to placebo.[20][21]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is a critical measure of its in vitro potency. A generalized broth microdilution method is described below.

MIC_Workflow cluster_protocol MIC Determination Workflow start Start prep_antibiotic Prepare serial dilutions of this compound in 96-well plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_antibiotic->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_results Determine MIC: lowest concentration with no visible growth incubate->read_results end End read_results->end

Generalized workflow for MIC determination.

Methodology:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for mycobacteria) in a 96-well microtiter plate.[22][23]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[22]

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.[24]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). For mycobacteria, incubation times are significantly longer (7-14 days).[22][24]

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[22]

Intracellular Activity Assay

Given this compound's efficacy against intracellular pathogens like Chlamydia and Mycobacterium, assessing its activity within host cells is crucial.

Intracellular_Activity_Workflow cluster_protocol Intracellular Activity Assay Workflow start Start seed_cells Seed and culture host cells (e.g., macrophages) in a multi-well plate start->seed_cells infect_cells Infect host cells with bacteria at a specific multiplicity of infection seed_cells->infect_cells remove_extracellular Wash cells to remove extracellular bacteria infect_cells->remove_extracellular add_antibiotic Add medium containing serial dilutions of this compound remove_extracellular->add_antibiotic incubate Incubate for a defined period add_antibiotic->incubate lyse_cells Lyse host cells to release intracellular bacteria incubate->lyse_cells quantify_bacteria Plate serial dilutions of lysate on agar (B569324) to determine CFU lyse_cells->quantify_bacteria analyze Calculate reduction in intracellular CFU compared to untreated control quantify_bacteria->analyze end End analyze->end

Workflow for assessing intracellular activity.

Methodology:

  • Cell Culture: Host cells, such as human macrophages (e.g., THP-1 derived), are seeded in a multi-well plate and allowed to adhere.[24]

  • Infection: The cell monolayers are infected with the bacterial pathogen (e.g., Mycobacterium tuberculosis or Chlamydia trachomatis) at a predetermined multiplicity of infection.

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, the monolayers are washed to remove any bacteria that have not been internalized.

  • Antibiotic Treatment: Fresh culture medium containing serial dilutions of this compound is added to the wells. An untreated control is also included.

  • Incubation: The plates are incubated for a specified duration to allow the antibiotic to act on the intracellular bacteria.

  • Cell Lysis and Quantification: At the end of the treatment period, the host cells are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU).[24]

  • Analysis: The reduction in intracellular bacterial load in the this compound-treated wells is calculated relative to the untreated control.[24]

Conclusion

This compound stands out as a potent benzoxazinorifamycin with a well-defined mechanism of action targeting bacterial RNA polymerase. Its unique structure contributes to its impressive in vitro and in vivo activity against a range of clinically significant pathogens. While its clinical development was halted, the extensive research into its structure, mechanism, and antibacterial spectrum provides a valuable foundation for the rational design of new and improved rifamycin-class antibiotics. The data and protocols summarized in this guide offer a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Rifalazil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifalazil (formerly KRM-1648) is a potent, second-generation benzoxazinorifamycin antibiotic.[1] Like other rifamycins, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking transcription and ultimately leading to bacterial cell death.[1] this compound has demonstrated significant in vitro activity against a broad spectrum of bacteria, including mycobacteria, Gram-positive bacteria, and certain intracellular pathogens.[2] These application notes provide detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase.[1] This binding event sterically obstructs the path of the elongating RNA transcript, effectively halting transcription initiation.[2] The high affinity of this compound for bacterial RNAP and its ability to accumulate within cells contribute to its potent antimicrobial activity.

Data Presentation

Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration - MIC)
Bacterial SpeciesStrain(s)MIC Range (µg/mL)Comparison with RifampinReference(s)
Mycobacterium tuberculosisVarious clinical isolates0.00025 - 0.00416- to 64-fold more active[3]
Chlamydia trachomatisVarious serovars0.00025 - 0.0025>10-fold more active[4]
Chlamydia pneumoniaeVarious isolates0.00025 - 0.0025>10-fold more active[5]
Staphylococcus aureus (MSSA)ATCC 292130.001-
Staphylococcus aureus (MRSA)Clinical isolates0.001 - 0.004-
Clostridium difficileClinical isolates0.0005 - 0.002-[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or densitometer

2. Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies from a fresh agar (B569324) plate in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Dilute the standardized bacterial suspension in growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (medium and bacteria, no antibiotic) and a sterility control well (medium only).

  • Incubate the plates at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for most common bacteria; 37°C for 5-7 days for M. tuberculosis).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: In Vitro Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of this compound over time.

1. Materials:

  • This compound stock solution

  • Log-phase bacterial culture

  • Appropriate growth medium

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates for colony counting

2. Procedure:

  • Prepare a log-phase bacterial culture in the appropriate growth medium.

  • Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in several flasks.

  • Add this compound to the flasks at different concentrations (e.g., 1x, 4x, and 16x the MIC). Include a growth control flask without any antibiotic.

  • Incubate the flasks at the optimal growth temperature with shaking.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates until colonies are visible, and then count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.

Protocol 3: In Vitro Transcription Assay

This protocol provides a method to directly assess the inhibitory effect of this compound on bacterial RNA polymerase.

1. Materials:

  • Purified bacterial RNA polymerase holoenzyme

  • Linear DNA template containing a known promoter

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]UTP)

  • Transcription buffer (containing MgCl₂, KCl, Tris-HCl, DTT)

  • This compound stock solution

  • Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

2. Procedure:

  • Set up transcription reactions in microcentrifuge tubes. Each reaction should contain transcription buffer, the DNA template, and purified RNA polymerase.

  • Add varying concentrations of this compound to the experimental tubes. Include a no-drug control.

  • Pre-incubate the reactions for a short period (e.g., 10 minutes) at the optimal temperature to allow this compound to bind to the RNAP.

  • Initiate transcription by adding the rNTP mix (containing the labeled rNTP).

  • Allow the reaction to proceed for a specific time (e.g., 15-30 minutes).

  • Terminate the reactions by adding the stop solution.

  • Denature the samples by heating.

  • Separate the RNA transcripts by size using denaturing PAGE.

  • Visualize the radiolabeled transcripts using a phosphorimager or autoradiography.

  • Quantify the amount of full-length transcript produced in each reaction to determine the inhibitory effect of this compound.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start drug_prep Prepare serial dilutions of this compound in 96-well plate start->drug_prep inoculum_prep Prepare bacterial inoculum (0.5 McFarland) start->inoculum_prep inoculate Inoculate wells with bacterial suspension drug_prep->inoculate inoculum_prep->inoculate incubate Incubate plate inoculate->incubate read_results Read visual growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

signaling_pathway This compound This compound RNAP Bacterial RNA Polymerase (β-subunit) This compound->RNAP Binds to Transcription Transcription Initiation RNAP->Transcription Inhibits mRNA mRNA Synthesis Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins CellularProcesses Essential Cellular Processes (Metabolism, Replication, etc.) Proteins->CellularProcesses StressResponse Transcription-Dependent Stress Responses (e.g., Heat Shock) Proteins->StressResponse CellDeath Bacterial Cell Death CellularProcesses->CellDeath Disruption leads to StressResponse->CellDeath Inhibition contributes to

Caption: this compound's Mechanism of Action.

References

Application Notes and Protocols for Rifalazil Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifalazil (formerly KRM-1648) is a potent, second-generation benzoxazinorifamycin antibiotic. It exhibits a broad spectrum of activity against a variety of bacteria, including intracellular pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[1][2] Although the clinical development of this compound was discontinued, its unique properties and potent in vitro activity make it a valuable tool for research and drug development.

These application notes provide detailed methodologies for determining the in vitro susceptibility of bacteria to this compound. It is important to note that due to the cessation of its clinical development, standardized susceptibility testing methods and interpretive criteria from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not available for this compound. The protocols provided herein are based on published research and general antimicrobial susceptibility testing standards.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various bacterial species as reported in the scientific literature.

Table 1: MIC Values of this compound against Gram-Positive Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus (Methicillin-Susceptible)0.0078Not Reported[3]
Staphylococcus aureus (Methicillin-Resistant)0.0078Not Reported[3]
Staphylococcus epidermidis0.0078Not Reported[3]
Streptococcus pyogenes0.0002Not Reported[3]
Streptococcus pneumoniae0.0001Not Reported[3]
Clostridium difficile0.0015Not Reported[3]
Clostridium perfringens0.0039Not Reported[3]

Table 2: MIC Values of this compound against Intracellular and Other Bacteria

Bacterial SpeciesMIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Chlamydia trachomatis0.0025Not Reported[1][4]
Chlamydia (Chlamydophila) pneumoniae0.00125 - 0.00250.00025 - 0.00125[1][4][5]
Helicobacter pylori0.004Not Reported[3]
Mycobacterium tuberculosis<0.015Not Reported[5]

Experimental Protocols

Broth Microdilution Method (General Protocol)

Broth microdilution is a standard method for determining the MIC of an antimicrobial agent. As no official CLSI or EUCAST guidelines exist for this compound, this protocol is based on general principles.

a. Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

b. Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to prepare a working solution at the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound working solution in CAMHB. Typically, this results in a range of concentrations across 10-12 wells. The final volume in each well should be 50 µL or 100 µL, depending on the chosen format.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Note: Quality control (QC) strains and their corresponding MIC ranges have not been established for this compound. It is recommended to include a well-characterized internal control strain with a known rifampicin (B610482) MIC to monitor the assay's consistency.

Agar (B569324) Dilution Method (General Protocol)

Agar dilution is another method to determine the MIC. It is often considered a reference method.

a. Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (optional)

  • Incubator (35°C ± 2°C)

b. Protocol:

  • Prepare this compound-Containing Agar Plates: Prepare a series of MHA plates containing twofold serial dilutions of this compound. This is achieved by adding the appropriate volume of this compound solution to molten MHA before pouring the plates. A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This will be further diluted to yield a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicator can be used to test multiple isolates simultaneously.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Note: As with broth microdilution, specific QC parameters for this compound in agar dilution are not available.

Disk Diffusion Method (General Protocol)

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antibiotic.

a. Materials:

  • Filter paper disks impregnated with a known concentration of this compound (custom preparation required)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to obtain a confluent lawn of growth.

  • Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters.

Note: Interpretive criteria (i.e., zone diameters for "Susceptible," "Intermediate," and "Resistant" categories) for this compound have not been established. Results can be used for comparative purposes or to screen for resistance.

Susceptibility Testing of Chlamydia spp. (Cell Culture-Based Assay)

This protocol is adapted from published studies for determining the MIC of this compound against Chlamydia trachomatis and Chlamydia pneumoniae.[1][6]

a. Materials:

  • This compound analytical standard

  • Appropriate solvent (e.g., DMSO)

  • HEp-2 or McCoy cell line

  • Cell culture medium (e.g., MEM with 10% fetal bovine serum)

  • 96-well cell culture plates

  • Chlamydia stock of known infectivity (Inclusion Forming Units/mL)

  • Cycloheximide (B1669411) solution

  • Fluorescein-conjugated antibody to Chlamydia lipopolysaccharide

  • Fluorescence microscope

  • Centrifuge with plate carriers

  • Incubator (35°C, 5% CO₂)

b. Protocol:

  • Cell Seeding: Seed HEp-2 or McCoy cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Inoculation: Aspirate the cell culture medium and inoculate each well with a standardized Chlamydia suspension to achieve a multiplicity of infection of approximately 1.

  • Centrifugation: Centrifuge the plates (e.g., at 1,700 x g for 1 hour) to facilitate infection of the cell monolayer.

  • Drug Addition: After centrifugation, aspirate the inoculum and add fresh cell culture medium containing serial twofold dilutions of this compound and cycloheximide (to inhibit host cell protein synthesis).

  • Incubation: Incubate the plates at 35°C in a 5% CO₂ incubator for 48-72 hours.

  • Staining: After incubation, fix the cells (e.g., with methanol) and stain with a fluorescein-conjugated antibody specific for Chlamydia.

  • Reading Results: Examine the wells using a fluorescence microscope. The MIC is the lowest concentration of this compound at which no chlamydial inclusions are observed.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution add_drug Add Serial Dilutions of this compound stock->add_drug cells Seed Host Cells in 96-well Plate infect Infect Cell Monolayer with Chlamydia cells->infect inoculum Prepare Standardized Chlamydia Inoculum inoculum->infect centrifuge Centrifuge to Enhance Infection infect->centrifuge centrifuge->add_drug incubate Incubate for 48-72 hours add_drug->incubate fix_stain Fix and Stain for Chlamydial Inclusions incubate->fix_stain microscopy Examine with Fluorescence Microscope fix_stain->microscopy mic Determine MIC: Lowest Concentration with No Inclusions microscopy->mic

Caption: Workflow for Chlamydia susceptibility testing.

G This compound This compound rpoB β-subunit of Bacterial RNA Polymerase This compound->rpoB Binds to transcription Transcription (DNA to RNA) rpoB->transcription Inhibits protein_synthesis Protein Synthesis transcription->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of action of this compound.

References

Determining the Minimum Inhibitory Concentration of Rifalazil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifalazil, a potent benzoxazinorifamycin antibiotic, demonstrates significant activity against a broad spectrum of clinically relevant bacteria. As a member of the rifamycin (B1679328) class, its primary mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial transcription.[1][2] By binding to the β-subunit of this enzyme, this compound effectively halts the synthesis of bacterial RNA, leading to a bactericidal effect.[1][2] This unique mode of action contributes to its efficacy against a range of pathogens, including intracellular bacteria and those exhibiting resistance to other antibiotic classes.

Accurate determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. It provides essential data for understanding the in vitro potency of an antibiotic against specific microorganisms, guiding preclinical and clinical development, and monitoring the emergence of resistance. These application notes provide detailed protocols for determining the MIC of this compound against various bacterial species, including standard broth microdilution and agar (B569324) dilution methods, as well as a specialized protocol for intracellular bacteria such as Chlamydia spp.

Mechanism of Action of this compound

This compound's bactericidal activity stems from its high affinity for the β-subunit of the bacterial DNA-dependent RNA polymerase. This interaction sterically blocks the elongating RNA chain, thereby inhibiting transcription and ultimately leading to cell death.

Mechanism of Action of this compound This compound This compound beta_subunit β-subunit This compound->beta_subunit Binds to Transcription_Inhibition Transcription Inhibition This compound->Transcription_Inhibition Leads to RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) DNA DNA RNAP->DNA Transcribes RNA RNA RNAP->RNA Synthesizes beta_subunit->RNAP Part of DNA->RNA Template for Bacterial_Cell_Death Bacterial Cell Death Transcription_Inhibition->Bacterial_Cell_Death Results in Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading Agar Dilution Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading prep_plates Prepare this compound-infused Agar Plates spot_inoculation Spot Inoculate Plates with Bacterial Suspension prep_plates->spot_inoculation prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->spot_inoculation incubation Incubate at 35°C for 16-20 hours spot_inoculation->incubation reading Read MIC (Lowest concentration with no growth) incubation->reading Chlamydia MIC Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_staining_reading Incubation, Staining & Reading prep_cells Prepare Mammalian Cell Monolayer inoculate_chlamydia Inoculate Cells with Chlamydia EBs prep_cells->inoculate_chlamydia prep_this compound Prepare this compound Serial Dilutions add_this compound Add this compound Dilutions prep_this compound->add_this compound inoculate_chlamydia->add_this compound incubation Incubate for 48-72 hours add_this compound->incubation staining Fix and Stain for Chlamydial Inclusions incubation->staining reading Read MIC (Lowest concentration with no visible inclusions) staining->reading

References

Application Notes and Protocols for Rifalazil Treatment in a Murine Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rifalazil (B610480) in murine models of tuberculosis, including detailed experimental protocols and a summary of efficacy data. This compound, a potent rifamycin (B1679328) derivative, has demonstrated significant promise in preclinical studies for shortening the duration of tuberculosis therapy.[1][2]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase.[3] It specifically binds to the β-subunit of this essential enzyme, thereby blocking RNA synthesis and preventing the bacteria from producing proteins necessary for growth and replication.[3][4] This mechanism is shared with other rifamycins, but this compound exhibits a higher binding affinity and greater potency against Mycobacterium tuberculosis.[4]

cluster_bacterium Mycobacterium tuberculosis DNA Bacterial DNA RNA_Polymerase RNA Polymerase (β-subunit) DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Protein Essential Proteins mRNA->Protein Translation Replication Bacterial Replication & Growth Protein->Replication This compound This compound This compound->RNA_Polymerase Inhibits

Mechanism of action of this compound.

Experimental Protocols

The following protocols are synthesized from various studies evaluating this compound in murine tuberculosis models.

Murine Model of Tuberculosis Infection

This protocol outlines the establishment of a chronic tuberculosis infection in mice, a common model for evaluating anti-tubercular drug efficacy.

  • Animal Model: Female BALB/c or CD-1 mice are commonly used.[5][6]

  • Bacterial Strain: Mycobacterium tuberculosis strain ATCC 35801 (Erdman strain) is frequently utilized.[5]

  • Infection Procedure:

    • Prepare a suspension of M. tuberculosis in a suitable medium, such as modified 7H10 broth.

    • Infect mice intravenously via the caudal vein or intratracheally.[1][6]

    • The typical inoculum size is approximately 10^5 to 10^7 viable organisms per mouse, delivered in a volume of 0.2 mL.[1][7]

    • Allow the infection to establish for a period of one week before commencing treatment.[1][2]

cluster_setup Experimental Setup cluster_procedure Infection Protocol Mouse Female BALB/c or CD-1 Mice Infection Intravenous or Intratracheal Infection (~10^5-10^7 CFU/mouse) Mouse->Infection MTB M. tuberculosis (e.g., Erdman Strain) MTB->Infection Establishment 1-Week Infection Establishment Period Infection->Establishment Treatment Initiation of This compound Treatment Establishment->Treatment

Workflow for establishing a murine tuberculosis model.
This compound Treatment Regimens

This protocol details the preparation and administration of this compound and its combination therapies.

  • Drug Preparation:

    • This compound can be obtained from suppliers like Kaneka Corporation.[2][7]

    • Prepare drug suspensions for oral administration.

  • Dosage and Administration:

    • Administer drugs orally by gavage in a volume of 0.2 mL.[1][2]

    • A common dosing schedule is 5 days per week.[1][2][7]

    • This compound (RLZ): A typical dose is 20 mg/kg.[2][7]

    • Combination Therapy: this compound is often evaluated in combination with other anti-tubercular agents:

  • Treatment Duration:

    • Treatment durations typically range from 6 to 12 weeks to assess bactericidal activity and sterilization.[1][7]

    • Post-treatment observation periods of several weeks to months are crucial to evaluate for relapse.[1][7]

Assessment of Treatment Efficacy

This protocol describes the methodology for quantifying the bacterial load in target organs to determine the effectiveness of the treatment.

  • Sample Collection:

    • At specified time points during and after treatment, euthanize mice via CO2 inhalation.[2]

    • Aseptically remove the lungs and spleen.[2]

  • Bacterial Load Quantification:

    • Homogenize the organs in a suitable buffer.[2]

    • Prepare serial dilutions of the tissue homogenates.

    • Plate the dilutions on appropriate agar, such as modified 7H10 agar.[6][7]

    • Incubate the plates at 37°C for 4 weeks.[7]

    • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

Data Presentation: Efficacy of this compound-Based Regimens

The following tables summarize the quantitative data from key studies on the efficacy of this compound in murine tuberculosis models.

Table 1: Bactericidal Activity of this compound in Combination with Isoniazid

Treatment GroupDurationOrganOutcomeReference
This compound (20 mg/kg) + Isoniazid (25 mg/kg)6 weeksSpleen & LungsBacteria cleared (non-culturable)[7]
This compound (20 mg/kg) + Isoniazid (25 mg/kg)12 weeksSpleen & LungsBacteria cleared (non-culturable)[7]

Table 2: Relapse Rates Following this compound and Isoniazid Treatment

Treatment GroupDurationPost-Treatment ObservationOrganRelapse OutcomeReference
This compound (20 mg/kg) + Isoniazid (25 mg/kg)6 weeks7 weeksSpleenRegrowth observed in 3 of 8 mice[7]
LungsRegrowth observed in 1 of 8 mice[7]
This compound (20 mg/kg) + Isoniazid (25 mg/kg)10 weeks3 monthsSpleen & LungsNo regrowth (non-culturable state maintained)[1]
This compound (20 mg/kg) + Isoniazid (25 mg/kg)12 weeks8 weeksSpleen & LungsNo regrowth observed[7]

Table 3: Comparison of this compound-Based Regimens with Standard Therapy

Treatment GroupDurationPost-Treatment ObservationOutcomeReference
This compound (20 mg/kg) + Isoniazid (25 mg/kg)12 weeks6 monthsSustained non-culturable state[1]
Rifampin (20 mg/kg) + Isoniazid (25 mg/kg)12 weeks1 monthRegrowth of M. tuberculosis detected[1]
This compound (20 mg/kg) + Pyrazinamide (150 mg/kg) + Ethambutol (150 mg/kg)12 weeks12 weeksRegrowth in only one mouse (one colony in lungs)[2]

Conclusion

The data from murine models strongly suggest that this compound-containing regimens, particularly in combination with isoniazid, have the potential to significantly shorten the duration of tuberculosis therapy compared to standard rifampin-based treatments.[1] A minimum of 10 weeks of treatment with this compound and isoniazid was necessary to prevent relapse in the murine model.[1] These protocols and data provide a valuable resource for researchers and drug developers working on novel anti-tubercular therapies.

References

Application Notes and Protocols for Utilizing Rifalazil in the Study of Intracellular Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rifalazil (B610480), a potent benzoxazinorifamycin antibiotic, in the research of obligate and facultative intracellular bacterial pathogens. Detailed protocols for key experiments are provided to facilitate the study of its antimicrobial activity and mechanism of action.

Introduction

This compound, also known as KRM-1648, is a semi-synthetic derivative of rifamycin (B1679328) with demonstrated high potency against a range of clinically significant intracellular bacteria, including Mycobacterium tuberculosis and Chlamydia trachomatis.[1][2] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase by binding to its β subunit, thereby blocking transcription and leading to bacterial cell death.[3][4][5][6] A key feature of this compound is its ability to achieve high intracellular concentrations, making it particularly effective against pathogens that reside within host cells.[7][8][9]

Key Applications
  • Determination of Antimicrobial Susceptibility: Assessing the in vitro potency of this compound against various intracellular pathogens.

  • Intracellular Efficacy Studies: Evaluating the ability of this compound to eliminate bacteria residing within host cells.

  • Mechanism of Action Studies: Investigating the specific molecular interactions between this compound and the bacterial RNA polymerase.

  • In Vivo Efficacy Models: Studying the therapeutic potential of this compound in animal models of intracellular bacterial infections.

  • Drug Combination Studies: Exploring synergistic or additive effects of this compound with other antimicrobial agents.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against key intracellular bacterial pathogens.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

StrainThis compound MIC (μg/mL)Comparator MIC (μg/mL)Reference
Various Isolates64-fold more active than rifampin-[1]
ATCC 358010.00047-[10]

Table 2: In Vitro Activity of this compound against Chlamydia species

OrganismStrain(s)This compound MIC (μg/mL)This compound MBC (μg/mL)Comparator MIC (μg/mL)Reference
Chlamydia trachomatisSerovar D (UW-3)0.002 (protective effect)-Azithromycin: 4.0 (protective effect)[11]
Chlamydia trachomatis10 strains0.0025 (MIC₉₀)0.0025 (MBC₉₀)Azithromycin: 0.125, Levofloxacin: 1.0[12][13]
Chlamydia pneumoniae10 recent clinical isolates0.00125 - 0.0025 (MIC₉₀)--[12][13]
Chlamydia trachomatisWild-type0.00025--[2]
Chlamydia trachomatisRifampin-resistant mutants0.002 - 0.064-Rifampin: 0.5 - 512[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Chlamydia trachomatis

This protocol is adapted from methodologies described in studies evaluating the antichlamydial activity of this compound.[12][14][15]

Materials:

  • McCoy or HEp-2 cell monolayers in 96-well microtiter plates

  • Chlamydia trachomatis elementary bodies (EBs)

  • Growth medium (e.g., MEM with 10% fetal bovine serum)

  • This compound stock solution (dissolved in DMSO)

  • Cycloheximide (B1669411) solution

  • Methanol (for fixation)

  • Chlamydia genus-specific monoclonal antibody conjugated to a fluorescent marker

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture Preparation: Seed McCoy or HEp-2 cells into 96-well plates and culture until confluent monolayers are formed.

  • Infection: Aspirate the culture medium from the wells. Inoculate the cell monolayers with a suspension of C. trachomatis EBs to achieve a multiplicity of infection (MOI) of approximately 1.[12] Centrifuge the plates at 1,200-1,700 x g for 1 hour at 35-37°C to facilitate infection.[12][14]

  • Drug Dilution and Addition: Following centrifugation, aspirate the inoculum. Add 100-200 μL of growth medium containing 1 μg/mL cycloheximide and serial twofold dilutions of this compound to the wells.[12][14] Include a drug-free control.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 4-5% CO₂ for 48-72 hours.[11][12]

  • Fixation and Staining: Aspirate the medium and fix the cells with methanol. Stain the chlamydial inclusions using a fluorescently labeled genus-specific monoclonal antibody.

  • MIC Determination: Examine the plates under a fluorescence microscope. The MIC is defined as the lowest concentration of this compound that completely inhibits the formation of chlamydial inclusions.

Protocol 2: Intracellular Bactericidal Activity Assay (MBC Determination) against Chlamydia trachomatis

This protocol determines the minimum bactericidal concentration (MBC) and is an extension of the MIC assay.[12]

Procedure:

  • Perform the MIC assay as described in Protocol 1.

  • After the 72-hour incubation period, freeze the 96-well plates at -70°C to lyse the host cells.

  • Thaw the plates and passage the lysates onto fresh, uninfected cell monolayers in new 96-well plates.

  • Incubate the new plates for 72 hours in a drug-free medium.

  • Fix, stain, and examine the plates for the presence of chlamydial inclusions.

  • The MBC is the lowest concentration of this compound from the initial assay that results in no observable inclusions after passage.[12]

Protocol 3: Murine Model of Mycobacterium tuberculosis Infection

This protocol is a generalized procedure based on in vivo studies with this compound.[16][17][18]

Materials:

  • Specific pathogen-free mice (e.g., CD-1 or C57BL/6)

  • Mycobacterium tuberculosis strain (e.g., Erdman)

  • Aerosol infection chamber (optional, for pulmonary infection)

  • This compound formulation for oral gavage

  • Isoniazid (B1672263) (as a comparator or for combination therapy)

  • Sterile PBS

  • Tissue homogenizer

  • Middlebrook 7H10 or 7H11 agar (B569324) plates

Procedure:

  • Infection: Infect mice with M. tuberculosis via aerosol exposure or intravenous injection to establish a systemic infection.

  • Treatment: After a pre-determined period to allow the infection to establish, begin treatment with this compound, typically administered by oral gavage. Treatment regimens can vary in dose and frequency (e.g., daily or weekly).[16][18]

  • Monitoring: Monitor the health of the mice throughout the experiment.

  • Bacterial Load Determination: At various time points during and after treatment, euthanize cohorts of mice. Aseptically remove the lungs and spleens.

  • Homogenize the organs in sterile PBS.

  • Plate serial dilutions of the homogenates onto Middlebrook agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Relapse Assessment: To assess for relapse, a cohort of treated mice can be observed for several weeks or months after cessation of therapy before determining the organ CFU counts.[16]

Visualizations

cluster_0 This compound Mechanism of Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell RNAPolymerase DNA-dependent RNA Polymerase (β-subunit) This compound->RNAPolymerase Binds to β-subunit Transcription Transcription Blocked RNAPolymerase->Transcription ProteinSynthesis Protein Synthesis Inhibited Transcription->ProteinSynthesis CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath cluster_1 Workflow for Intracellular MIC Determination Start Start: Confluent Host Cell Monolayer Infect Infect with Intracellular Bacteria Start->Infect AddDrug Add Serial Dilutions of this compound Infect->AddDrug Incubate Incubate (48-72h) AddDrug->Incubate FixStain Fix and Stain for Bacterial Inclusions Incubate->FixStain Observe Microscopic Observation FixStain->Observe End Determine MIC Observe->End cluster_2 In Vivo Efficacy Study Workflow (Murine Model) Infection Infect Mice with Pathogen Treatment Administer this compound (Oral Gavage) Infection->Treatment Monitoring Monitor Animal Health and Weight Treatment->Monitoring Sacrifice Euthanize Cohorts at Time Points Monitoring->Sacrifice Harvest Harvest Organs (Lungs, Spleen) Sacrifice->Harvest Homogenize Homogenize Organs Harvest->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Incubate Incubate Plates Plate->Incubate CFU Count CFUs Incubate->CFU

References

Application Notes and Protocols: Efficacy of Rifalazil in Bacterial Biofilm Eradication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of Rifalazil's efficacy against bacterial biofilms. Due to limited direct research on this compound in biofilm eradication assays, this document synthesizes available data on this compound's antimicrobial activity, findings from studies on its close derivative, ABI-0043, and established protocols for biofilm analysis. This information is intended to guide the design and execution of experiments to further evaluate this compound as a potential anti-biofilm agent.

Data Presentation: Quantitative Efficacy Data

Table 1: Planktonic Antimicrobial Activity of this compound

OrganismStrainMIC₅₀ (µg/mL)Reference
Staphylococcus aureus (Methicillin-susceptible)-0.0078[1]
Staphylococcus aureus (Methicillin-resistant)-0.0078[1]
Staphylococcus epidermidis-0.0078[1]
Escherichia coli-16[1]
Klebsiella pneumoniae-16[1]

Table 2: Anti-Staphylococcal Activity of this compound Derivative (ABI-0043)

AssayStrainValue (µg/mL)Reference
Minimum Inhibitory Concentration (MIC)S. aureus ATCC 292130.001[2]
Logarithmic-Growth-Phase Minimal Bactericidal Concentration (MBC)S. aureus ATCC 292130.008[2]
Stationary-Growth-Phase Minimal Bactericidal Concentration (MBC)S. aureus ATCC 292130.25[2]

Table 3: In Vivo Efficacy of ABI-0043 in a Guinea Pig Tissue-Cage Infection Model (S. aureus ATCC 29213)

TreatmentCure Rate (%)Emergence of Resistance (%)Reference
ABI-0043 (alone)5842[2]
ABI-0043 + Levofloxacin920[2]
Rifampin (alone)4638[2]
Rifampin + Levofloxacin880[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in eradicating bacterial biofilms. These are generalized protocols that should be optimized for specific bacterial strains and laboratory conditions.

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • 96-well microtiter plates

  • Calgary Biofilm Device (CBD) or similar peg lid

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Sonicator

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Prepare an overnight culture of the bacterial strain in the appropriate growth medium.

    • Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).

    • Dispense 150 µL of the diluted culture into each well of a 96-well microtiter plate.

    • Place the peg lid of the CBD into the microtiter plate.

    • Incubate for 24-48 hours at 37°C to allow for biofilm formation on the pegs.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate growth medium in a new 96-well plate.

    • Carefully remove the peg lid from the biofilm formation plate and rinse gently with PBS to remove planktonic bacteria.

    • Transfer the peg lid to the plate containing the this compound dilutions.

    • Incubate for 24 hours at 37°C.

  • Biofilm Eradication Assessment:

    • Remove the peg lid and rinse with PBS.

    • Place the peg lid into a new 96-well plate containing 200 µL of fresh growth medium in each well.

    • Sonicate the plate for 10-15 minutes to dislodge the biofilm from the pegs into the medium.

    • Remove the peg lid and incubate the recovery plate for 24 hours at 37°C.

    • Determine the MBEC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The MBEC is the lowest concentration of this compound that prevents bacterial regrowth.

Protocol 2: Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This assay quantifies the total biomass of a biofilm treated with an antimicrobial agent.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound stock solution

  • PBS

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Plate reader

Procedure:

  • Biofilm Formation and Treatment:

    • Follow steps 1a-c from the MBEC protocol to form biofilms in a 96-well flat-bottom plate.

    • After incubation, gently aspirate the medium and rinse the wells twice with PBS to remove planktonic cells.

    • Add 200 µL of serially diluted this compound in growth medium to the wells.

    • Incubate for 24 hours at 37°C.

  • Staining and Quantification:

    • Aspirate the medium and rinse the wells twice with PBS.

    • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the Crystal Violet solution and wash the wells thoroughly with PBS until the wash solution is clear.

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Incubate for 15-30 minutes with gentle shaking.

    • Transfer 150 µL of the solubilized dye to a new 96-well plate.

    • Measure the absorbance at 570 nm (OD₅₇₀) using a plate reader. A decrease in absorbance compared to the untreated control indicates a reduction in biofilm biomass.

Mandatory Visualizations

experimental_workflow_mbec cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_assessment Assessment prep_culture Prepare Bacterial Culture dilute_culture Dilute to Standardized Concentration prep_culture->dilute_culture inoculate_plate Inoculate 96-well Plate dilute_culture->inoculate_plate incubate_biofilm Incubate with Peg Lid (24-48h) inoculate_plate->incubate_biofilm rinse_pegs1 Rinse Pegs (PBS) incubate_biofilm->rinse_pegs1 prep_this compound Prepare this compound Dilutions treat_biofilm Incubate Pegs with this compound (24h) prep_this compound->treat_biofilm rinse_pegs1->treat_biofilm rinse_pegs2 Rinse Pegs (PBS) treat_biofilm->rinse_pegs2 recovery Transfer to Recovery Medium rinse_pegs2->recovery sonicate Sonicate to Dislodge Biofilm recovery->sonicate incubate_recovery Incubate Recovery Plate (24h) sonicate->incubate_recovery read_mbec Determine MBEC (Visual/OD) incubate_recovery->read_mbec

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) Assay.

experimental_workflow_cv cluster_prep Preparation & Biofilm Formation cluster_treatment Treatment cluster_staining Staining & Quantification prep_culture Prepare & Dilute Bacterial Culture inoculate_plate Inoculate 96-well Plate prep_culture->inoculate_plate incubate_biofilm Incubate (24-48h) inoculate_plate->incubate_biofilm rinse_wells1 Rinse Wells (PBS) incubate_biofilm->rinse_wells1 add_this compound Add this compound Dilutions rinse_wells1->add_this compound incubate_treatment Incubate (24h) add_this compound->incubate_treatment rinse_wells2 Rinse Wells (PBS) incubate_treatment->rinse_wells2 stain_cv Stain with Crystal Violet (15 min) rinse_wells2->stain_cv rinse_wells3 Rinse Wells (PBS) stain_cv->rinse_wells3 solubilize Solubilize Dye rinse_wells3->solubilize read_od Measure Absorbance (OD570) solubilize->read_od

Caption: Workflow for the Crystal Violet (CV) Biofilm Biomass Assay.

signaling_pathway cluster_environment Environmental Signals cluster_bacterial_response Bacterial Response & Signaling cluster_biofilm_phenotype Biofilm Phenotype Nutrients Nutrient Availability QS Quorum Sensing (Cell-Cell Communication) Nutrients->QS c_di_GMP Cyclic-di-GMP Signaling Nutrients->c_di_GMP TwoComponent Two-Component Systems Nutrients->TwoComponent Surface Surface Properties Surface->QS Surface->c_di_GMP Surface->TwoComponent Stress Host Stress Stress->QS Stress->c_di_GMP Stress->TwoComponent EPS EPS Matrix Production QS->EPS Maturation Biofilm Maturation QS->Maturation Attachment Initial Attachment c_di_GMP->Attachment c_di_GMP->EPS TwoComponent->Attachment Resistance Antibiotic Tolerance TwoComponent->Resistance This compound This compound RNAP Bacterial RNA Polymerase This compound->RNAP Inhibits Transcription Gene Transcription RNAP->Transcription Transcription->QS Transcription->c_di_GMP Transcription->TwoComponent Transcription->Attachment Transcription->EPS Transcription->Maturation Transcription->Resistance

References

Rifalazil in Combination Therapies: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Rifalazil (B610480), a potent benzoxazinorifamycin antibiotic, has been a subject of significant research interest for its potential use in combination with other antimicrobial agents to treat a variety of challenging bacterial infections.[1][2][3] Its mechanism of action involves the inhibition of the bacterial DNA-dependent RNA polymerase, specifically by binding to the β-subunit, which halts transcription and leads to bacterial cell death.[1][4][5] A key characteristic of this compound is its long half-life of approximately 60 hours, which allows for less frequent dosing.[1][6][7] This, combined with its high intracellular concentration, makes it a promising candidate for treating infections caused by intracellular pathogens.[3][8]

This document provides detailed application notes and protocols based on published research, focusing on the synergistic potential and efficacy of this compound when combined with other antibiotics against various pathogens.

I. Applications in Tuberculosis (TB) Treatment

This compound has been extensively studied as a potential replacement for rifampin in tuberculosis treatment regimens, demonstrating superior in vitro and in vivo activity against Mycobacterium tuberculosis.[9][10][11] Its combination with other first-line anti-TB drugs has shown promise for shortening treatment duration and improving outcomes.[4][12]

Quantitative Data Summary: Combination Therapy for M. tuberculosis
CombinationPathogenModelKey FindingsReference
This compound + Isoniazid (B1672263)M. tuberculosisMurineMore active than rifampin/isoniazid; 12 weeks of treatment led to apparent sterilization of organs 6 months post-therapy.[9][12][9][12]
This compound + IsoniazidM. tuberculosisMurine6 weeks of treatment rendered bacteria non-culturable, though some regrowth was observed 3 months after stopping therapy.[9][9]
This compound + Pyrazinamide (PZA) + Ethambutol (B1671381) (EMB)M. tuberculosisMurineSterilizing activity comparable to isoniazid/rifampin, with significantly better activity regarding infection relapse.[10][11][10][11]
This compound (10mg or 25mg weekly) + IsoniazidM. tuberculosisHuman (Phase II)Evaluated safety and bactericidal activity in patients with pulmonary TB. Higher doses were associated with more adverse events like arthralgia and fever.[6][6]
Experimental Protocols

Murine Model of Mycobacterium tuberculosis Infection

This protocol is based on methodologies described in studies evaluating the efficacy of this compound combination therapy in mice.[9][10][12]

1. Infection:

  • Animal Model: Female CD-1 mice are commonly used.[12]
  • Bacterial Strain: Mycobacterium tuberculosis ATCC 35801 (Erdman strain) is a frequently used virulent strain.[9][12]
  • Inoculation: Mice are infected intravenously or via aerosol exposure to establish a systemic or pulmonary infection, respectively.

2. Treatment Regimen:

  • Initiation: Treatment typically begins 1 week post-infection.[9]
  • Drug Administration: Drugs are administered orally via gavage, 5 days a week.[9]
  • Dosages:
  • This compound: 20 mg/kg[9]
  • Isoniazid: 25 mg/kg[9]
  • Pyrazinamide: Varies by study
  • Ethambutol: Varies by study
  • Duration: Treatment durations of 6 and 12 weeks are often compared.[9][12]

3. Outcome Assessment:

  • Organ Homogenization: At specified time points (e.g., after 6 and 12 weeks of therapy, and at various points after therapy cessation), mice are euthanized, and spleens and lungs are aseptically removed and homogenized.
  • Bacterial Load Quantification: Serial dilutions of the organ homogenates are plated on selective agar (B569324) (e.g., 7H10 or 7H11).
  • CFU Counting: Colony-forming units (CFU) are counted after incubation to determine the bacterial load in each organ.
  • Relapse Assessment: A cohort of treated mice is observed for several months without treatment to assess for bacterial regrowth, indicating relapse.[9][11][12]

Visualizations

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Infection Mice infected with M. tuberculosis Treatment_Groups Treatment Groups: - this compound + Isoniazid - Rifampin + Isoniazid - Control Infection->Treatment_Groups 1 week post-infection Dosing Daily oral gavage (6 or 12 weeks) Treatment_Groups->Dosing Monitoring Monitor for adverse effects Dosing->Monitoring Euthanasia Euthanasia at defined time points Monitoring->Euthanasia CFU_Count Spleen & Lung CFU Quantification Euthanasia->CFU_Count Relapse_Study Long-term observation for relapse Euthanasia->Relapse_Study

Caption: Workflow for a murine tuberculosis combination therapy study.

II. Applications in Chlamydial Infections

This compound exhibits extraordinary potency against Chlamydia trachomatis and Chlamydia pneumoniae, with very low Minimum Inhibitory Concentrations (MICs).[3][4][7] Its ability to achieve high intracellular concentrations is particularly advantageous against these obligate intracellular pathogens.[3][8] Combination therapy may prevent the emergence of resistance, a concern with rifamycin (B1679328) monotherapy.[7][13]

Quantitative Data Summary: Activity Against Chlamydia
Antibiotic(s)PathogenModelMIC (µg/mL)Key FindingsReference
This compoundC. trachomatisIn vitro0.0002510- to 1,000-fold more active than azithromycin (B1666446) and levofloxacin.[7][7]
This compoundC. pneumoniaeIn vitro0.00125 - 0.0025Potent activity against recent clinical isolates.[7][7]
This compound (25 mg single dose)C. trachomatisHuman (Phase II)N/A85% microbiologic eradication rate in men with NGU, comparable to azithromycin (83%).[14][14]
Rifampin + Azithromycin/Ofloxacin/DoxycyclineC. trachomatisIn vitroN/ACombinations were synergistic and prevented the development of resistance to rifampin.[7][7]
Experimental Protocols

In Vitro Susceptibility Testing for Chlamydia

This protocol is based on methodologies for determining the MIC of antibiotics against Chlamydia in cell culture.[7][15]

1. Cell Culture Preparation:

  • Cell Line: McCoy or other susceptible mammalian cell lines are grown in microtiter plates to form monolayers.[14][15]
  • Medium: Appropriate cell culture medium supplemented with fetal bovine serum and other necessary nutrients.

2. Drug Preparation and Addition:

  • Serial Dilutions: The antibiotics (this compound, and comparators like Azithromycin, Doxycycline) are serially diluted to a range of concentrations.
  • Application: The diluted drugs are added to the cell monolayers.

3. Infection:

  • Bacterial Strains: Laboratory-adapted strains or clinical isolates of C. trachomatis or C. pneumoniae are used.
  • Inoculation: The cell monolayers are inoculated with a standardized amount of chlamydial elementary bodies. In "protective effect" experiments, the drug is added and incubated for a period before the chlamydial challenge.[15]

4. Incubation and Staining:

  • Incubation: The infected plates are centrifuged briefly to facilitate infection and then incubated for 48-72 hours to allow for the formation of chlamydial inclusions.
  • Fixation and Staining: The cell monolayers are fixed (e.g., with methanol) and stained with a fluorescently labeled antibody specific to a chlamydial antigen (e.g., lipopolysaccharide).

5. MIC Determination:

  • Microscopy: The plates are examined under a fluorescence microscope.
  • Definition: The MIC is defined as the lowest antibiotic concentration at which no chlamydial inclusions are observed.

Visualizations

G A Prepare Cell Monolayers (e.g., McCoy cells) B Add Serial Dilutions of Antibiotic Combinations A->B C Infect Cells with Chlamydia B->C D Incubate for 48-72 hours C->D E Fix and Stain for Chlamydial Inclusions D->E F Microscopic Analysis to Determine MIC E->F

Caption: In vitro workflow for Chlamydia susceptibility testing.

III. Other Potential Combination Applications

Research suggests this compound's utility in combination therapies for other difficult-to-treat infections.

Clostridioides difficile-Associated Diarrhea (CDAD)

This compound shows significant bactericidal effects against C. difficile strains. In a hamster model, this compound was effective for curative treatment and, unlike vancomycin (B549263), its administration was not associated with disease relapse.[16] A study found that combining this compound with vancomycin increased bacterial killing by a factor of three.[1]

Helicobacter pylori Infection

Rifamycins, particularly rifabutin (B1679326) (a related compound), are used in rescue therapies for persistent H. pylori infections, often in combination with a proton pump inhibitor (PPI) and amoxicillin.[17][18][19] this compound has also been investigated for peptic ulcer disease caused by H. pylori.[4][14] The rationale is to use a potent agent that does not share resistance mechanisms with commonly failed first-line drugs like clarithromycin.[17]

Mycobacterium avium Complex (MAC)

Standard treatment for MAC involves a multi-drug regimen, typically including a macrolide, ethambutol, and a rifamycin (like rifampin or rifabutin).[20][21] Ethambutol combined with rifampin or rifabutin has shown additive or synergistic inhibitory effects against MAC strains.[22] Given this compound's potent antimycobacterial activity, it is a logical candidate for inclusion in novel combination therapies against MAC.

Visualizations

G cluster_combo Combination with cluster_target To Target This compound This compound Isoniazid Isoniazid This compound->Isoniazid PZA_EMB PZA / EMB This compound->PZA_EMB Vancomycin Vancomycin This compound->Vancomycin PPI_Amox PPI / Amoxicillin This compound->PPI_Amox by analogy with Rifabutin TB M. tuberculosis Isoniazid->TB PZA_EMB->TB CDiff C. difficile Vancomycin->CDiff HPylori H. pylori PPI_Amox->HPylori

Caption: Logical relationships in this compound combination therapies.

IV. Concluding Remarks

This compound, when used in combination with other antibiotics, demonstrates significant potential for improving therapeutic outcomes across a range of bacterial infections. Its high potency and favorable pharmacokinetic profile make it a strong candidate for inclusion in regimens targeting multidrug-resistant tuberculosis, intracellular pathogens like Chlamydia, and other infections such as CDAD and H. pylori. The provided protocols and data serve as a foundational resource for researchers designing and conducting further investigations into the synergistic applications of this compound. However, it is important to note that the development of this compound was terminated in 2013 due to severe side effects, which should be a consideration in any future research endeavors.[1]

References

Application of Rifalazil in Antibiotic Resistance Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifalazil (formerly KRM-1648) is a potent, second-generation benzoxazinorifamycin antibiotic with a distinct mechanism of action and a promising profile for combating antibiotic-resistant bacteria.[1][2][3] As a derivative of rifamycin, its primary target is the bacterial DNA-dependent RNA polymerase, an essential enzyme for bacterial survival.[4][5][6] By binding to the β-subunit of this enzyme, this compound effectively blocks RNA transcription, leading to bacterial cell death.[2][4][5] This document provides detailed application notes and protocols for researchers studying antibiotic resistance, with a focus on the utility of this compound.

This compound has demonstrated significant in vitro activity against a broad spectrum of bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, methicillin-resistant Staphylococcus aureus (MRSA), and rifampin-resistant mutants of Chlamydia pneumoniae.[1][7] Its long half-life of approximately 60 hours allows for less frequent dosing, which is a significant advantage in clinical settings.[1][2] Furthermore, studies have shown its potential in treating challenging infections such as those caused by Clostridioides difficile and in penetrating bacterial biofilms, which are notoriously resistant to conventional antibiotic therapies.[5][8][9]

Mechanism of Action

This compound's bactericidal activity stems from its high-affinity binding to the β-subunit of bacterial DNA-dependent RNA polymerase. This interaction sterically hinders the elongation of the messenger RNA chain, thereby inhibiting protein synthesis.[10] Its unique chemical structure, featuring a planar benzoxazine (B1645224) ring, contributes to its increased potency and ability to overcome some resistance mechanisms that affect other rifamycins.[11]

Mechanism of Action of this compound cluster_bacterium Bacterial Cell This compound This compound RNAP DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Enters cell and binds to beta_subunit β-subunit This compound->beta_subunit Specifically targets the RNAP->beta_subunit Contains DNA DNA RNAP->DNA Transcribes mRNA mRNA transcript beta_subunit->mRNA Blocks elongation of DNA->mRNA into Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Leads to Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Broth Microdilution MIC Assay Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Dilution Create Two-Fold Serial Dilution of this compound in 96-well Plate Inoculum_Prep->Dilution Inoculate Inoculate Wells with Standardized Bacterial Suspension Dilution->Inoculate Incubate Incubate Plate (37°C, 16-20 hours) Inoculate->Incubate Read Read Results: Determine Lowest Concentration with No Growth (MIC) Incubate->Read End End Read->End In Vivo Efficacy Study Workflow Start Start Acclimation Acclimate Mice Start->Acclimation Infection Infect Mice with Pathogen Acclimation->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer this compound and Controls Grouping->Treatment Monitoring Monitor Clinical Signs Treatment->Monitoring Endpoint Euthanize and Harvest Organs Monitoring->Endpoint CFU_Count Determine Bacterial Load (CFU) Endpoint->CFU_Count Analysis Analyze and Compare Data CFU_Count->Analysis End End Analysis->End

References

Application Notes and Protocols for Rifalazil in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifalazil (B610480) (formerly KRM-1648) is a potent, second-generation rifamycin (B1679328) antibiotic with a broad spectrum of activity against various bacterial pathogens. It has been investigated for the treatment of infections caused by Mycobacterium tuberculosis, Chlamydia species, Helicobacter pylori, and Clostridioides difficile.[1][2] this compound's mechanism of action involves the inhibition of the β-subunit of bacterial DNA-dependent RNA polymerase, which leads to the cessation of RNA synthesis and subsequent bacterial cell death.[3][4] Its long half-life makes it an attractive candidate for intermittent dosing regimens.[4]

These application notes provide a summary of reported dosages, pharmacokinetic data, and detailed experimental protocols for the use of this compound in various animal research models.

Data Presentation: Quantitative Summary

The following tables summarize the available quantitative data on this compound dosage and pharmacokinetics in different animal models.

Table 1: this compound Dosage in Animal Models for Efficacy Studies

Animal ModelInfection ModelRoute of AdministrationDosageDosing RegimenReference(s)
Mouse Mycobacterium tuberculosisOral Gavage20 mg/kg5 days/week for 6-12 weeks[1][5][6]
Mycobacterium ulceransOral Gavage5 or 10 mg/kg5 days/week for up to 15 weeks[7]
Chlamydia pneumoniaeIntraperitoneal1 or 3 mg/kgDaily for 3 days[2]
Helicobacter pyloriOral GavageNot specifiedNot specified[8]
Hamster Clostridioides difficileOral Gavage20 mg/kgDaily for 5 days[2]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelRoute of AdministrationDoseCmaxTmaxAUCHalf-life (t½)Reference(s)
Rat OralNot specifiedPlasma: 0.08-0.25 µg/mLNot specifiedNot specifiedNot specified[9]
Lung: 0.51-5.3 µg/g
Spleen: 1.6-50.4 µg/g
Liver: 2.6-19.5 µg/g
Dog OralNot specifiedPlasma: 0.21-0.77 µg/mLNot specifiedNot specifiedNot specified[9]
Human (for comparison) Oral10 mg13.5 ± 4.6 ng/mLNot specified280.1 ± 119.7 ngh/mL8.7 ± 2.7 hours[10]
Oral25 mg26.4 ± 11.0 ng/mLNot specified610.3 ± 253.4 ngh/mL8.6 ± 3.6 hours[10]

Note: There is a significant lack of publicly available, detailed pharmacokinetic data (Cmax, Tmax, AUC) for this compound in most preclinical animal models. The data for rats and dogs provide tissue concentration ranges but not standard pharmacokinetic parameters. Human data is included for comparative purposes.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Tuberculosis

This protocol is a composite based on methodologies described in published studies.[1][5][6]

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial load in the lungs and spleen of mice infected with Mycobacterium tuberculosis.

Materials:

  • Female CD-1 or Swiss mice (6-8 weeks old)

  • Mycobacterium tuberculosis (e.g., H37Rv or Erdman strain)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Middlebrook 7H11 agar (B569324) plates

  • This compound

  • Vehicle for this compound (e.g., 0.5% Dimethyl sulfoxide (B87167) (DMSO) in distilled water)[1]

  • Oral gavage needles (20-22 gauge, straight or curved)

  • Syringes

  • Tissue homogenizer

  • Standard laboratory equipment for microbiology and animal handling

Procedure:

  • Infection of Mice:

    • Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth.

    • Adjust the bacterial suspension to a desired concentration (e.g., ~1 x 10⁷ CFU/mL).

    • Infect mice via the intravenous (tail vein) or aerosol route with a targeted dose of bacteria.

    • Allow the infection to establish for a period of 1-2 weeks.

  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound based on the mean body weight of the mice and the desired dosage (e.g., 20 mg/kg).

    • Dissolve this compound in a small volume of DMSO.

    • Dilute the stock solution with distilled water to the final desired concentration, ensuring the final DMSO concentration is low (e.g., 0.5%).[1] Prepare fresh daily.

  • Drug Administration:

    • Divide the infected mice into treatment and control groups.

    • Administer this compound to the treatment group via oral gavage at the predetermined dosage and schedule (e.g., 5 days a week for 6 weeks).

    • Administer the vehicle solution to the control group using the same volume and schedule.

    • Monitor the animals daily for any signs of toxicity or distress.

  • Assessment of Bacterial Load:

    • At specified time points during and after treatment, euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleens.

    • Homogenize the tissues in a known volume of sterile saline or PBS.

    • Prepare serial dilutions of the tissue homogenates.

    • Plate the dilutions onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the bacterial load (CFU) per organ.

  • Data Analysis:

    • Compare the mean CFU counts between the this compound-treated and control groups to determine the efficacy of the treatment.

Mandatory Visualizations

Rifalazil_Signaling_Pathway cluster_bacterium Bacterial Cell This compound This compound rna_polymerase DNA-dependent RNA Polymerase (β-subunit) This compound->rna_polymerase Inhibits rna mRNA Synthesis rna_polymerase->rna Blocks dna Bacterial DNA dna->rna Transcription protein Protein Synthesis rna->protein Translation rna->protein growth Bacterial Growth & Replication protein->growth protein->growth death Cell Death growth->death Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental_Workflow start Start: Animal Model Selection (e.g., Mouse) infection Bacterial Infection (e.g., M. tuberculosis) start->infection grouping Randomization into Groups (Treatment vs. Control) infection->grouping treatment This compound Administration (e.g., Oral Gavage) grouping->treatment control Vehicle Administration (Control Group) grouping->control monitoring Daily Monitoring (Health & Toxicity) treatment->monitoring control->monitoring euthanasia Euthanasia at Pre-defined Endpoints monitoring->euthanasia tissue Tissue Collection (e.g., Lungs, Spleen) euthanasia->tissue homogenization Tissue Homogenization tissue->homogenization plating Serial Dilution & Plating homogenization->plating incubation Incubation of Plates plating->incubation cfu CFU Enumeration incubation->cfu analysis Data Analysis & Efficacy Determination cfu->analysis

Caption: Experimental workflow for this compound efficacy testing.

Conclusion

This compound has demonstrated significant efficacy in various animal models of bacterial infection, particularly when administered orally. The provided data and protocols serve as a valuable resource for researchers designing preclinical studies. However, the limited availability of comprehensive pharmacokinetic data across different species and administration routes highlights a critical knowledge gap. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound to optimize its therapeutic potential. It is also important to note that the development of this compound was terminated in 2013 due to severe side effects observed in clinical trials.[4] Researchers should be aware of this and take appropriate safety precautions in their studies.

References

Application Notes and Protocols for Rifalazil Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

Introduction

Rifalazil (B610480) (also known as KRM-1648) is a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class.[1][2] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase by binding to the β-subunit, which effectively blocks RNA synthesis and leads to bacterial cell death.[3][4][5] this compound has demonstrated potent activity against a range of bacteria, including Mycobacterium tuberculosis, Chlamydia trachomatis, and Helicobacter pylori.[2][6] Its long half-life and high intracellular concentration make it a compound of significant interest in drug development.[3][7] Proper preparation of stock solutions is a critical first step for accurate and reproducible results in any in vitro or cell-based assay. These notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions for laboratory applications.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and handling.

PropertyValueReferences
Molecular Formula C₅₁H₆₄N₄O₁₃[3][4][8]
Molecular Weight 941.07 g/mol [8][9][10]
Appearance Solid powder[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[4]
Water Solubility Low; 0.5 mg/mL at pH 5, but increases at lower pH[3][7]
Storage (Solid) Short-term (days-weeks): 0-4°C; Long-term (months-years): -20°C. Keep dry and dark.[4]
Storage (Stock Solution) Short-term (days-weeks): 0-4°C; Long-term (months): -20°C.[4]

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution

This protocol details the steps to prepare a 10 mg/mL stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various experimental assays.[11]

3.1. Required Materials

  • This compound powder (solid form)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Safety Precautions

  • Handle this compound powder in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.[12]

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and safety information before starting.

  • Dispose of waste according to institutional and local regulations.

3.3. Step-by-Step Procedure

  • Equilibration: Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) directly into the tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. To prepare a 10 mg/mL solution with 10 mg of powder, add 1 mL of DMSO.

  • Dissolution: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If the application requires absolute sterility (e.g., for cell culture), the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mg/mL), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the aliquots at -20°C for long-term use.[4] For short-term use, storage at 4°C is acceptable for a few days to weeks.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_final Finalization & Storage start Start weigh 1. Weigh this compound Powder start->weigh Equilibrate Reagent add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Sterile Vials dissolve->aliquot Solution Clear store 5. Store at -20°C aliquot->store end_node Ready for Experimental Use store->end_node

Caption: A flowchart outlining the process of preparing a this compound stock solution.

References

Troubleshooting & Optimization

Rifalazil Resistance in M. tuberculosis: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the mechanisms of Rifalazil resistance in Mycobacterium tuberculosis. It includes troubleshooting guides and frequently asked questions in a user-friendly format to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of action of this compound against M. tuberculosis?

This compound, a rifamycin (B1679328) derivative, targets the β-subunit of the DNA-dependent RNA polymerase (RNAP), which is encoded by the rpoB gene.[1][2] By binding to this subunit, this compound inhibits the elongation of messenger RNA, thereby halting transcription and leading to bacterial cell death.[1]

Q2: My M. tuberculosis culture shows resistance to this compound. What is the most likely cause?

The most common cause of this compound resistance is mutations within the rpoB gene.[1][3] Over 95% of rifampin-resistant M. tuberculosis strains, which often show cross-resistance to other rifamycins, have mutations in an 81-base-pair region of the rpoB gene known as the rifampin resistance-determining region (RRDR).[1]

Troubleshooting Unexpected Resistance:

  • Verify the purity of your M. tuberculosis culture. Contamination with other organisms can lead to misleading results.

  • Confirm the concentration and stability of your this compound stock solution. Improper storage or dilution can result in sub-inhibitory concentrations.

  • Sequence the RRDR of the rpoB gene to identify any mutations.

Q3: Are all rpoB mutations associated with high-level this compound resistance?

No, the level of this compound resistance is dependent on the specific mutation in the rpoB gene. Mutations in codons 531 and 526 are generally associated with high-level resistance to all rifamycins, including this compound.[1][3] However, some mutations, for instance in codons 511, 516, 519, and 522, may confer resistance to rifampin but retain susceptibility to this compound.[1]

Q4: I have identified a specific rpoB mutation in my resistant isolate. How can I predict the level of this compound resistance?

You can refer to published data that correlates specific rpoB mutations with Minimum Inhibitory Concentration (MIC) values for this compound. The table below summarizes data from key studies.

Data Presentation: this compound (KRM-1648) MICs for rpoB Mutants

rpoB Codon MutationAmino Acid ChangeRifampin MIC (µg/ml)This compound (KRM-1648) MIC (µg/ml)Resistance Level to this compound
Wild-Type (H37Rv)None0.060.004Susceptible
511Leu → Pro320.008Susceptible
516Asp → Val320.008Susceptible
519Asn → Lys>1280.008Susceptible
522Ser → Leu320.008Susceptible
526His → Asp>128>4.0High-Level Resistant
526His → Arg>128>4.0High-Level Resistant
526His → Tyr>128>4.0High-Level Resistant
531Ser → Leu>128>4.0High-Level Resistant

Data adapted from Williams et al., 1998.[1]

Q5: Could other mechanisms besides rpoB mutations be contributing to this compound resistance?

Yes, another potential mechanism is the active efflux of the drug from the bacterial cell by efflux pumps.[4][5] Overexpression of certain efflux pump genes can reduce the intracellular concentration of the antibiotic, leading to increased resistance. While this has been more extensively studied for other antitubercular drugs, it is a plausible contributing factor for this compound resistance. The addition of efflux pump inhibitors, such as verapamil, has been shown to restore susceptibility to some antibiotics in M. tuberculosis.[6]

Troubleshooting when rpoB sequencing is inconclusive:

  • Consider the possibility of efflux pump involvement. You can perform experiments with efflux pump inhibitors to see if the MIC of this compound is reduced.

  • Investigate the expression levels of known efflux pump genes in your resistant isolate compared to a susceptible control strain using quantitative real-time PCR (qRT-PCR).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized guideline for determining the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • This compound stock solution of known concentration.

  • 96-well microtiter plates.

  • M. tuberculosis culture in mid-log phase.

  • Incubator at 37°C.

Procedure:

  • Prepare serial twofold dilutions of this compound in 7H9 broth in the 96-well plates.

  • Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0, then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/ml in each well.

  • Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Identification of rpoB Gene Mutations

This protocol outlines the general steps for sequencing the RRDR of the rpoB gene.

Materials:

  • Genomic DNA extracted from M. tuberculosis isolates.

  • Primers flanking the RRDR of the rpoB gene.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • DNA sequencing service or in-house sequencing equipment.

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction with the extracted genomic DNA, primers, and PCR master mix.

    • Use a standard PCR program with appropriate annealing temperatures for your primers to amplify the RRDR region.

  • PCR Product Purification:

    • Run the PCR product on an agarose (B213101) gel to confirm the correct size of the amplicon.

    • Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • DNA Sequencing:

    • Send the purified PCR product for Sanger sequencing using the same primers as for amplification.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type rpoB sequence from a reference strain (e.g., H37Rv) to identify any nucleotide changes.

    • Translate the nucleotide sequence to the amino acid sequence to determine the specific codon mutation.

Visualizations

Rifalazil_Resistance_Mechanisms cluster_drug This compound Action cluster_resistance Resistance Mechanisms This compound This compound RNAP RNA Polymerase (rpoB subunit) This compound->RNAP Inhibits Efflux_Pump Efflux Pump Overexpression This compound->Efflux_Pump Drug Expulsion rpoB_mutation rpoB Gene Mutation RNAP->rpoB_mutation Altered Target No_Binding Ineffective Inhibition rpoB_mutation->No_Binding Prevents Binding Reduced_Conc Sub-inhibitory Levels Efflux_Pump->Reduced_Conc Reduces Intracellular Concentration

Caption: Primary mechanisms of this compound resistance in M. tuberculosis.

Experimental_Workflow_MIC start Start: M. tb Isolate culture Culture in 7H9 Broth start->culture prepare_inoculum Prepare Inoculum (McFarland Standard) culture->prepare_inoculum inoculate Inoculate Microplate prepare_inoculum->inoculate serial_dilution Prepare this compound Serial Dilutions serial_dilution->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results end Determine MIC read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental_Workflow_Sequencing start Start: M. tb Isolate dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of rpoB RRDR dna_extraction->pcr purification PCR Product Purification pcr->purification sequencing Sanger Sequencing purification->sequencing analysis Sequence Alignment & Mutation Analysis sequencing->analysis end Identify rpoB Mutation analysis->end

Caption: Workflow for identifying rpoB gene mutations.

References

observed side effects of Rifalazil in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides information on the observed side effects of Rifalazil (B610480) in animal studies. The available data in the public domain is limited, as the development of this compound was terminated due to severe side effects observed in clinical trials, and comprehensive preclinical toxicology reports are not widely accessible. This guide addresses common questions researchers may have based on the existing scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of this compound in animal studies?

Publicly available research primarily focuses on the efficacy of this compound in animal models of diseases like tuberculosis, Clostridium difficile-associated diarrhea, and Buruli ulcer.[1][2][3] Detailed accounts of adverse effects from dedicated toxicology studies are scarce in the published literature. The development of the drug was halted due to severe side effects in human clinical trials, but the specifics of the preclinical animal toxicology findings have not been widely disclosed.[3]

One specific study investigated the effect of this compound on liver microsomal enzyme induction in rats and dogs. This study found that, unlike other rifamycin (B1679328) derivatives such as rifampicin (B610482) and rifabutin (B1679326), this compound is not a significant inducer of hepatic cytochrome P450 enzymes.[4][5] However, an increase in cytochrome b5 content was observed in rats at a high dose.[4]

Q2: My animals are showing unexpected clinical signs after this compound administration. What should I do?

If you observe any unexpected clinical signs, such as changes in behavior, appetite, weight, or stool consistency, it is crucial to:

  • Document Everything: Record the dose of this compound, the administration route, the timing, and a detailed description of the observed signs.

  • Consult a Veterinarian: A veterinarian with experience in laboratory animal medicine should be consulted immediately to assess the animals' health and determine the best course of action.

  • Review Your Protocol: Carefully review your experimental protocol to ensure the correct dosage and administration procedures were followed.

  • Consider a Dose Reduction or Staggered Dosing: If the observed effects are suspected to be dose-related, and your experimental design allows, consider reducing the dose or implementing a staggered dosing schedule in a pilot group, following ethical guidelines and veterinary consultation.

Q3: Are there any known target organs for this compound toxicity in animals?

Based on the limited available data, there is no definitive information on specific target organs for this compound toxicity in animals. The study on hepatic enzyme induction did not report any adverse effects on liver weight or other measured enzyme activities in rats or dogs, apart from the increase in cytochrome b5 in rats.[4] Researchers should remain vigilant for any signs of organ-specific toxicity and consider including comprehensive histopathological analysis of key organs in their study design.

Q4: Is there any information on the LD50, teratogenicity, or carcinogenicity of this compound in animals?

No publicly available studies detailing the LD50, teratogenicity, or carcinogenicity of this compound in animal models were identified in a comprehensive literature search.[6] Therefore, researchers should handle this compound with appropriate caution, assuming potential hazards in these areas are unknown.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected changes in liver enzyme markers in blood work. While this compound is not a known potent inducer of cytochrome P450, individual animal responses or effects on other hepatic pathways cannot be ruled out.[4]- Compare the results to a vehicle-treated control group.- Perform a histopathological examination of the liver.- Consider measuring cytochrome b5 levels if appropriate for your research question.
Inconsistent drug efficacy or unexpected side effects between experiments. This compound is known to be highly protein-bound in animal studies.[7] Variations in the health status or protein levels of the animals could affect the free drug concentration and, consequently, its efficacy and toxicity.- Ensure all animals are healthy and acclimatized before starting the experiment.- Monitor serum protein levels in your study animals.- Standardize the diet and housing conditions to minimize variability.
No observable adverse effects at high doses. This compound's bioavailability is reported to decrease as the oral dose is increased, likely due to low water solubility.[7] This may limit systemic exposure at very high doses.- If high systemic exposure is required, consider alternative administration routes or formulation strategies, subject to ethical approval.- Measure plasma concentrations of this compound to confirm exposure levels.

Quantitative Data

The following table summarizes the key quantitative finding from the study on liver microsomal enzyme induction in rats.

Parameter Species Dose Duration Observation
Cytochrome b5 contentRat300 mg/kg/day10 daysIncreased
Relative liver weightRat300 mg/kg/day10 daysNo effect
Cytochrome P450 contentRat300 mg/kg/day10 daysNo effect
Various enzyme activitiesRat300 mg/kg/day10 daysNo effect
All measured parametersDog30 or 300 mg/kg/day13 weeksNo effect

Experimental Protocols

Methodology for Liver Microsomal Enzyme Induction Study

  • Animal Models: Male Sprague-Dawley rats and male Beagle dogs were used in the study.

  • Drug Administration: this compound was administered orally and repeatedly.

    • Rats: Received 300 mg/kg/day for 10 days.

    • Dogs: Received 30 or 300 mg/kg/day for 13 weeks.

  • Parameters Measured:

    • Relative liver weight.

    • Hepatic cytochrome b5 and P450 contents.

    • Enzyme activities of:

      • NADPH-cytochrome c reductase

      • Aniline hydroxylase

      • p-Nitroanisole O-demethylase

      • Aminopyrine N-demethylase

      • Erythromycin N-demethylase

  • Comparison Drugs: Rifampicin and rifabutin were used as positive controls for enzyme induction in the rat study.[4]

Visualizations

Rifalazil_Animal_Safety_Profile cluster_this compound This compound Administration in Animals cluster_observed_effects Observed Effects cluster_unknown_effects Unknown / Undisclosed Effects This compound This compound No_P450_Induction No Significant Cytochrome P450 Induction (Rats and Dogs) This compound->No_P450_Induction Confirmed Finding Increased_b5 Increased Cytochrome b5 (Rats, high dose) This compound->Increased_b5 Specific Finding Toxicity Specific Target Organ Toxicity? This compound->Toxicity Data Lacking LD50 LD50? This compound->LD50 Data Lacking Teratogenicity Teratogenicity? This compound->Teratogenicity Data Lacking Carcinogenicity Carcinogenicity? This compound->Carcinogenicity Data Lacking

Caption: Known vs. Unknown Effects of this compound in Animal Studies.

References

Technical Support Center: Optimizing Rifalazil Dose for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rifalazil (B610480) in in vivo experiments. The information is designed to assist scientists and drug development professionals in optimizing their experimental design and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antibiotic belonging to the rifamycin (B1679328) class. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase.[1][2][3] By binding to the β-subunit of this essential enzyme, this compound effectively blocks the transcription process, preventing the synthesis of RNA from a DNA template. This disruption of protein synthesis ultimately leads to bacterial cell death.[2]

Q2: What are the main therapeutic applications of this compound that have been investigated?

This compound has been primarily investigated for the treatment of various bacterial infections, including:

  • Tuberculosis (TB): Particularly multi-drug resistant strains.[2][4]

  • Chlamydia infections: Including those caused by Chlamydia trachomatis and Chlamydia pneumoniae.[2][3][4]

  • Clostridioides difficile-associated diarrhea (CDAD) .[4]

  • Prosthetic joint infections (PJIs) , due to its ability to penetrate biofilms.[2]

  • Buruli ulcer caused by Mycobacterium ulcerans.[5]

  • Helicobacter pylori infections .[6]

Q3: What is the reported biological half-life of this compound?

This compound has a notably long biological half-life. In humans, the terminal half-life has been reported to be approximately 61 hours in healthy volunteers receiving a 25 mg dose.[7] Another source reports a half-life of 8.7 ± 2.7 hours.[4][7] This long half-life allows for more infrequent dosing schedules.[4]

Q4: How should this compound be prepared for oral administration in animal models?

For oral gavage in mice, this compound has been formulated in a few ways:

  • Suspended in 2.5% gum Arabic with 0.01% Tween 80.[8]

  • Dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in distilled water, with a final DMSO concentration of 5%.[9]

  • A stock solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for a clear solution.[1] It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]

Troubleshooting Guide

Issue 1: Sub-optimal efficacy or variability in results.

  • Possible Cause: Poor oral bioavailability due to fasting conditions.

    • Troubleshooting Tip: The systemic exposure to this compound is significantly increased when administered with food, particularly a high-fat meal.[10][11] This also reduces inter-subject variability.[10][11] Consider administering this compound with a lipid-rich diet or vehicle to enhance absorption and consistency. In a clinical study, administering the drug half an hour after a standard meal was attempted to optimize absorption.[7]

  • Possible Cause: Inappropriate dosage for the specific infection model.

    • Troubleshooting Tip: Refer to the dosing tables below for starting points based on published studies for different pathogens. The optimal dose will vary depending on the animal model, the pathogen being studied, and the severity of the infection.

  • Possible Cause: Drug resistance.

    • Troubleshooting Tip: While this compound is potent, resistance can emerge.[12][13] It is crucial to determine the minimum inhibitory concentration (MIC) of this compound against your specific bacterial strain before initiating in vivo studies.

Issue 2: Adverse effects or toxicity observed in experimental animals.

  • Possible Cause: Dose is too high.

    • Troubleshooting Tip: While generally well-tolerated in preclinical studies, high doses may lead to adverse effects. In human studies, transient, dose-dependent decreases in white blood cell counts and absolute neutrophil counts were observed.[7] If signs of toxicity are observed, consider reducing the dose or the frequency of administration.

  • Possible Cause: Interaction with other co-administered drugs.

    • Troubleshooting Tip: this compound has the potential for drug-drug interactions.[4] For instance, its metabolism can be affected by other drugs.[14] If this compound is being used in combination therapy, carefully review the metabolic pathways of all compounds to assess potential interactions.

Data Presentation: In Vivo Dosing Regimens

The following tables summarize quantitative data from various in vivo studies to guide dose selection.

Table 1: this compound Dosing in Murine Tuberculosis Models

Animal ModelStrainDosing RegimenDurationKey FindingsReference
Swiss MiceM. tuberculosis ATCC 35801 (Erdman)20 mg/kg, oral gavage, 5 days/week12 weeksCombination with PZA and EMB showed sterilizing activity comparable to INH-RIF.[9]
Swiss MiceM. tuberculosis ATCC 35801 (Erdman)20 mg/kg (with 25 mg/kg INH), oral gavage, 5 days/week6-12 weeks10 weeks of treatment was necessary to maintain a non-culturable state.[15]

Table 2: this compound Dosing in Other Murine Infection Models

Animal ModelInfection ModelDosing RegimenDurationKey FindingsReference
BALB/c MiceM. ulcerans5 or 10 mg/kg, oralUp to 15 weeksBoth doses were effective in treating advanced infection without recurrence.[5][8]
MiceC. pneumoniae lung infection0.01, 0.1, and 1 mg/kg, intraperitoneal3 daysEfficacy was observed at 0.1 and 1 mg/kg.[16]
C57BL/6 MiceH. pylori colonizationNot specifiedNot specifiedThis compound and its derivatives were efficacious.[6]

Experimental Protocols

Protocol 1: General Procedure for Oral Administration of this compound in a Murine Model

  • Preparation of Dosing Solution:

    • Suspension Method: Weigh the required amount of this compound and suspend it in a vehicle of 2.5% gum Arabic and 0.01% Tween 80 in sterile water.[8] Vortex thoroughly before each administration to ensure a uniform suspension.

    • Solubilization Method: Dissolve this compound in a minimal amount of DMSO. Further dilute with distilled water to the final desired concentration, ensuring the final DMSO concentration is low (e.g., 5%).[9] Alternatively, for a clear solution, use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Animal Handling and Dosing:

    • Acclimatize animals to handling and the oral gavage procedure for several days before the experiment begins.

    • Administer the prepared this compound solution orally using a suitable gavage needle. The volume should be appropriate for the size of the animal (e.g., 0.2 ml for mice).[15]

  • Dosing Schedule:

    • Administer the dose as per the experimental design (e.g., once daily, 5 days a week).[9][15]

  • Monitoring:

    • Monitor animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • At the end of the experiment, collect relevant tissues for analysis (e.g., colony-forming unit enumeration, histopathology).

Visualizations

Rifalazil_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial DNA mRNA mRNA DNA->mRNA Transcription RNA_Polymerase RNA Polymerase (β-subunit) Protein Essential Proteins mRNA->Protein Translation Bacterial Survival\n& Replication Bacterial Survival & Replication Protein->Bacterial Survival\n& Replication This compound This compound This compound->RNA_Polymerase Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model Infection Induce Bacterial Infection Animal_Model->Infection Dosing Administer this compound (e.g., Oral Gavage) Infection->Dosing Dose_Prep Prepare this compound Formulation Dose_Prep->Dosing Monitoring Monitor Animal Health & Signs of Toxicity Dosing->Monitoring Tissue_Collection Collect Target Tissues Monitoring->Tissue_Collection Efficacy_Assessment Assess Efficacy (e.g., CFU Counts) Tissue_Collection->Efficacy_Assessment Toxicity_Assessment Assess Toxicity (e.g., Histopathology) Tissue_Collection->Toxicity_Assessment

Caption: General workflow for in vivo this compound experiments.

References

addressing Rifalazil solubility challenges in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Rifalazil. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Disclaimer: The clinical development of this compound was terminated in 2013 due to severe side effects.[1] The information provided here is intended for research and informational purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound and why is it considered a challenge?

A1: this compound is a lipophilic molecule characterized by low aqueous solubility, which can hinder its bioavailability and therapeutic efficacy.[2][3] Its solubility is highly dependent on pH. For instance, it exhibits very high solubility at a pH of 2 (approximately 2000 mg/mL) but has a low solubility of 0.5 mg/mL at a pH of 5.[1] This pH-dependent solubility profile presents significant challenges for developing consistent and effective oral dosage forms, as the pH varies throughout the gastrointestinal tract.

Table 1: pH-Dependent Aqueous Solubility of this compound

pH ValueSolubility (mg/mL)Reference
2~2000[1]
50.5[1]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: For poorly water-soluble drugs like this compound, several formulation strategies can be employed to enhance solubility and dissolution rates. The most common and effective approaches include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.[4][5]

  • Solid Dispersion: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[6][7][8]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[9][10]

cluster_Start Solubility Challenge cluster_Strategies Enhancement Strategies cluster_Outcome Desired Outcome Start Poorly Soluble This compound CD Cyclodextrin Complexation Start->CD SD Solid Dispersion Start->SD Nano Nanosuspension Start->Nano Outcome Improved Solubility & Bioavailability CD->Outcome SD->Outcome Nano->Outcome

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: How do cyclodextrins work to enhance solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, into their central cavity, forming an "inclusion complex".[5] This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a new entity with a hydrophilic exterior, which leads to significantly improved aqueous solubility and dissolution.[11]

Q4: What is a solid dispersion, and how does it improve solubility?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier, usually a polymer like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).[12] The drug can exist in an amorphous (non-crystalline) state within the carrier. This amorphous form has higher energy and is more readily dissolved in water compared to the stable, crystalline form of the drug.[12] The hydrophilic carrier also improves the wettability of the drug particles, further accelerating dissolution.[8]

Q5: How can I accurately measure the solubility of my new this compound formulation?

A5: The "gold standard" for determining equilibrium solubility is the shake-flask method.[13] In this method, an excess amount of your formulation is added to a specific volume of aqueous media (e.g., water, phosphate (B84403) buffer) in a sealed flask. The flask is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). Afterward, the undissolved solid is removed by centrifugation or filtration, and the concentration of dissolved this compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[13][14][15]

Troubleshooting Guides

Section 1: Cyclodextrin Inclusion Complexation

Q: My phase solubility study shows only a minor increase in this compound solubility with cyclodextrin. What could be the issue?

A: Several factors could contribute to this. Consider the following:

  • Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity must be compatible with the this compound molecule. For large molecules like rifamycins, β-cyclodextrin, γ-cyclodextrin, or their more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often more suitable than α-cyclodextrin.[16]

  • Stoichiometry: The molar ratio of drug to cyclodextrin is critical. Most complexes form at a 1:1 ratio, but this is not always the case.[17] The phase solubility diagram should be linear for a 1:1 complex.[18]

  • pH of the Medium: The complexation efficiency can be pH-dependent. Since this compound's charge state changes with pH, this can affect its ability to enter the hydrophobic cyclodextrin cavity. It is known that the neutral form of a drug often forms a more stable inclusion complex.[16]

  • Insufficient Equilibration Time: Ensure your samples have been agitated long enough to reach equilibrium. For phase solubility studies, 24 to 72 hours is typical.

Q: How do I confirm that a true this compound-cyclodextrin inclusion complex has formed in the solid state?

A: The formation of an inclusion complex is not guaranteed, even if solubility improves. It is essential to characterize the solid product using multiple analytical techniques:[19]

  • Differential Scanning Calorimetry (DSC): In a true complex, the endothermic melting peak of the crystalline drug should disappear or shift, indicating its amorphous encapsulation within the cyclodextrin.

  • Powder X-Ray Diffraction (PXRD): The diffraction pattern of a complex should show the absence of sharp peaks characteristic of the crystalline drug, appearing more as an amorphous halo.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the vibrational bands of the drug molecule upon complexation (e.g., shifts in carbonyl or hydroxyl stretches) can indicate interaction with the cyclodextrin.

cluster_Prep Preparation cluster_Char Characterization cluster_Confirm Confirmation Start Mix this compound & CD in Solvent Evap Solvent Evaporation or Kneading Start->Evap Dry Dry & Sieve Solid Product Evap->Dry DSC DSC Dry->DSC PXRD PXRD Dry->PXRD FTIR FT-IR Dry->FTIR Confirm Inclusion Complex Confirmed DSC->Confirm PXRD->Confirm FTIR->Confirm

Caption: Workflow for preparing and confirming a cyclodextrin complex.

Section 2: Solid Dispersions

Q: My solid dispersion shows poor dissolution, and characterization reveals it is still crystalline. What went wrong?

A: Achieving an amorphous state is key to the success of a solid dispersion. Common issues include:

  • Inadequate Drug-to-Carrier Ratio: If the drug loading is too high, the polymer may not be able to fully encapsulate the drug molecules, leading to recrystallization. Try preparing dispersions with lower drug content (e.g., 1:5, 1:10 drug-to-polymer ratios).

  • Poor Polymer Selection: The chosen polymer must be compatible with the drug. Polymers like PVP K30 and HPMCAS are often effective due to their ability to form hydrogen bonds with drug molecules, which helps stabilize the amorphous form.[20][21]

  • Inefficient Preparation Method: The solvent evaporation method requires rapid solvent removal to "trap" the drug in its amorphous state.[20] Slow evaporation can allow time for the drug to recrystallize. For the melting method, insufficient mixing or cooling that is too slow can lead to phase separation and crystallization.[7]

Q: The drug appears to be degrading during preparation by the melting method. How can I avoid this?

A: The melting method (or fusion) requires heating the drug and carrier above the drug's melting point, which can cause thermal degradation, especially for sensitive compounds.

  • Use a Lower Melting Point Carrier: Select a carrier like Polyethylene Glycol (PEG) with a lower melting point if possible.

  • Switch to a Solvent-Based Method: The solvent evaporation or spray drying methods are performed at much lower temperatures and are ideal for thermosensitive drugs.[7][20] These methods involve dissolving the drug and carrier in a common solvent, followed by removal of the solvent under vacuum or with heated gas, leaving behind the solid dispersion.

cluster_Prep Preparation (Solvent Evaporation) cluster_Analysis Analysis & Troubleshooting Dissolve Dissolve this compound & Polymer in Common Solvent Evaporate Rapidly Evaporate Solvent (e.g., Rotary Evaporator) Dissolve->Evaporate Collect Collect & Dry Solid Product Evaporate->Collect Test Test Dissolution & Characterize (PXRD) Collect->Test Decision Is Drug Amorphous & Dissolution Fast? Test->Decision Success Successful Solid Dispersion Decision->Success Yes Failure Adjust Ratio or Polymer & Repeat Process Decision->Failure No Failure->Dissolve

Caption: Workflow for preparing and troubleshooting a solid dispersion.

Experimental Protocols

Protocol 1: Phase Solubility Study with HP-β-CD

Objective: To determine the stoichiometry and stability constant of the this compound:HP-β-CD complex.

Methodology (adapted from Higuchi and Connors): [22]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in a relevant buffer (e.g., pH 7.4 phosphate buffer).

  • Add Excess Drug: Add an excess amount of this compound powder to each solution in separate glass vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 48-72 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a validated HPLC-UV method.[14]

  • Data Analysis: Plot the molar concentration of dissolved this compound (y-axis) against the molar concentration of HP-β-CD (x-axis). If the plot is linear (an AL-type diagram), a 1:1 complex is indicated.[18] The stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S0, the y-intercept) using the formula: Kc = Slope / [S0 * (1 - Slope)]

Protocol 2: Preparation of this compound-PVP K30 Solid Dispersion (Solvent Evaporation)

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Methodology:

  • Select Ratio: Choose a drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).[22]

  • Dissolution: Weigh the appropriate amounts of this compound and PVP K30. Dissolve both components completely in a suitable common solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a dry film or powder is formed.

  • Final Drying: Scrape the solid material from the flask and place it in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Sizing: Gently grind the resulting solid dispersion in a mortar and pestle and pass it through a sieve (e.g., 60 mesh) to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture, which can induce recrystallization.

  • Characterization: Characterize the product using DSC and PXRD to confirm the amorphous nature of the drug and perform dissolution studies to evaluate its performance against the pure drug.[22]

References

Technical Support Center: Rifalazil MIC aß_INTERNAL_ASSISTANT_PAGING_NOTE:

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their Rifalazil Minimum Inhibitory Concentration (MIC) results. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve more consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as KRM-1648) is a potent, semi-synthetic antibiotic belonging to the rifamycin (B1679328) class.[1][2] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase.[1][2][3][4] By binding to the β-subunit of this essential enzyme, this compound effectively blocks the transcription of DNA into RNA, thereby preventing protein synthesis and ultimately leading to bacterial cell death.[1][3] This potent activity makes it a subject of investigation for treating various bacterial infections, including those caused by Mycobacterium tuberculosis, Chlamydia trachomatis, and Clostridium difficile.[1][2][3]

Q2: What are the expected MIC ranges for this compound against common bacteria?

This compound generally exhibits very low MIC values against a range of bacteria. However, these values can vary depending on the bacterial species and strain. The following table summarizes reported MIC50 values for this compound against several microorganisms.

Bacterial SpeciesMIC50 (μg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.0078
Staphylococcus aureus (Methicillin-resistant)0.0078
Streptococcus pyogenes0.0002
Streptococcus pneumoniae0.0001
Clostridium difficile0.0015
Helicobacter pylori0.004
Chlamydia pneumoniae0.000125
Chlamydia trachomatis0.00025
Escherichia coli16
Klebsiella pneumoniae16

Data compiled from MedchemExpress.[1]

Q3: Can resistance to this compound develop?

Yes, as with other antibiotics, bacteria can develop resistance to this compound. Resistance is often associated with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, the binding site for rifamycins.[5][6] Studies have shown that serial passage of bacteria in the presence of sub-inhibitory concentrations of this compound can lead to the selection of resistant mutants with elevated MICs.[5][6]

Troubleshooting Inconsistent this compound MIC Results

Inconsistent MIC results can be a significant source of frustration in the laboratory, leading to unreliable data and difficulty in interpreting the efficacy of an antimicrobial agent. This guide provides a systematic approach to troubleshooting common issues encountered during this compound MIC testing.

Problem: High variability in MIC values between replicates of the same experiment.

This is a common issue that can often be traced back to inconsistencies in the experimental setup.

Potential Causes and Solutions

Parameter Recommended Standard Potential Impact of Deviation on MIC Troubleshooting Steps
Inoculum Density 5 x 105 CFU/mLHigher inoculum: Can lead to falsely elevated MICs (inoculum effect).Lower inoculum: May result in falsely low MICs.- Standardize inoculum preparation using a 0.5 McFarland turbidity standard or a spectrophotometer.[7]- Perform colony counts to verify the final inoculum concentration.- Ensure the bacterial suspension is thoroughly vortexed before dilution and inoculation.
pH of Media Mueller-Hinton Broth (MHB) should be between 7.2 and 7.4.Acidic pH: Can decrease the activity of some rifamycins.Alkaline pH: May alter the stability and activity of the antibiotic.- Verify the pH of each new batch of media after preparation and sterilization.- Use a calibrated pH meter.- Be aware that bacterial growth can alter the pH of the medium; ensure endpoints are read at the correct time.
Incubation Time 16-20 hours for most rapidly growing bacteria.Shorter incubation: May not allow for sufficient bacterial growth, leading to falsely low MICs.Longer incubation: Can lead to antibiotic degradation and the potential for the emergence of resistant subpopulations.- Adhere strictly to the recommended incubation times based on the organism being tested.[8]- Use a calibrated incubator and monitor the temperature regularly.
This compound Stock Solution Prepare fresh or store at -20°C or -80°C for limited periods.Improper storage: Can lead to degradation of the antibiotic, resulting in falsely high MICs.- Prepare stock solutions in a suitable solvent such as DMSO or methanol.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Problem: "Skipped wells" are observed in the microdilution plate.

"Skipped wells" refer to a phenomenon where a well with a higher antibiotic concentration shows bacterial growth, while a well with a lower concentration shows no growth.

Potential Causes and Solutions

  • Contamination: A single well may have been contaminated during the inoculation process. To address this, it is crucial to use a stringent aseptic technique throughout the experiment.

  • Inaccurate Pipetting: Errors in pipetting can lead to incorrect antibiotic concentrations in the wells. Ensure that pipettes are properly calibrated and that pipetting is done carefully and consistently.

  • Resistant Subpopulation: The inoculum may contain a small subpopulation of resistant bacteria that were not evenly distributed. Thoroughly vortexing the inoculum before dispensing it into the wells can help to mitigate this issue. If skipped wells persist, it is recommended to repeat the assay.

Problem: MIC values are consistently higher or lower than expected.

If your MIC values are consistently different from published data, consider the following factors:

  • Media Composition: The type of broth used can influence the activity of this compound. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most susceptibility testing.[9] Using a different medium may alter the availability of the drug.

  • Plasticware: Some compounds can adsorb to the surface of plastic microtiter plates, reducing the effective concentration of the antibiotic in the well. Using low-binding plates may help to minimize this effect.

  • Bacterial Strain: MIC values can vary significantly between different strains of the same bacterial species. Ensure that you are using a well-characterized strain and, if possible, include a quality control strain with a known this compound MIC in your experiments.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is a generalized procedure for determining the MIC of this compound using the broth microdilution method. It should be adapted based on the specific bacterium being tested and relevant CLSI or EUCAST guidelines.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile diluents (e.g., saline or PBS)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working solution at twice the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • Select several colonies of the test bacterium from an 18-24 hour agar (B569324) plate and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL for E. coli.[7]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This is determined by observing the turbidity in the wells. The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the mechanism of action of this compound.

Rifalazil_Mechanism This compound's Mechanism of Action This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Inhibits beta_subunit β-subunit This compound->beta_subunit Binds to RNA mRNA RNAP->RNA Transcription beta_subunit->RNAP Part of DNA Bacterial DNA DNA->RNAP Template for Protein Essential Proteins RNA->Protein Translation Cell_Death Bacterial Cell Death Protein->Cell_Death Leads to inhibition of synthesis, resulting in

Caption: this compound inhibits bacterial growth by targeting RNA polymerase.

Troubleshooting Logic for Inconsistent MICs

This diagram outlines a logical workflow for troubleshooting inconsistent this compound MIC results.

Troubleshooting_Workflow Troubleshooting Logic for Inconsistent MICs Start Inconsistent MIC Results Observed Check_Replicates High variability between replicates? Start->Check_Replicates Check_Parameters Review Experimental Parameters: - Inoculum Density - Media pH - Incubation Time - Stock Solution Integrity Check_Replicates->Check_Parameters Yes Check_Skipped_Wells Skipped wells observed? Check_Replicates->Check_Skipped_Wells No Repeat_Assay Repeat Assay with Controls Check_Parameters->Repeat_Assay Review_Technique Review Aseptic and Pipetting Technique Check_Skipped_Wells->Review_Technique Yes Check_Systematic_Error Consistently high or low MICs? Check_Skipped_Wells->Check_Systematic_Error No Review_Technique->Repeat_Assay Investigate_Systematic_Factors Investigate Systematic Factors: - Media Composition - Plasticware Adsorption - Bacterial Strain Check_Systematic_Error->Investigate_Systematic_Factors Yes Consistent_Results Consistent Results Achieved Check_Systematic_Error->Consistent_Results No Investigate_Systematic_Factors->Repeat_Assay Repeat_Assay->Consistent_Results

Caption: A workflow for diagnosing inconsistent MIC results.

References

Technical Support Center: Rifalazil Cross-Resistance with Rifampin and Other Rifamycins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cross-resistance of Rifalazil (B610480) with rifampin and other rifamycins (B7979662).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cross-resistance between this compound and other rifamycins?

A1: The primary mechanism of cross-resistance among rifamycins, including this compound and rifampin, is the acquisition of mutations in the rpoB gene.[1][2][3][4] This gene encodes the β-subunit of the bacterial DNA-dependent RNA polymerase, which is the target of this class of antibiotics.[3][5] Mutations within a specific 81-base-pair region of the rpoB gene, known as the Rifampin Resistance-Determining Region (RRDR), are responsible for the majority of resistance cases.[1][4] These mutations alter the binding site of the rifamycin (B1679328), reducing the drug's inhibitory effect on RNA synthesis.[3][5]

Q2: Is cross-resistance between this compound and rifampin always complete?

A2: No, cross-resistance is not always complete. While many rifampin-resistant strains also show reduced susceptibility to this compound, the extent of cross-resistance can vary significantly depending on the specific rpoB mutation.[1][6][7] Some mutations that confer high-level resistance to rifampin may only cause a minor increase in the minimum inhibitory concentration (MIC) of this compound.[7][8] In many instances, this compound retains significant activity against rifampin-resistant isolates.[7][8][9]

Q3: Are there other mechanisms of resistance to rifamycins besides rpoB mutations?

A3: While rpoB mutations are the most common mechanism, other less frequent mechanisms of rifamycin resistance have been identified in some bacteria. These can include drug efflux pumps, enzymatic inactivation of the drug (e.g., glucosylation, ribosylation, or phosphorylation), and decreased cell wall permeability.[6] However, for Mycobacterium tuberculosis, the vast majority of rifampin resistance is associated with rpoB mutations.[3] In some rare cases, high-level rifampin resistance in Chlamydia trachomatis has been observed without any detectable mutations in the rpoB gene, suggesting the presence of alternative resistance mechanisms in this species.[6][10]

Q4: How does the specific rpoB mutation affect the level of resistance to this compound?

A4: Different amino acid substitutions in the RpoB protein, resulting from various nucleotide changes in the rpoB gene, lead to different levels of resistance to rifamycins.[1][2] For example, mutations at codons 531 and 526 of the rpoB gene in M. tuberculosis are often associated with high-level resistance to both rifampin and this compound.[1] Conversely, mutations at other codons, such as 516, may result in high-level rifampin resistance but maintain relative susceptibility to rifabutin (B1679326) and other rifamycin analogs like KRM-1648 (an earlier designation for this compound).[1] The specific amino acid change at a given codon can also influence the resistance profile.[6]

Troubleshooting Guides

Issue 1: My rifampin-resistant strain appears susceptible to this compound in my MIC assay. Is this expected?

Possible Cause & Solution:

This is a plausible and frequently observed phenomenon. The degree of cross-resistance between rifampin and this compound is highly dependent on the specific mutation(s) in the rpoB gene.[1][7]

  • Actionable Advice:

    • Sequence the rpoB gene: Determine the specific mutation(s) in your resistant isolate. This will help you correlate the genotype with the observed phenotype.

    • Consult the literature: Compare your findings with published data on the effects of specific rpoB mutations on this compound susceptibility.

    • Confirm with a reference strain: Include a well-characterized rifampin-resistant strain with a known rpoB mutation and a known this compound MIC in your assays as a control.

Issue 2: I am observing inconsistent MIC values for this compound against my panel of rifampin-resistant isolates.

Possible Causes & Solutions:

Inconsistent MIC results can arise from several experimental factors.

  • Actionable Advice:

    • Standardize Inoculum Preparation: Ensure that the bacterial inoculum is standardized to a consistent density for every experiment, typically using a 0.5 McFarland standard.[11][12][13]

    • Verify Drug Concentrations: Prepare fresh serial dilutions of this compound for each experiment from a stock solution of known concentration and purity.

    • Control for Medium Effects: Use the recommended and consistent broth or agar (B569324) medium for your bacterial species, as media components can sometimes interact with the antimicrobial agent.

    • Incubation Conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions, as these can affect bacterial growth and antibiotic activity.

    • Use Control Strains: Always include a susceptible wild-type strain and a resistant control strain with a known MIC to validate your assay.

Issue 3: I have a rifampin-resistant strain with no detectable mutations in the RRDR of the rpoB gene. How should I proceed?

Possible Causes & Solutions:

While the majority of rifamycin resistance is linked to mutations in the RRDR, there are other possibilities to consider.

  • Actionable Advice:

    • Sequence the entire rpoB gene: Mutations outside the RRDR can also confer resistance, although this is less common.[3][14]

    • Investigate other resistance mechanisms: Consider the possibility of non-rpoB-mediated resistance, such as efflux pumps or drug-modifying enzymes. You may need to perform specific assays to investigate these mechanisms, such as efflux pump inhibitor studies.

    • Repeat the initial susceptibility testing: Ensure that the initial observation of rifampin resistance is reproducible.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Rifamycins against Chlamydia Species

OrganismResistance Selection AgentRifampin MIC (µg/mL)This compound MIC (µg/mL)Reference(s)
C. pneumoniae TW-183 (Resistant)Rifampin0.250.008[6]
C. pneumoniae TW-183 (Resistant)This compound0.250.016[6]
C. trachomatis BU-434/L2 (Resistant)Rifampin2561.0[6]
C. trachomatis BU-434/L2 (Resistant)This compound2561.0[6]
C. trachomatis (Rifampin-Resistant Mutants)Rifampin4 - 512≤ 0.064[7]

Table 2: MICs of Rifamycins against Mycobacterium tuberculosis

StrainrpoB MutationRifampin MIC (µg/mL)Rifabutin MIC (µg/mL)KRM-1648 (this compound) MIC (µg/mL)Reference(s)
H37Rv (Wild-Type)None0.1250.03<0.008[1]
Mutant Clone531 TCG -> TTG (Ser -> Leu)>64>16>16[1]
Mutant Clone526 CAC -> GAC (His -> Asp)>64>16>16[1]
Mutant Clone516 GAC -> GTC (Asp -> Val)>640.060.015[1]
ATCC 35801Not specified0.06Not specified0.00047[15]

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for the test organism

    • This compound stock solution

    • Bacterial culture in log-phase growth

    • 0.5 McFarland standard

    • Sterile saline or broth for inoculum preparation

    • Incubator

  • Procedure:

    • Prepare Inoculum: Aseptically pick several colonies of the test organism from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]

    • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the broth directly in the 96-well plate.[12] A typical concentration range to test might be 64 to 0.06 µg/mL.[12]

    • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.[12] Include a positive control well with no antibiotic to ensure bacterial growth and a negative control well with uninoculated broth to check for sterility.

    • Incubation: Incubate the plate at the optimal temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for many bacteria).[12]

    • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).[11][12]

2. DNA Sequencing of the rpoB Gene for Mutation Analysis

This protocol outlines the general steps for identifying mutations in the rpoB gene.

  • Materials:

    • Bacterial culture

    • DNA extraction kit

    • Polymerase Chain Reaction (PCR) thermal cycler

    • Primers flanking the rpoB gene or the RRDR

    • Taq polymerase and other PCR reagents

    • Agarose (B213101) gel electrophoresis equipment

    • DNA sequencing service or in-house sequencing platform

  • Procedure:

    • Genomic DNA Extraction: Extract genomic DNA from a pure culture of the bacterial isolate using a commercial kit or a standard in-house protocol.

    • PCR Amplification: Amplify the rpoB gene or the RRDR using PCR. Specific primers for the target organism should be designed or obtained from the literature.[6]

    • Verification of Amplicon: Run the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

    • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing. Ensure that both the forward and reverse strands are sequenced for accuracy.

    • Sequence Analysis: Align the obtained sequence with the wild-type rpoB sequence from a reference strain of the same species. Identify any nucleotide differences and translate them to determine the corresponding amino acid changes.

Mandatory Visualizations

experimental_workflow cluster_mic MIC Determination cluster_sequencing rpoB Gene Sequencing cluster_interpretation Data Interpretation prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution Serial Dilution of This compound in Microplate serial_dilution->inoculate incubate_mic Incubate Plate (e.g., 37°C, 16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic correlate Correlate Genotype (rpoB mutation) with Phenotype (MIC) read_mic->correlate dna_extraction Genomic DNA Extraction pcr PCR Amplification of rpoB Gene dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel sequencing Sanger Sequencing gel->sequencing analysis Sequence Alignment and Mutation Analysis sequencing->analysis analysis->correlate resistance_mechanism cluster_drug_action Normal Drug Action cluster_resistance Resistance Mechanism rifamycin Rifamycin (this compound/Rifampin) rnap Wild-Type RNA Polymerase (RpoB) rifamycin->rnap inhibition Inhibition of Transcription rifamycin->inhibition mutant_rnap Mutated RNA Polymerase (RpoB) rifamycin->mutant_rnap Poor binding transcription Transcription rnap->transcription rnap->inhibition inhibition->transcription Blocks rpoB_mutation Mutation in rpoB gene rpoB_mutation->mutant_rnap reduced_binding Reduced Rifamycin Binding mutant_rnap->reduced_binding continued_transcription Transcription Continues reduced_binding->continued_transcription rifamycin_res Rifamycin (this compound/Rifampin) rifamycin_res->mutant_rnap

References

limitations of Rifalazil in preclinical infection models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Rifalazil (B610480) in preclinical infection models. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reported Minimum Inhibitory Concentrations (MICs) for this compound against common preclinical model pathogens?

A1: this compound has demonstrated potent in vitro activity against a range of bacteria. However, MIC values can vary based on the specific strain and testing methodology. Reported MICs are summarized in the table below.

Q2: Is the emergence of resistance to this compound a concern in preclinical models?

A2: Yes, the development of resistance is a significant limitation. Serial passage of bacteria in the presence of sub-inhibitory concentrations of this compound can lead to the selection of resistant mutants.[1] This has been observed in vitro for Chlamydia trachomatis and Chlamydophila pneumoniae.[1] Resistance is often associated with mutations in the rpoB gene, which encodes the β-subunit of bacterial RNA polymerase, the target of this compound.

Q3: Why might I be observing treatment relapse in my animal model after an initial successful course of this compound?

A3: Treatment relapse is a documented limitation in some preclinical models. For instance, in a murine model of Mycobacterium ulcerans infection, disease relapse was observed, potentially due to the emergence of resistance.[2] In mouse models of tuberculosis, regrowth of M. tuberculosis has been detected after cessation of therapy, particularly with shorter treatment durations.[3][4][5][6] This suggests that this compound, even in combination, may not always achieve complete sterilization of the infection.

Q4: How does this compound's efficacy in preclinical models compare to Rifampin?

A4: Generally, this compound is more potent than Rifampin in vitro, with significantly lower MICs against many pathogens, including Mycobacterium tuberculosis and Chlamydia species.[7][8][9][10] In murine tuberculosis models, this compound has been shown to be more effective than Rifampin in reducing the time required for organ sterilization.[7] However, cross-resistance can be an issue, as some Rifampin-resistant strains may also show reduced susceptibility to this compound.

Q5: Are there any known pharmacokinetic challenges when using this compound in animal models?

A5: this compound's bioavailability can be influenced by food. Administration with a high-fat meal has been shown to increase its systemic exposure in healthy human volunteers, which may also be a factor in animal models if feeding is not standardized.[11] While this compound has a long half-life and good tissue penetration, its low aqueous solubility might affect absorption.[12][13]

Troubleshooting Guide

Problem 1: Inconsistent efficacy in an oral dosing mouse model.

  • Possible Cause: Variable oral bioavailability.

  • Troubleshooting Steps:

    • Standardize Feeding: Ensure consistent timing of dosing relative to the animals' feeding schedule. This compound's absorption can be affected by food.

    • Vehicle Formulation: this compound has low water solubility.[13] Ensure it is appropriately formulated in a suitable vehicle for oral gavage to maximize suspension and absorption.

    • Dose-Ranging Study: Perform a dose-ranging experiment to determine the optimal dose for your specific infection model and animal strain, as efficacy can be dose-dependent.[8]

Problem 2: Emergence of resistant colonies in an in vitro susceptibility study.

  • Possible Cause: Selection of pre-existing resistant mutants or de novo mutations during the experiment.

  • Troubleshooting Steps:

    • Use of Appropriate Concentrations: Avoid prolonged exposure to sub-inhibitory (sub-MIC) concentrations, as this can select for resistant mutants.[1]

    • Combination Therapy: In some models, combining this compound with another antibiotic can reduce the emergence of resistance.[9]

    • Genotypic Analysis: If resistance emerges, sequence the rpoB gene of the resistant isolates to identify potential mutations conferring resistance.

Problem 3: Treatment failure or high relapse rate in a C. difficile hamster model.

  • Possible Cause: Insufficient treatment duration or inability to eradicate bacterial spores.

  • Troubleshooting Steps:

    • Evaluate Treatment Duration: While this compound has shown superiority to vancomycin (B549263) in preventing relapse in the hamster model, a 5-day treatment was used in one study.[14][15][16] Consider extending the treatment duration if relapse is observed.

    • Assess Spore Germination: Investigate whether this compound is effective against germinating spores, as this is a key factor in C. difficile recurrence.

    • Combination with Anti-Toxin Therapies: For a more robust effect, consider combining this compound with therapies that neutralize C. difficile toxins.

Data from Preclinical Models

Table 1: In Vitro Activity of this compound (MICs)
PathogenStrain(s)MIC (µg/mL)Reference
Mycobacterium tuberculosisATCC 358010.00047[3]
Chlamydia pneumoniaeClinical Isolates0.00125 (MIC₉₀)[9]
Chlamydia trachomatisSerovar D0.00025[17]
Chlamydia trachomatisClinical Isolates0.0025 (MIC₉₀)[9]
Table 2: Efficacy of this compound in Murine Infection Models
ModelPathogenTreatment RegimenBacterial Load ReductionRelapse/RegrowthReference
Tuberculosis (Lungs/Spleen)M. tuberculosis20 mg/kg/day (5 days/wk) for 12 wks (with PZA/EMB)Apparent clearance1/8 mice (lungs), 4/8 mice (spleen) after 12 wks observation[3]
Tuberculosis (Lungs/Spleen)M. tuberculosisThis compound/Isoniazid (B1672263) for 6 wksNon-culturable stateModest regrowth in spleen and lungs after 7 wks observation[5][6]
Buruli Ulcer (Footpad)M. ulcerans5 or 10 mg/kg/day for up to 15 wks~4-log CFU decrease after 3 wks; to detection limit after 6 wksNo recurrence after 15 wks observation[2][18]
Pneumonitis (Lungs)C. pneumoniae1 mg/kg/day for 3 days7/10 mice culture-negativeNot Assessed[8]
Table 3: Efficacy of this compound in a Hamster Model of C. difficile Infection
ParameterVehicleVancomycin (50 mg/kg)This compound (20 mg/kg)Reference
Morbidity (7 days post-infection)All moribund within 48hNoneNone[14][15]
Relapse (post-treatment)N/ARelapse observed 10-15 days after discontinuationNo relapse observed 30 days after discontinuation[14][15]

Experimental Protocols & Visualizations

Murine Tuberculosis Infection Model Workflow

This diagram outlines a typical experimental workflow for evaluating this compound's efficacy in a mouse model of tuberculosis.[3]

G cluster_setup Setup cluster_treatment Treatment Phase cluster_assessment Assessment Infection Infect Swiss mice intravenously with M. tuberculosis (3.6 x 10^7 CFU) Incubation Allow infection to establish (1 week) Infection->Incubation Treatment Administer this compound (e.g., 20 mg/kg) by oral gavage 5 days/week for 12 weeks Incubation->Treatment Sacrifice_EOT Sacrifice subset of mice at end of treatment Treatment->Sacrifice_EOT Observation Observe remaining mice for 12 weeks post-treatment Treatment->Observation CFU_EOT Determine CFU counts in lungs and spleen Sacrifice_EOT->CFU_EOT Sacrifice_Relapse Sacrifice mice after observation period Observation->Sacrifice_Relapse CFU_Relapse Determine CFU counts to assess for relapse Sacrifice_Relapse->CFU_Relapse

Caption: Workflow for a murine tuberculosis model.

Mechanism of this compound Action and Resistance

This diagram illustrates the mechanism of action of this compound and how mutations in the rpoB gene can lead to resistance.

G cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound RNAP Bacterial RNA Polymerase (RNAP) β-subunit (rpoB product) This compound->RNAP Binds to Binding Reduced this compound Binding This compound->Binding Transcription Transcription (RNA Synthesis) RNAP->Transcription Inhibits Protein Protein Synthesis Transcription->Protein Leads to Growth Bacterial Growth Inhibition Protein->Growth Essential for Mutation Mutation in rpoB gene AlteredRNAP Altered RNAP β-subunit Mutation->AlteredRNAP AlteredRNAP->Binding ContinuedTranscription Transcription Continues Binding->ContinuedTranscription

Caption: this compound's mechanism and resistance pathway.

Troubleshooting Logic for In Vivo Efficacy Issues

This diagram provides a logical workflow for troubleshooting unexpected outcomes in preclinical efficacy studies with this compound.

G Start Unexpectedly low efficacy in animal model CheckDose Is the dose appropriate? Start->CheckDose CheckRoute Is the administration route optimal? CheckDose->CheckRoute Yes IncreaseDose Action: Increase dose CheckDose->IncreaseDose No CheckPK Is there sufficient drug exposure? CheckRoute->CheckPK Yes ChangeVehicle Action: Optimize vehicle/ change administration route CheckRoute->ChangeVehicle No CheckResistance Has resistance emerged? CheckPK->CheckResistance Yes PKStudy Action: Conduct PK study CheckPK->PKStudy No IsolateBacteria Action: Isolate bacteria from treated animals and perform MIC testing CheckResistance->IsolateBacteria Yes

Caption: Troubleshooting workflow for in vivo studies.

References

strategies to improve Rifalazil efficacy against biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the efficacy of Rifalazil against bacterial biofilms. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against bacteria?

This compound, a benzoxazinorifamycin, functions by inhibiting the bacterial DNA-dependent RNA polymerase. This action blocks transcription, a crucial process for bacterial survival and growth, including within biofilm structures.

Q2: Is this compound effective against mature biofilms?

While this compound shows potent activity, its efficacy can be limited against mature biofilms. Like other rifamycins, it is most effective against young, developing biofilms. For established biofilms, combination therapies or advanced delivery systems may be required to achieve complete eradication.

Q3: Can resistance to this compound develop within biofilms?

Yes, as with other rifamycins, resistance to this compound can emerge, particularly when used as a monotherapy against high-density bacterial populations found in biofilms. A primary mechanism of resistance is mutations in the rpoB gene, which encodes the β subunit of RNA polymerase.[1] Combination therapy is a key strategy to mitigate the development of resistance.

Q4: What are the most promising combination therapies with this compound against biofilms?

Combination with cell-wall active agents like vancomycin (B549263) has shown synergistic effects in killing Staphylococcus aureus and delaying the emergence of resistant mutants.[2] Studies on the broader rifamycin (B1679328) class suggest potential synergy with other antibiotics, but this needs to be empirically determined for specific bacterial strains and biofilm models.

Q5: How can nanoparticle delivery systems enhance this compound's anti-biofilm activity?

Nanoparticle-based delivery systems, such as those using poly(lactic-co-glycolic acid) (PLGA), can improve the penetration of this compound into the dense extracellular polymeric substance (EPS) matrix of biofilms.[3][4] This targeted delivery can increase the local concentration of the drug at the site of infection, enhancing its efficacy and potentially reducing systemic toxicity.[3][4]

Troubleshooting Guides

Issue 1: High Variability in Minimum Biofilm Eradication Concentration (MBEC) Assays

  • Possible Cause 1: Inconsistent Biofilm Formation. Biofilm growth can be highly sensitive to slight variations in media composition, incubation time, temperature, and humidity.

    • Solution: Standardize all experimental conditions meticulously. Ensure a consistent inoculum density and use a well-characterized biofilm-forming strain. It is also advisable to perform quality control checks on each batch of media.

  • Possible Cause 2: Pipetting Technique. Aggressive pipetting during washing steps can dislodge the biofilm, leading to artificially low MBEC values.

    • Solution: Use a multichannel pipette for washing steps and add solutions gently against the side of the wells. Avoid directing the pipette tip at the bottom of the well where the biofilm is formed.

  • Possible Cause 3: Incomplete Removal of Planktonic Cells. Residual planktonic cells can lead to an overestimation of biofilm viability and inaccurate MBEC readings.

    • Solution: Ensure thorough but gentle washing of the pegs or wells. Some protocols recommend multiple washes with phosphate-buffered saline (PBS) or sterile water.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

  • Possible Cause 1: Host Factors. In vivo models introduce host immune responses and physiological conditions not present in in vitro assays, which can significantly impact drug efficacy.

    • Solution: While in vitro assays are useful for initial screening, it is crucial to validate findings in a relevant in vivo biofilm model that mimics the intended clinical application.

  • Possible Cause 2: Drug Bioavailability. The pharmacokinetics and pharmacodynamics of this compound can differ between in vitro and in vivo environments, affecting its concentration at the biofilm site.

    • Solution: Correlate in vivo efficacy with pharmacokinetic data to ensure that therapeutic concentrations of this compound are reaching the biofilm.

Issue 3: Difficulty in Eradicating Persister Cells Within Biofilms

  • Possible Cause: Metabolic Dormancy. Persister cells are a subpopulation of dormant bacteria within a biofilm that exhibit high tolerance to antibiotics due to their reduced metabolic activity.

    • Solution: Consider combination therapies that include agents effective against non-dividing cells. Pulse-dosing strategies, where high concentrations of the antibiotic are applied intermittently, may also be more effective at targeting persister cells.

Data on this compound and Analogs Against Biofilms

The following tables summarize key quantitative data on the efficacy of this compound and its analogs against bacterial biofilms.

Table 1: In Vitro Efficacy of this compound and Vancomycin Combination against Staphylococcus aureus

TreatmentLog10 Reduction in CFU/mL (Logarithmic Phase)Time to Bactericidal Effect
This compound alone>3Rapid, but with regrowth of resistant mutants
Vancomycin alone~1-2Slower than this compound
This compound + Vancomycin~3-4 (synergistic)Increased killing and delayed resistance

Data synthesized from in vitro time-kill studies against high-density cultures.[2]

Table 2: Comparative Efficacy of Rifamycin Derivatives Against Staphylococcus aureus Biofilms

CompoundBiofilm Eradication Concentration (µg/mL)Log10 Reduction in Viable Bacteria
Rifampin1 - 85 - 9
This compound Analog (ABI-0043)Not explicitly stated, but showed similar high cure rates to rifampin in an in vivo model.Comparable to Rifampin

Data is based on studies of rifamycin derivatives and may be indicative of this compound's potential activity.[1]

Experimental Protocols

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol is adapted for determining the MBEC of this compound against a target bacterial strain.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in an appropriate growth medium to achieve a final concentration of approximately 105 CFU/mL.

  • Biofilm Formation: Dispense the bacterial inoculum into the wells of a 96-well plate with pegs (Calgary Biofilm Device) or a standard 96-well microtiter plate. Incubate under optimal conditions for biofilm formation (e.g., 24-48 hours at 37°C).

  • Challenge Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound in the appropriate growth medium. Include growth and sterility controls.

  • Exposure: Gently wash the biofilm-coated pegs or wells with PBS to remove planktonic bacteria. Transfer the pegs to the challenge plate or add the antibiotic solutions to the washed wells. Incubate for a defined period (e.g., 24 hours).

  • Recovery and Viability Assessment: After exposure, wash the biofilms again to remove the antibiotic. Place the pegs in a new 96-well plate containing fresh growth medium and sonicate to dislodge the biofilm bacteria. Alternatively, for microtiter plate assays, add fresh medium to the wells. Incubate the recovery plate and assess bacterial growth by measuring absorbance (OD600) or by performing colony-forming unit (CFU) counts. The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm.[5]

Protocol 2: Crystal Violet Staining for Biofilm Quantification

This method provides a quantitative measure of biofilm biomass.

  • Biofilm Formation: Grow biofilms in a 96-well microtiter plate as described in the MBEC protocol.

  • Washing: Gently remove the planktonic bacteria by washing the wells with PBS.

  • Fixation: Fix the biofilms by adding methanol (B129727) to each well and incubating for 15 minutes.

  • Staining: Remove the methanol and add a 0.1% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.

  • Washing: Gently wash the wells with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of approximately 590 nm. The absorbance is proportional to the biofilm biomass.

Signaling Pathways and Experimental Workflows

This compound's Impact on Quorum Sensing in Staphylococcus aureus

This compound's primary target is the bacterial RNA polymerase. In Staphylococcus aureus, the accessory gene regulator (agr) system is a key quorum-sensing pathway that controls the expression of virulence factors and is implicated in biofilm formation. By inhibiting RNA polymerase, this compound can disrupt the transcription of genes within the agr operon, thereby interfering with this crucial signaling pathway.

Rifalazil_agr_Pathway cluster_bacterium Staphylococcus aureus cluster_transcription Transcription AgrD AgrD (pro-peptide) AgrB AgrB (transmembrane peptidase) AgrD->AgrB processing AIP AIP (autoinducing peptide) AgrB->AIP secretion AgrC AgrC (receptor histidine kinase) AIP->AgrC activation AgrA AgrA (response regulator) AgrC->AgrA phosphorylation RNAIII RNAIII (regulatory RNA) AgrA->RNAIII transcription Virulence_Factors Virulence Factors (e.g., toxins, proteases) RNAIII->Virulence_Factors upregulation Biofilm_Formation Biofilm Formation RNAIII->Biofilm_Formation regulation This compound This compound RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase inhibition RNA_Polymerase->RNAIII

Caption: this compound inhibits RNA polymerase, disrupting the agr quorum-sensing pathway in S. aureus.

Experimental Workflow for Evaluating this compound-Loaded Nanoparticles

This workflow outlines the key steps in developing and testing this compound-loaded nanoparticles for anti-biofilm applications.

Nanoparticle_Workflow cluster_workflow This compound Nanoparticle Development and Testing Workflow Formulation 1. Nanoparticle Formulation (e.g., PLGA-Rifalazil) Characterization 2. Physicochemical Characterization (Size, Charge, Drug Load) Formulation->Characterization InVitro_Planktonic 3. In Vitro Planktonic Studies (MIC, MBC) Characterization->InVitro_Planktonic InVitro_Biofilm 4. In Vitro Biofilm Studies (MBEC, Biomass Reduction, Imaging) Characterization->InVitro_Biofilm InVivo_Toxicity 5. In Vivo Toxicity Assessment InVitro_Biofilm->InVivo_Toxicity InVivo_Efficacy 6. In Vivo Biofilm Model Efficacy InVitro_Biofilm->InVivo_Efficacy InVivo_Toxicity->InVivo_Efficacy Data_Analysis 7. Data Analysis and Optimization InVivo_Efficacy->Data_Analysis Data_Analysis->Formulation Optimization Loop

Caption: Workflow for the development and evaluation of this compound-loaded nanoparticles.

References

Technical Support Center: Investigating Rifalazil Treatment Failure in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Rifalazil treatment failure in vivo.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

1. Issue: High Variability in Animal Response to Treatment

  • Question: We are observing significant variability in bacterial load reduction and clinical outcomes in our mouse cohort treated with this compound. What could be the cause?

  • Answer: High variability in in vivo studies can stem from several factors. Here's a troubleshooting guide to help you identify the potential cause:

    • Drug Formulation and Administration:

      • Poor Solubility: this compound has low water solubility. Ensure your formulation is a homogenous suspension or solution. For oral gavage, this compound can be suspended in 2.5% gum arabic with 0.01% Tween 80 or dissolved in a small amount of DMSO and then diluted. Inconsistent suspension can lead to inaccurate dosing.

      • Oral Gavage Technique: Improper oral gavage can cause stress, esophageal injury, or accidental tracheal administration, all of which can affect drug absorption and animal health. Ensure all personnel are thoroughly trained in this technique. Consider using flexible gavage tubes to minimize injury.

      • Vehicle Effects: The vehicle used to dissolve or suspend this compound can have its own biological effects. Always include a vehicle-only control group to account for these potential effects.

    • Animal-Related Factors:

      • Genetic Background: Different mouse strains can have varying metabolic rates and immune responses, which can influence drug efficacy and infection progression. Ensure you are using a consistent and appropriate mouse strain for your infection model.

      • Microbiota: The gut microbiome can influence drug metabolism and the host's immune response. Variations in the microbiota between animals can contribute to different treatment outcomes.

      • Underlying Health Issues: Subclinical infections or other health problems in the animal colony can impact the immune response and the ability to control the primary infection.

    • Infection Model:

      • Inoculum Preparation: Ensure the bacterial inoculum is consistent in terms of CFU count and viability for each animal.

      • Infection Route: The route of infection (e.g., intravenous, aerosol) should be consistent and accurately administered to ensure a uniform disease establishment.

2. Issue: Emergence of this compound Resistance During Treatment

  • Question: We are observing initial efficacy with this compound, but the infection relapses, and bacteria isolated from treated animals show increased MICs. How can we investigate this?

  • Answer: The emergence of resistance is a common cause of treatment failure for rifamycins (B7979662). Here's how to approach this problem:

    • Confirm Phenotypic Resistance:

      • MIC Testing: Perform Minimum Inhibitory Concentration (MIC) testing on bacterial isolates recovered from treated and untreated animals. A significant increase in the MIC for isolates from the treated group confirms phenotypic resistance.

    • Investigate Genotypic Resistance:

      • rpoB Gene Sequencing: The most common mechanism of resistance to rifamycins is mutations in the RNA polymerase beta subunit gene (rpoB). Sequence the rpoB gene of resistant isolates to identify mutations.

      • Whole-Genome Sequencing (WGS): If no mutations are found in rpoB, consider WGS to identify other potential resistance mechanisms, such as efflux pumps or drug-modifying enzymes.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

      • Suboptimal Drug Exposure: Treatment failure can occur if the concentration of this compound at the site of infection is not maintained above the MIC for a sufficient duration. Consider conducting pharmacokinetic studies to determine the Cmax, Tmax, and half-life of this compound in your animal model. Suboptimal drug exposure can select for resistant mutants.

Frequently Asked Questions (FAQs)

General

  • What is the mechanism of action of this compound?

    • This compound is a rifamycin (B1679328) antibiotic that inhibits bacterial DNA-dependent RNA polymerase by binding to its β-subunit, thereby blocking transcription.[1][2][3][4]

  • Why was the clinical development of this compound terminated?

    • The development of this compound was terminated in 2013 due to severe side effects observed in clinical trials.[3]

Experimental Design & Protocols

  • What is a standard protocol for a mouse model of tuberculosis to test this compound efficacy?

    • A common model involves infecting mice (e.g., BALB/c or C57BL/6) intravenously or via aerosol with a known CFU of Mycobacterium tuberculosis (e.g., H37Rv or Erdman strain). Treatment with this compound, typically administered by oral gavage, is initiated at a set time post-infection. Efficacy is assessed by measuring the bacterial load (CFU) in the lungs and spleen at different time points during and after treatment.

  • How should I formulate this compound for oral administration in mice?

    • Due to its poor water solubility, this compound can be suspended in a vehicle like 2.5% gum arabic containing 0.01% Tween 80.[5] Alternatively, it can be dissolved in a small volume of dimethyl sulfoxide (B87167) (DMSO) and then diluted with water or saline for administration.[6][7] It is crucial to ensure the final concentration of DMSO is low to avoid toxicity.

  • What are typical dosages of this compound used in mouse models?

    • Dosages in mouse models can vary depending on the infection and the desired therapeutic effect. For example, in a Mycobacterium ulcerans infection model, oral doses of 5 or 10 mg/kg have been used.[5] In tuberculosis models, doses around 20 mg/kg have been reported.[6][7]

Troubleshooting

  • My this compound suspension appears to be precipitating during the experiment. What should I do?

    • To prevent precipitation of poorly soluble drugs like this compound, ensure thorough mixing of the suspension immediately before each administration. Sonication can help in creating a finer and more stable suspension. If precipitation persists, you may need to adjust the vehicle composition.

  • I am observing unexpected toxicity or adverse effects in my mice treated with this compound. What could be the cause?

    • While this compound's clinical development was halted due to side effects in humans, toxicity in animal models can also occur.[3] Potential causes include:

      • High Dosage: The dose might be too high for the specific mouse strain. Consider performing a dose-ranging study to determine the maximum tolerated dose.

      • Vehicle Toxicity: The vehicle, especially if it contains DMSO at high concentrations, can cause toxicity. Always include a vehicle-only control group.

      • Gavage-related Trauma: As mentioned earlier, improper gavage technique can lead to injury and distress.

Data Presentation

Table 1: In Vitro Susceptibility of M. tuberculosis to this compound and Rifampin

CompoundStrainMIC (µg/mL)Reference
This compoundATCC 35801 (Erdman)0.00047[6][7]
RifampinATCC 35801 (Erdman)0.06[6][7]
This compoundH37Rv0.001N/A
RifampinH37Rv0.03-0.06N/A

Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)

ParameterValueReference
Half-life (t½)~60 hours[8]
Cmax (at 25 mg dose)44 ng/mL[8]

Note: Pharmacokinetic parameters in mice can differ significantly and should be determined experimentally for the specific animal model.

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Mouse Tuberculosis Model

  • Animal Model: Use 6- to 8-week-old female BALB/c mice.

  • Infection: Infect mice intravenously via the lateral tail vein with 1 x 10^6 CFU of M. tuberculosis H37Rv in 0.2 mL of phosphate-buffered saline (PBS).

  • Drug Preparation: Prepare a suspension of this compound in 2.5% gum arabic with 0.01% Tween 80 at the desired concentration.

  • Treatment: Begin treatment 14 days post-infection. Administer this compound daily via oral gavage for 28 days. Include a vehicle control group and a positive control group (e.g., Rifampin).

  • Assessment of Bacterial Load: At specified time points (e.g., day 0, 14, and 28 of treatment, and 4 weeks post-treatment), euthanize a subset of mice from each group. Aseptically remove the lungs and spleen, homogenize the tissues in PBS, and plate serial dilutions on 7H11 agar (B569324) plates. Incubate at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

  • Resistance Monitoring: For bacteria recovered from treated animals, perform MIC testing to assess for the development of resistance.

Mandatory Visualization

Rifalazil_Mechanism_of_Action cluster_bacteria Bacterial Cell DNA DNA RNA_Polymerase RNA Polymerase (rpoB subunit) DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Ribosome->Protein This compound This compound This compound->RNA_Polymerase Inhibition

Caption: Mechanism of action of this compound.

Rifalazil_Resistance_Workflow Start In Vivo Treatment Failure Isolate_Bacteria Isolate Bacteria from Treated Animals Start->Isolate_Bacteria MIC_Testing Perform MIC Testing Isolate_Bacteria->MIC_Testing Resistance_Confirmed Resistance Confirmed? MIC_Testing->Resistance_Confirmed rpoB_Sequencing Sequence rpoB Gene Resistance_Confirmed->rpoB_Sequencing Yes No_Resistance Investigate Other Causes of Failure (e.g., PK/PD) Resistance_Confirmed->No_Resistance No Mutation_Found rpoB Mutation Found? rpoB_Sequencing->Mutation_Found WGS Whole Genome Sequencing Mutation_Found->WGS No Report_Resistance Report rpoB-mediated Resistance Mutation_Found->Report_Resistance Yes Investigate_Other Investigate Other Mechanisms (e.g., efflux) WGS->Investigate_Other

Caption: Workflow for investigating this compound resistance.

References

challenges in studying Rifalazil drug-drug interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the drug-drug interaction (DDI) potential of Rifalazil (B610480). This resource provides troubleshooting guidance, experimental protocols, and key data to address common challenges encountered during in vitro and in vivo DDI studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary metabolic pathways for this compound and how do they complicate DDI studies?

A1: this compound undergoes two primary metabolic transformations, which are critical to consider in your experimental design. The major metabolites in humans are 25-deacetyl-rifalazil and 32-hydroxy-rifalazil[1][2].

  • 25-Deacetylation: This reaction is catalyzed by a microsomal B-esterase[1]. A key challenge here is that this is not a cytochrome P450 (CYP) mediated pathway. Therefore, standard CYP inhibition or induction assays will not capture interactions at this position. The reaction is completely inhibited by common esterase inhibitors like diisopropyl fluorophosphate (B79755) and eserine[1].

  • 32-Hydroxylation: This pathway is entirely dependent on CYP3A4[1]. This makes this compound a potential victim of CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) and a perpetrator of interactions with other CYP3A4 substrates[1][2].

Troubleshooting Tip: If you are conducting a full metabolic profile study, ensure your test system (e.g., S9 fractions, microsomes) contains active esterases in addition to CYPs. Using cytosol fractions alone will not show metabolism for either major pathway[1].

Q2: I'm seeing conflicting results regarding this compound's potential to induce CYP enzymes. Is it an inducer like Rifampin?

A2: This is a significant and complex issue. While the broader rifamycin (B1679328) class is known for potent CYP induction, particularly of CYP3A4 via the pregnane (B1235032) X receptor (PXR), the evidence for this compound is less clear-cut and presents a major experimental challenge[3].

  • Contradictory Evidence: Some sources suggest that, unlike Rifampin, this compound and other benzoxazinorifamycins do not appear to induce CYP3A4, which would be a major clinical advantage[4].

  • Potent PXR Activation: Conversely, the rifamycin structure is a classic activator of PXR, the primary nuclear receptor that regulates the expression of CYP3A4, CYP2B6, CYP2C enzymes, and transporters like P-glycoprotein (P-gp)[5][6][7][8][9]. Studies with the prototypical rifamycin, Rifampin, show it strongly activates PXR, leading to robust CYP3A4 induction[6][10].

  • Species Differences: Be aware that Rifampin is a potent activator of human PXR but not rodent PXR, which can lead to misleading results if using preclinical animal models without considering this difference[11].

Troubleshooting Tip: Given the conflicting information, it is crucial to perform direct in vitro induction studies. Use primary human hepatocytes from multiple donors to account for inter-individual variability[5][12]. Measure both mRNA levels (e.g., via qRT-PCR) and enzyme activity to get a complete picture, as concomitant inhibition could mask induction if only activity is measured[5].

Q3: What are the key experimental parameters for an in vitro CYP induction study with this compound?

A3: A robust in vitro CYP induction study is essential to clarify this compound's DDI potential. The recommended model is a sandwich-cultured primary human hepatocyte system, which maintains transporter function and improves in vivo correlation[12].

Experimental Parameters:

  • Test System: Cryopreserved primary human hepatocytes (minimum of 3 individual donor lots) in a sandwich-culture configuration[12].

  • Treatment Duration: Typically 72 hours[12].

  • Concentrations: A minimum of 7 concentrations of this compound plus a vehicle control (n=3 replicates)[12]. Concentrations should be chosen to generate a clear concentration-response profile, but cytotoxicity may be a limiting factor[12].

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO).

    • Positive Controls: Prototypical inducers for each target gene (e.g., Rifampin for CYP3A4, Phenobarbital for CYP2B6, Omeprazole for CYP1A2)[13][14].

  • Endpoints:

    • mRNA Expression: Fold-induction of CYP3A4, CYP1A2, and CYP2B6 mRNA relative to vehicle control, measured by qRT-PCR[5][12].

    • Enzyme Activity: Fold-induction of enzyme activity using specific probe substrates (e.g., testosterone (B1683101) or midazolam for CYP3A4)[15].

    • Cytotoxicity: Concurrent assessment of cell health (e.g., LDH release) is critical, as cytotoxicity can confound induction results[12].

Q4: Should I be concerned about drug transporter interactions with this compound?

A4: Yes. PXR activation, the mechanism for CYP induction, also co-regulates drug transporters, particularly the efflux transporter P-glycoprotein (P-gp/ABCB1)[6][10]. Additionally, hepatic uptake transporters like Organic Anion-Transporting Polypeptides (OATPs) are crucial for the disposition of many drugs and can be a site of DDIs with rifamycins[16][17].

  • P-glycoprotein (P-gp): Rifampin is a known inducer of P-gp[6][10]. While Rifabutin (B1679326) (another rifamycin) is a potent P-gp inhibitor, Rifampin is a weak inhibitor[6][10]. The profile for this compound is not well-characterized and should be investigated.

  • OATP Transporters (OATP1B1/OATP1B3): These transporters are critical for the hepatic uptake of many drugs, including statins[17][18]. Rifampin is a well-known inhibitor of OATP1B1 and OATP1B3[19][20]. This inhibition can lead to clinically significant DDIs by increasing the plasma concentration of OATP substrate drugs. The potential for this compound to inhibit these transporters should be evaluated.

Troubleshooting Tip: When designing your DDI program, include in vitro assays for P-gp and OATP1B1/1B3 inhibition and induction. If this compound proves to be a PXR activator, induction of P-gp is likely and should be confirmed.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism and the DDI potential of related rifamycins.

Table 1: Kinetic Parameters of this compound Metabolism in Human Liver Microsomes

Parameter25-Deacetylation (B-Esterase)32-Hydroxylation (CYP3A4)
Km (µM) 6.5 (with NADPH), 2.6 (without NADPH)3.3
Vmax (pmol/min/mg) 11.9 (with NADPH), 6.0 (without NADPH)11.0
Data Source:[1]

Table 2: Comparative In Vitro Inhibitory Potency of Rifamycins on P-glycoprotein (P-gp)

CompoundP-gp Inhibition IC₅₀ (µM)
Rifampicin (B610482) 12.9
Rifabutin 0.3
This compound Data not available, requires investigation
Data Source:[6][10]

Experimental Protocols & Visualizations

Protocol: In Vitro CYP3A4 Induction Assay in Sandwich-Cultured Human Hepatocytes

This protocol outlines a standard method for assessing the potential of this compound to induce CYP3A4 expression and activity.

1. Materials:

  • Cryopreserved primary human hepatocytes (at least 3 donors)

  • Collagen-coated plates (e.g., 24-well or 48-well)

  • Hepatocyte culture medium

  • This compound (test article)

  • Rifampin (positive control for CYP3A4 induction)

  • Vehicle (e.g., DMSO)

  • Testosterone (CYP3A4 probe substrate)

  • LC-MS/MS system for metabolite quantification

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for cytotoxicity assay (e.g., LDH kit)

2. Methodology:

  • Cell Plating: Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.

  • Matrigel Overlay: After cell attachment (typically 4-6 hours), overlay the cells with a layer of Matrigel to establish the sandwich-culture configuration. Allow cells to acclimate for 24-48 hours.

  • Treatment: Prepare a serial dilution of this compound (e.g., 0.01 to 30 µM) and a positive control (e.g., 10 µM Rifampin) in the culture medium. The final vehicle concentration should be consistent across all wells (e.g., ≤0.1% DMSO).

  • Incubation: Replace the medium with the treatment medium and incubate for 72 hours, with a full medium change every 24 hours.

  • Endpoint Assessment (Post-Incubation):

    • Enzyme Activity:

      • Wash cells gently with a warm buffer.

      • Incubate cells with a known concentration of testosterone (e.g., 100-200 µM) for a defined period (e.g., 30-60 minutes).

      • Collect the supernatant and quench the reaction.

      • Analyze the formation of the 6β-hydroxytestosterone metabolite via LC-MS/MS.

    • mRNA Analysis:

      • Wash cells and lyse them directly in the well using an appropriate lysis buffer.

      • Extract total RNA.

      • Perform qRT-PCR to quantify the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene (e.g., GAPDH). Calculate fold induction relative to the vehicle control.

    • Cytotoxicity: Assess LDH release in the culture medium from the final 24-hour period to evaluate membrane integrity.

6. Data Analysis:

  • Calculate the fold induction for both mRNA and activity relative to the vehicle control.

  • Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values where possible.

  • Results are considered positive if a clear concentration-dependent increase in induction is observed without significant cytotoxicity.

Diagrams

DDI_Investigation_Workflow cluster_0 In Vitro Screening cluster_1 Risk Assessment & Modeling cluster_2 Clinical Evaluation Metabolism Metabolic Stability (Microsomes, Hepatocytes) CYP_ID CYP Reaction Phenotyping Metabolism->CYP_ID Identify major metabolizing CYPs CYP_Inhibit Reversible & TDI CYP Inhibition CYP_ID->CYP_Inhibit Static_Model Static Mechanistic Models (Basic & Net Effect) CYP_Inhibit->Static_Model CYP_Induce CYP Induction (Hepatocytes) CYP_Induce->Static_Model Transporter Transporter Interaction (Inhibition/Substrate) Transporter->Static_Model PBPK PBPK Modeling & Simulation Static_Model->PBPK Refine Prediction Clinical_DDI Clinical DDI Study (Victim or Perpetrator) Static_Model->Clinical_DDI Suggests high risk PBPK->Clinical_DDI Inform clinical design & need

Caption: Workflow for investigating the DDI potential of a new chemical entity like this compound.

PXR_Induction_Pathway cluster_genes Target Gene Upregulation This compound This compound PXR PXR (Pregnane X Receptor) This compound->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR RXR (Retinoid X Receptor) RXR->PXR_RXR XREM XREM (Xenobiotic Response Element) PXR_RXR->XREM Binds to DNA CYP3A4 CYP3A4 Gene XREM->CYP3A4 Increases Transcription CYP2C CYP2C Genes XREM->CYP2C Increases Transcription MDR1 MDR1 (P-gp) Gene XREM->MDR1 Increases Transcription

Caption: The PXR-mediated signaling pathway for induction of metabolizing enzymes and transporters.

References

Technical Support Center: The Impact of Protein Binding on Rifalazil's In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of plasma protein binding on the in vitro antimicrobial activity of Rifalazil.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the effect of protein binding on this compound's activity?

A1: The widely accepted "free drug hypothesis" is the central principle. It states that only the unbound, or "free," fraction of a drug in plasma or tissue can penetrate biological membranes to reach its target and exert a pharmacological effect.[1][2] The portion of this compound bound to proteins (primarily albumin) is considered a pharmacologically inactive reservoir.[1][2] Therefore, high protein binding can significantly reduce the concentration of active drug available to inhibit bacterial growth.

Q2: What is the reported protein binding percentage for this compound?

A2: Animal studies have indicated that this compound is a highly protein-bound antibiotic, with a binding percentage of approximately 99%.[3] This high degree of binding is a critical factor to consider when designing and interpreting in vitro experiments.

Q3: Why might the Minimum Inhibitory Concentration (MIC) of this compound be higher in my experiment compared to published values?

A3: This is a common issue that often arises from differences in experimental conditions, particularly the protein content of the test medium.[4][5] Many standard in vitro susceptibility tests are performed in Mueller-Hinton Broth (MHB), which has minimal protein content.[6] However, if your assay is conducted in a protein-rich medium, such as one supplemented with serum or albumin to mimic physiological conditions, a significant portion of this compound will become protein-bound.[2][4][5][6] This reduces the free drug concentration, necessitating a higher total drug concentration to achieve inhibition, thus resulting in an apparently higher MIC.

Q4: How does the choice of protein supplement (e.g., human vs. bovine serum) affect my results?

A4: The source of the protein supplement can substantially alter experimental outcomes.[2][5] Different species' albumins have different binding affinities for antibiotics. For example, studies on other highly-bound antibiotics have shown that binding to bovine serum albumin can be significantly lower than to human serum albumin.[5] This can lead to conflicting results and an underestimation of the impact of protein binding.[4][5] For results that are most representative of human in vivo conditions, using human serum or purified human albumin is recommended.[4]

Q5: Does protein binding change this compound's mechanism of action?

A5: No, protein binding does not alter this compound's fundamental mechanism of action. This compound functions by inhibiting the bacterial DNA-dependent RNA polymerase.[7][8][9] Protein binding only influences the pharmacodynamics by limiting the amount of drug available to reach this target, not by changing how the drug interacts with the target itself.

Troubleshooting Guide

Issue: High variability or unexpectedly low potency of this compound in in vitro assays.

If you are observing inconsistent results or find that this compound appears less potent than expected, the underlying cause is often related to uncontrolled protein binding effects in your experimental setup.

Potential Cause Recommended Solution
Inconsistent Protein Content: Using different batches or types of serum (e.g., Fetal Bovine Serum) can introduce variability in protein concentration and composition.Standardize Protein Source: Use a single, quality-controlled lot of serum or, preferably, a defined concentration of purified human serum albumin (typically 4 g/dL) for all related experiments to ensure consistency.[4]
Ignoring Protein Binding: Reporting MICs from protein-rich media without accounting for the free fraction can be misleading.Measure Free Drug Concentration: Whenever possible, experimentally determine the free concentration of this compound in your specific test medium using methods like equilibrium dialysis or ultrafiltration.[5] MIC or EC50 values should ideally be reported based on the free drug concentration for more accurate comparisons.
Using Literature Binding Values: Applying a protein binding percentage from the literature may not be accurate for your specific experimental conditions (e.g., different pH, temperature, or medium composition).[1][5]Run Parallel Controls: Perform your in vitro susceptibility assays in parallel using a standard, low-protein medium (like Mueller-Hinton Broth) and your protein-supplemented medium. The shift in MIC between the two conditions will quantify the impact of protein binding in your system.[6]

Data Presentation

Table 1: Protein Binding of this compound and a Related Rifamycin

AntibioticProtein Binding (in vivo)Source
This compound ~99% (in animal studies)[3]
Rifampicin 88.2% (in humans)[10]

Table 2: Example of How Protein Supplements Can Increase MIC and EC50 Values for Highly Bound Antibiotics

Data for Ceftriaxone and Ertapenem are shown to illustrate the principle, as specific comparative data for this compound was not available in the search results.

Antibiotic & OrganismMedium SupplementProtein Binding (%)MIC (µg/mL)EC50 (µg/mL)Source
Ceftriaxone vs S. pneumoniaeBovine Serum Albumin20.2 ± 8.30.060.02[5]
Human Serum Albumin56.9 ± 16.60.1250.06[5]
Human Plasma76.8 ± 11.0-0.11[5]
Ertapenem vs E. coliBovine Serum Albumin12.4 ± 4.80.0160.007[5]
Human Serum Albumin17.8 ± 11.50.0160.006[5]
Human Plasma73.8 ± 11.6-0.02[5]

Experimental Protocols

Protocol 1: Determination of Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is considered a reference method for measuring the protein binding of a drug.[2][6]

  • Apparatus Setup: Prepare a two-compartment equilibrium dialysis cell separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows the free drug to pass through.

  • Sample Preparation: Add the test plasma or a solution of purified albumin containing a known concentration of this compound to one compartment (the "plasma compartment").

  • Buffer Preparation: Add a protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the second compartment (the "buffer compartment").

  • Equilibration: Seal the apparatus and incubate it at a controlled temperature (e.g., 37°C) with gentle agitation for a sufficient period (typically 18-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer compartments.

  • Analysis: Determine the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS. The concentration in the buffer compartment represents the free (unbound) drug concentration.

  • Calculation:

    • Total Drug Concentration (C_total) = Concentration in the plasma compartment post-dialysis.

    • Free Drug Concentration (C_free) = Concentration in the buffer compartment post-dialysis.

    • Percent Bound = ((C_total - C_free) / C_total) * 100

Protocol 2: Assessing the Impact of Protein Binding on Minimum Inhibitory Concentration (MIC)

This protocol compares the MIC of this compound in a standard broth versus a protein-supplemented broth.

  • Prepare Inoculum: Culture the test organism and prepare a standardized inoculum as per CLSI or EUCAST guidelines.

  • Prepare Media:

    • Medium A (Control): Standard Mueller-Hinton Broth (MHB) or another appropriate low-protein broth.

    • Medium B (Test): The same broth supplemented with a defined concentration of sterile human serum albumin (e.g., 4 g/dL) or human serum (e.g., 50%).

  • Drug Dilutions: Prepare serial twofold dilutions of this compound in both Medium A and Medium B in separate 96-well microtiter plates.

  • Inoculation: Inoculate all wells (except for sterility controls) with the prepared bacterial suspension. Include a growth control well (no drug) for each medium.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Reading Results: Determine the MIC for each medium. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Interpretation: Compare the MIC from Medium B to the MIC from Medium A. An increase in the MIC in the protein-supplemented medium demonstrates the impact of protein binding on this compound's in vitro activity.

Visualizations

G cluster_0 cluster_1 cluster_2 TotalDrug Total this compound in System BoundDrug Protein-Bound this compound (Inactive Reservoir) TotalDrug->BoundDrug Binding to Albumin (~99%) FreeDrug Free this compound (Active Fraction) TotalDrug->FreeDrug Unbound (~1%) BoundDrug->FreeDrug Equilibrium Target Bacterial RNA Polymerase FreeDrug->Target Effect Inhibition of Transcription (Activity) Target->Effect

Caption: Logical flow of this compound from total to active free fraction.

G cluster_control Control Arm cluster_test Test Arm start Prepare Standardized Bacterial Inoculum control_media Medium A: Standard Broth (e.g., MHB) start->control_media test_media Medium B: Broth + Protein (e.g., Human Albumin) start->test_media control_dilute Prepare this compound Serial Dilutions control_media->control_dilute control_inoculate Inoculate Plates control_dilute->control_inoculate control_incubate Incubate control_inoculate->control_incubate control_mic Determine MIC_control control_incubate->control_mic compare Compare Results: MIC_test vs. MIC_control control_mic->compare test_dilute Prepare this compound Serial Dilutions test_media->test_dilute test_inoculate Inoculate Plates test_dilute->test_inoculate test_incubate Incubate test_inoculate->test_incubate test_mic Determine MIC_test test_incubate->test_mic test_mic->compare conclusion Quantify Impact of Protein Binding compare->conclusion

Caption: Workflow for assessing protein binding's impact on MIC.

References

Validation & Comparative

Rifalazil vs. Rifampin: A Comparative Efficacy Analysis Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of rifalazil (B610480) and rifampin against various strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and development of novel anti-tuberculosis therapies.

Executive Summary

This compound, a benzoxazinorifamycin derivative of rifampin, demonstrates significantly greater in vitro potency against Mycobacterium tuberculosis than its predecessor, rifampin. Preclinical studies have consistently shown that this compound exhibits lower minimum inhibitory concentrations (MICs) against both drug-susceptible and some rifampin-resistant strains of M. tuberculosis. This superior activity, coupled with a long half-life, positions this compound as a promising candidate for further investigation in the development of more effective and potentially shorter tuberculosis treatment regimens.

Mechanism of Action

Both this compound and rifampin are members of the rifamycin (B1679328) class of antibiotics and share a common mechanism of action. They are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription. By binding to the β-subunit of RNAP, encoded by the rpoB gene, these drugs sterically block the path of the elongating RNA transcript, thereby preventing RNA synthesis and ultimately leading to bacterial cell death.[1][2][3] Resistance to rifamycins (B7979662) is primarily associated with mutations within the rpoB gene, which can alter the drug binding site on the RNAP β-subunit.[4]

dot

Mechanism of Action of this compound and Rifampin cluster_drug Rifamycin Antibiotics cluster_bacterium Mycobacterium tuberculosis cluster_resistance Resistance Mechanism This compound This compound RNAP DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit Altered_RNAP Altered RNAP This compound->Altered_RNAP Binding may be retained (some mutations) Rifampin Rifampin Rifampin->RNAP Binds to β-subunit Rifampin->Altered_RNAP Reduced Binding RNA RNA Transcript RNAP->RNA Inhibition rpoB rpoB gene rpoB->RNAP encodes β-subunit DNA Bacterial DNA DNA->RNA Transcription Protein Essential Proteins RNA->Protein Translation CellDeath Bacterial Cell Death rpoB_mutation rpoB gene mutation rpoB_mutation->Altered_RNAP encodes altered β-subunit

Caption: Mechanism of action of this compound and rifampin and the role of rpoB mutations in resistance.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of this compound against M. tuberculosis is markedly superior to that of rifampin. This is evidenced by consistently lower MIC values observed in various studies.

DrugM. tuberculosis Strain(s)MIC Range (µg/mL)Reference
This compound Rifampin-sensitive isolates0.003 - 0.025[5]
Rifampin Rifampin-sensitive isolates0.05 - 0.4[5]
This compound ATCC 358010.00047[6]
Rifampin ATCC 358010.06[6]

Activity Against Rifampin-Resistant M. tuberculosis

A significant advantage of this compound is its retained activity against certain rifampin-resistant strains of M. tuberculosis. The development of resistance to rifampin is predominantly due to mutations in the rpoB gene. However, not all rpoB mutations confer cross-resistance to this compound.

Specifically, mutations in codon 516 of the rpoB gene have been shown to result in high-level resistance to rifampin and rifapentine, while the strains remain susceptible to this compound and rifabutin.[4][7] In contrast, mutations in codons 531 and 526 of rpoB generally lead to high-level resistance to all rifamycins, including this compound.[4][7] This suggests that this compound may have a clinical utility in treating a subset of patients infected with rifampin-resistant tuberculosis.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) for this compound and rifampin against M. tuberculosis is typically performed using the broth microdilution method. The following is a generalized protocol based on established methodologies.

G start Start: Prepare Materials prep_inoculum Prepare M. tuberculosis Inoculum (e.g., from 7H9 broth culture) start->prep_inoculum prep_plates Prepare 96-well Microtiter Plates start->prep_plates standardize_inoculum Standardize Inoculum to 0.5 McFarland Standard prep_inoculum->standardize_inoculum dilute_inoculum Dilute Standardized Inoculum standardize_inoculum->dilute_inoculum add_inoculum Inoculate Plates with Diluted M. tuberculosis Suspension dilute_inoculum->add_inoculum serial_dilutions Perform 2-fold Serial Dilutions of This compound and Rifampin in 7H9 Broth prep_plates->serial_dilutions controls Include Growth and Sterility Controls prep_plates->controls serial_dilutions->add_inoculum incubate Incubate Plates at 37°C for 7-14 days add_inoculum->incubate controls->incubate read_results Read Results Visually or with a Spectrophotometer incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End: Report MIC Values determine_mic->end

References

A Comparative Analysis of Rifalazil and Azithromycin for the Treatment of Chlamydia trachomatis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rifalazil (B610480) and azithromycin (B1666446), two antimicrobial agents investigated for the treatment of uncomplicated genital infections caused by Chlamydia trachomatis. The following sections detail their mechanisms of action, in vitro and clinical efficacy, safety profiles, and the experimental protocols utilized in key comparative studies.

Executive Summary

Chlamydia trachomatis is the most frequently reported bacterial sexually transmitted infection in the United States.[1] While azithromycin is a widely accepted standard of care, this compound, a newer rifamycin (B1679328) derivative, has been investigated as a potential alternative. This guide synthesizes available data to provide a direct comparison of these two antibiotics. In vitro studies demonstrate that this compound has significantly greater potency against C. trachomatis than azithromycin.[1] However, in clinical trials, a single 25 mg dose of this compound did not establish non-inferiority to a single 1 g dose of azithromycin for microbiological cure in women with uncomplicated genital chlamydial infection.[1][2] this compound was, however, well-tolerated, with a lower incidence of certain adverse events compared to azithromycin.[1][2]

Mechanism of Action

The fundamental difference between this compound and azithromycin lies in their molecular targets within the bacterial cell.

This compound: As a member of the rifamycin class of antibiotics, this compound inhibits bacterial DNA-dependent RNA polymerase.[3][4][5][6] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of RNA polymerase, this compound effectively blocks this process, leading to bacterial cell death.[4][6]

Azithromycin: Azithromycin belongs to the macrolide class of antibiotics.[7] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[7][8] This binding action prevents the translation of messenger RNA (mRNA), thereby halting the production of essential bacterial proteins and inhibiting bacterial growth.[7][9][10]

cluster_this compound This compound cluster_Azithromycin Azithromycin This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to Transcription Transcription (DNA to mRNA) RNAP->Transcription Blocks NoProtein_R Inhibition of Protein Synthesis Transcription->NoProtein_R Azithromycin Azithromycin Ribosome Bacterial 50S Ribosomal Subunit Azithromycin->Ribosome Binds to Translation Translation (mRNA to Protein) Ribosome->Translation Inhibits NoProtein_A Inhibition of Protein Synthesis Translation->NoProtein_A

Diagram 1: Mechanism of Action of this compound and Azithromycin.

In Vitro Activity

In vitro studies consistently demonstrate the high potency of this compound against Chlamydia trachomatis.

Antimicrobial Agent MIC Range (μg/mL) MIC90 (μg/mL)
This compound0.00025 - 0.00250.00025
Azithromycin0.03 - 1.00.125

Data compiled from multiple sources.[1][11][12][13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each agent against C. trachomatis is typically determined using a cell culture-based assay. A standardized protocol involves the following steps:

  • Cell Culture Preparation: A monolayer of susceptible host cells (e.g., HeLa 229 or McCoy cells) is grown in 96-well microtiter plates.

  • Drug Dilution: The antimicrobial agents are prepared in a two-fold serial dilution in the appropriate cell culture medium.

  • Infection: The host cell monolayers are infected with a standardized inoculum of C. trachomatis elementary bodies.

  • Drug Application: Following a brief incubation period to allow for chlamydial entry into the host cells, the medium is replaced with the medium containing the various dilutions of the antimicrobial agents.

  • Incubation: The plates are incubated for 48 to 72 hours to allow for the formation of chlamydial inclusions.

  • Inclusion Staining and Visualization: The cell monolayers are fixed and stained, typically using an immunofluorescence assay with a genus-specific monoclonal antibody against the chlamydial lipopolysaccharide. The inclusions are then visualized and counted using a fluorescence microscope.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the formation of chlamydial inclusions.

Clinical Efficacy and Safety

A key comparative study was a randomized, double-blind, multicenter clinical trial involving women with uncomplicated genital C. trachomatis infection.[1][2]

Parameter This compound (25 mg, single dose) Azithromycin (1 g, single dose)
Number of Participants (evaluable) 3338
Microbiological Cure Rate (Test-of-Cure Visit) 84.8%92.1%
Treatment Failures 53
Overall Treatment-Emergent Adverse Events (TEAEs) 68%71%
Treatment-Related TEAEs 55%62%

Data from a randomized, double-blind, multicenter clinical trial.[1][2]

In this study, the microbiological cure rate for this compound was 84.8% compared to 92.1% for azithromycin.[1][2] The difference in cure rates did not meet the pre-specified margin for non-inferiority.[1][2]

A separate study in men with nongonococcal urethritis (NGU) found that a single 25 mg dose of this compound had comparable clinical and microbiological cure rates to a single 1 g dose of azithromycin at two weeks post-treatment (85% vs 83%).[1] At five weeks post-administration, this compound demonstrated a higher microbiological cure rate (83%) than azithromycin (64%).[1]

Most Frequently Reported Treatment-Related Adverse Events

This compound Azithromycin
Influenza-like illness (12.5%)Nausea (33.3%)
Diarrhea (21.4%)
Headache (16.7%)
Bacterial vaginitis (11.9%)

Data from a randomized, double-blind, multicenter clinical trial.[1]

The overall rates of treatment-emergent and treatment-related adverse events were slightly lower in the this compound group.[1][2] The majority of adverse events were of mild to moderate intensity.[1]

Experimental Protocol: Randomized, Double-Blind, Multicenter Clinical Trial

The workflow for a typical comparative clinical trial for uncomplicated genital C. trachomatis infection is as follows:

Start Patient Screening and Enrollment (Uncomplicated Genital C. trachomatis Infection) Randomization Randomization Start->Randomization GroupA Treatment Group A: Single Oral Dose of this compound (25 mg) Randomization->GroupA Double-Blind GroupB Treatment Group B: Single Oral Dose of Azithromycin (1 g) Randomization->GroupB Double-Blind FollowUp1 Follow-up Visit 1 (e.g., Day 8-12) - Safety Assessment - Plasma Concentration Measurement GroupA->FollowUp1 GroupB->FollowUp1 FollowUp2 Follow-up Visit 2 (Test-of-Cure) (e.g., Day 22-26) - Microbiological Assessment (NAAT) - Clinical Assessment FollowUp1->FollowUp2 DataAnalysis Data Analysis - Efficacy (Microbiological Cure Rate) - Safety (Adverse Events) FollowUp2->DataAnalysis End Study Conclusion DataAnalysis->End

Diagram 2: Representative Workflow of a Comparative Clinical Trial.

Pharmacokinetics

  • This compound: This antibiotic is characterized by a long elimination half-life of approximately 100 hours and achieves high intracellular concentrations.[1][3] It is highly protein-bound (around 99%).[3]

  • Azithromycin: Azithromycin also demonstrates high tissue bioavailability and a tissue half-life of 2 to 4 days, allowing for single-dose therapy.[12] It achieves high intracellular concentrations, which is advantageous for targeting the obligate intracellular Chlamydia pathogen.[8][12] The terminal half-life is approximately 68 hours.[8]

Conclusion

This compound exhibits potent in vitro activity against Chlamydia trachomatis, surpassing that of azithromycin.[1][11] However, in a pivotal clinical trial, a single 25 mg dose of this compound did not demonstrate non-inferiority to the standard 1 g single dose of azithromycin for the treatment of uncomplicated genital chlamydial infection in women.[1][2] While this compound was well-tolerated and showed a favorable safety profile with fewer gastrointestinal side effects, further studies with potentially adjusted dosing regimens would be necessary to establish its clinical efficacy as a viable alternative to azithromycin.[1] The development of this compound was reportedly terminated in 2013 due to severe side effects in other indications.[4] For now, azithromycin remains a recommended first-line treatment for uncomplicated chlamydial infections, although doxycycline (B596269) is also a primary option and may be preferred in certain clinical scenarios.[14]

References

Rifalazil vs. Vancomycin for C. difficile Diarrhea: A Comparative Guide for Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of rifalazil (B610480) and vancomycin (B549263) in the context of animal models of Clostridium difficile-associated diarrhea (CDAD). The data presented is synthesized from key preclinical studies to inform researchers, scientists, and drug development professionals on the relative efficacy and experimental considerations of these two antimicrobial agents. While vancomycin is a standard-of-care treatment for CDAD, this compound, a newer benzoxazinorifamycin antibiotic, has demonstrated potent activity and potential advantages, particularly in preventing disease relapse.[1][2][3][4][5][6]

Experimental Protocols: The Hamster Model of CDAD

The golden Syrian hamster is a well-established and widely used model for studying CDAD, as it replicates many of the clinical features of the human disease.[7][8][9][10][11] The typical experimental workflow involves antibiotic-induced disruption of the gut microbiota, followed by challenge with a toxigenic strain of C. difficile.

Key Methodological Steps:

  • Animal Model : Male or female golden Syrian hamsters, typically weighing 80-120g, are housed individually.[8]

  • Disease Induction : To make the animals susceptible to C. difficile infection, their native gut flora is disrupted. This is commonly achieved by a single subcutaneous injection of an antibiotic like clindamycin (B1669177) phosphate (B84403) (e.g., 10 mg/kg).[1][2][3][4]

  • C. difficile Challenge : Approximately 24 hours after clindamycin administration, hamsters are challenged via oral gavage with a toxigenic strain of C. difficile (e.g., VPI 10463 or an epidemic strain like BI17/ribotype 027).[1][2][9][12]

  • Treatment Regimen :

    • Prophylactic Protocol : Treatment with the investigational drug (this compound) or comparator (vancomycin) begins simultaneously with the C. difficile challenge.[1][2][3][4]

    • Treatment Protocol : Drug administration begins 24 hours after the C. difficile challenge, once the infection is established.[1][2][3][4]

    • Dosing : Drugs are typically administered once daily via oral gavage for a period of 5 days. Common dosages in comparative studies are this compound at 20 mg/kg and vancomycin at 50 mg/kg.[1][2][3][4]

  • Monitoring and Endpoints : Animals are monitored daily for signs of morbidity (e.g., diarrhea, weight loss, lethargy) and survival for up to 30 days post-treatment discontinuation to assess for disease relapse.[1][2] Cecal contents are often collected at the end of the study to measure C. difficile toxin levels.[1][2][13]

Visualization of Experimental Workflow

CDAD_Hamster_Model General Experimental Workflow for CDAD Hamster Model cluster_pre Phase 1: Induction cluster_challenge Phase 2: Challenge cluster_treatment Phase 3: Treatment cluster_post Phase 4: Observation Acclimatization Animal Acclimatization Clindamycin Clindamycin Admin. (10 mg/kg, SC) Acclimatization->Clindamycin Day -1 CDiff_Gavage C. difficile Challenge (Oral Gavage) Clindamycin->CDiff_Gavage 24h Treatment_Start Treatment Initiation (Oral Gavage) CDiff_Gavage->Treatment_Start 0-24h Treatment_Duration 5-Day Treatment (this compound or Vancomycin) Treatment_Start->Treatment_Duration Daily Monitoring Daily Monitoring: - Survival - Morbidity - Weight Treatment_Duration->Monitoring Observation Period Endpoint Final Endpoint Analysis (Day 30+) - Relapse Rate - Toxin Assay Monitoring->Endpoint Post-Treatment

References

A Head-to-Head Comparison of Rifalazil and Rifabutin in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for more effective treatments against mycobacterial infections is a continuous endeavor. Among the rifamycin (B1679328) class of antibiotics, rifalazil (B610480) and rifabutin (B1679326) have been subjects of significant research. This guide provides an objective, data-driven comparison of their performance against various mycobacteria, drawing from a range of in vitro and in vivo studies.

Executive Summary

This compound, a benzoxazinorifamycin, demonstrated potent in vitro activity against Mycobacterium tuberculosis and other mycobacteria, often exceeding that of rifabutin.[1] However, its development was halted in 2013 due to concerns about severe side effects. Rifabutin, a spiropiperidylrifamycin, remains a clinically important antibiotic, particularly for the treatment of Mycobacterium avium complex (MAC) infections, especially in HIV-coinfected patients, and as an alternative to rifampin in certain cases of tuberculosis. Both drugs share a common mechanism of action but exhibit differences in their activity spectrum, potency, and pharmacokinetic profiles.

Mechanism of Action

Both this compound and rifabutin are bactericidal antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[2][3][4] They bind to the β-subunit of this essential enzyme, thereby blocking the initiation of transcription and preventing the synthesis of RNA. This ultimately leads to bacterial cell death.[2] While the fundamental mechanism is the same, differences in the chemical structure of this compound and rifabutin may account for variations in their binding affinity and efficacy against specific mycobacterial species and resistant strains.

cluster_drug Rifamycin Antibiotic This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to Rifabutin Rifabutin Rifabutin->RNAP Binds to Transcription Transcription Initiation RNAP->Transcription Inhibits RNA_Synthesis RNA Synthesis Transcription->RNA_Synthesis Cell_Death Bacterial Cell Death Transcription->Cell_Death Leads to Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis

Mechanism of action for this compound and Rifabutin.

In Vitro Activity

The in vitro potency of an antibiotic is a critical indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the comparative in vitro activities of this compound and rifabutin against key mycobacterial pathogens.

Mycobacterium tuberculosis (TB)

Preclinical studies highlighted this compound's superior in vitro activity against M. tuberculosis compared to rifabutin.

DrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Fold-Activity vs. Rifabutin
This compound 0.00047--4- to 8-fold more active[1]
Rifabutin ≤ 0.0625 - 0.25---

Note: Data is compiled from multiple sources and may not represent a direct head-to-head study.

Mycobacterium avium Complex (MAC)

Rifabutin is a cornerstone of MAC treatment, while early studies also showed this compound's potential.

DrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound ---
Rifabutin ≤0.25 - 16[5]0.25[5]0.25 - 1[6]

Note: Data is compiled from multiple sources and may not represent a direct head-to-head study.

Mycobacterium abscessus

M. abscessus is an intrinsically multidrug-resistant nontuberculous mycobacterium. Recent studies have explored the activity of rifabutin against this challenging pathogen. While data on this compound's activity against M. abscessus is limited, it was suggested to be resistant to autoxidation, a property that might enhance its activity.[4]

DrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound ---
Rifabutin 3 ± 2 (µM)2[7]4[7]

Note: Data is compiled from multiple sources and may not represent a direct head-to-head study. Rifabutin's MIC is reported in both µM and µg/mL in different studies.

Bactericidal Activity

Beyond inhibiting growth, the ability of an antibiotic to kill bacteria (bactericidal activity) is crucial for effective treatment.

This compound: Showed potent bactericidal activity against M. tuberculosis in vitro and in animal models.[1][8][9][10]

Rifabutin: Is a bactericidal antibiotic effective against both extracellular and intracellular forms of M. abscessus.[3][11] It also demonstrates bactericidal activity against M. tuberculosis and M. avium complex.[2][3] Studies have shown that in combination with other drugs like clarithromycin (B1669154) or tigecycline, rifabutin's bactericidal activity against M. abscessus can be synergistic.[12]

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. Below are detailed protocols for key experiments commonly used to evaluate the efficacy of antimycobacterial agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A suspension of the mycobacterial strain is prepared from a fresh culture on solid or in broth media. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[13]

  • Antibiotic Dilution: A two-fold serial dilution of the test antibiotic (this compound or Rifabutin) is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Middlebrook 7H9 broth supplemented with OADC.[13]

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. Control wells with no antibiotic (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plate is sealed and incubated at 37°C for a period of 7-14 days for slow-growing mycobacteria like M. tuberculosis or M. avium complex, or for a shorter duration for rapid growers like M. abscessus.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity or growth. This can be assessed visually or with a spectrophotometer.

Hollow Fiber System Model for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The hollow fiber system is an in vitro model that simulates the pharmacokinetic profiles of drugs in humans, allowing for the study of drug efficacy and the emergence of resistance over time.

cluster_system Hollow Fiber System Central_Reservoir Central Reservoir (Culture Medium + Drug) Pump1 Peristaltic Pump Central_Reservoir->Pump1 Drug Infusion Hollow_Fiber_Cartridge Hollow Fiber Cartridge (Mycobacteria in Extra-capillary space) Hollow_Fiber_Cartridge->Hollow_Fiber_Cartridge Pump2 Peristaltic Pump Hollow_Fiber_Cartridge->Pump2 Waste_Reservoir Waste Reservoir Pump1->Hollow_Fiber_Cartridge Pump2->Waste_Reservoir Drug Elimination

A typical experimental workflow for the Hollow Fiber System.
  • System Setup: A hollow fiber cartridge, containing semi-permeable fibers, is connected to a central reservoir with culture medium and the test drug. Peristaltic pumps control the flow of the medium through the system to mimic drug infusion and elimination.[14]

  • Inoculation: The extra-capillary space of the hollow fiber cartridge is inoculated with the mycobacterial strain of interest.

  • Drug Exposure: The system is run to expose the bacteria to dynamic drug concentrations that simulate human pharmacokinetic profiles.[15][16]

  • Sampling: Samples are periodically taken from the extra-capillary space to determine the number of viable bacteria (CFU/mL) and to measure drug concentrations.[17]

  • Data Analysis: The change in bacterial count over time is analyzed to assess the bactericidal or bacteriostatic effect of the drug at clinically relevant exposures. The emergence of drug-resistant mutants can also be monitored.

Conclusion

Both this compound and rifabutin have demonstrated significant antimycobacterial properties. Preclinical data indicated that this compound possessed superior in vitro potency against M. tuberculosis compared to rifabutin. However, its clinical development was terminated. Rifabutin remains a valuable therapeutic option, particularly for MAC infections and as an alternative rifamycin in specific clinical scenarios. The choice between these or other rifamycins (B7979662) in a therapeutic setting, if this compound were available, would depend on the specific mycobacterial species, the patient's clinical status, and potential drug-drug interactions. The experimental protocols and comparative data presented here provide a foundation for further research and a deeper understanding of the therapeutic potential of rifamycins against challenging mycobacterial pathogens.

References

validating Rifalazil's effectiveness against rifampin-resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of rifampin-resistant bacterial strains, particularly in pathogens like Mycobacterium tuberculosis and Chlamydia species, poses a significant challenge to effective antimicrobial therapy. This guide provides a comparative analysis of Rifalazil (B610480) (formerly KRM-1648), a benzoxazinorifamycin, and its efficacy against rifampin-resistant bacteria, supported by experimental data from preclinical studies.

Executive Summary

This compound consistently demonstrates superior activity against rifampin-resistant strains of various bacteria. Its unique chemical structure allows it to maintain potency even when mutations in the RNA polymerase beta subunit (rpoB) gene confer high-level resistance to rifampin. This guide will delve into the quantitative data supporting this claim, outline the experimental methodologies used in these pivotal studies, and visualize the underlying mechanisms and experimental workflows.

Comparative Efficacy: this compound vs. Rifampin

The in vitro activity of this compound compared to rifampin against both susceptible and resistant bacterial strains has been a key area of investigation. The most common metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Activity Against Chlamydia pneumoniae

Studies on Chlamydia pneumoniae, an obligate intracellular pathogen, have shown that this compound retains significant activity against mutants with high-level rifampin resistance.

StrainRifampin MIC (µg/mL)This compound MIC (µg/mL)Fold DifferenceReference
Wild Type0.0080.0002532x[1]
Rifampin-Resistant Mutant>1000.125>800x[2]
TW-183 (Resistant)0.250.01615.6x[1]
Activity Against Chlamydia trachomatis

Similar trends are observed with Chlamydia trachomatis, another major human pathogen. Even in strains where resistance is selected for by either rifampin or this compound, the MIC for this compound remains substantially lower.

StrainRifampin MIC (µg/mL)This compound MIC (µg/mL)Fold DifferenceReference
Wild Type0.0040.0002516x[3]
Rifampin-Resistant Mutant128 - 2560.5 - 1.0>250x[1]
rpoB Mutants (High-Level Resistance)up to 512≤ 0.064>8000x[3][4][5]
Activity Against Mycobacterium tuberculosis

Preclinical studies indicate that this compound is significantly more active than rifampin against M. tuberculosis. Some in vitro studies have suggested that certain rifampin-resistant M. tuberculosis strains may not exhibit cross-resistance to this compound.[6] In vitro MIC studies have demonstrated that this compound is 64-fold more active than rifampin against many isolates of M. tuberculosis.[6]

Mechanism of Action and Resistance

This compound, like other rifamycins (B7979662), functions by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[7][8] Resistance to rifamycins typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP, the binding site for these antibiotics.[3][8]

The benzoxazine (B1645224) ring in this compound's structure is believed to contribute to its retained activity against rifampin-resistant strains.[7] While mutations in rpoB can significantly increase the MIC of rifampin, the effect on this compound's MIC is often substantially less pronounced.[3]

cluster_0 Mechanism of Rifamycin (B1679328) Action & Resistance This compound This compound RNAP Bacterial RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit Resistant_RNAP Mutated RNAP This compound->Resistant_RNAP Binding partially retained Rifampin Rifampin Rifampin->RNAP Binds to β-subunit Rifampin->Resistant_RNAP Binding inhibited Transcription Transcription Blocked RNAP->Transcription rpoB rpoB gene rpoB->RNAP Encodes β-subunit rpoB->Resistant_RNAP Mutation Continued_Transcription Transcription Continues Resistant_RNAP->Continued_Transcription

Caption: Mechanism of rifamycin action and resistance.

Experimental Protocols

The following outlines a generalized methodology for determining the in vitro susceptibility of Chlamydia species to this compound and rifampin and for the selection of resistant mutants.

Materials
  • Bacterial Strains: Wild-type and clinical isolates of C. pneumoniae or C. trachomatis.

  • Cell Lines: McCoy or other suitable host cells for chlamydial culture.

  • Culture Medium: Growth medium appropriate for the cell line, supplemented with fetal bovine serum and other necessary nutrients.

  • Antibiotics: this compound and rifampin stock solutions of known concentrations.

  • Equipment: 96-well microtiter plates, incubators (37°C, 5% CO2), microscopes, reagents for staining (e.g., immunofluorescence).

Minimum Inhibitory Concentration (MIC) Determination
  • Cell Seeding: Seed 96-well plates with host cells and incubate until a confluent monolayer is formed.

  • Infection: Inoculate the cell monolayers with a standardized suspension of Chlamydia.

  • Antibiotic Dilution: Prepare serial twofold dilutions of this compound and rifampin in the growth medium.

  • Treatment: Remove the inoculum and add the medium containing the various antibiotic concentrations to the wells.

  • Incubation: Incubate the plates for 48-72 hours to allow for chlamydial replication.

  • Staining and Visualization: Fix the cells and stain to visualize chlamydial inclusions. The MIC is determined as the lowest antibiotic concentration that completely inhibits the formation of these inclusions.

Selection of Resistant Mutants
  • Serial Passage: Inoculate host cells with Chlamydia and expose them to sub-inhibitory concentrations (below the MIC) of either this compound or rifampin.[1][3]

  • Harvest and Re-passage: After a standard incubation period, harvest the chlamydial progeny and use them to infect fresh cell monolayers. This process is repeated for multiple passages.[1][3]

  • Increasing Antibiotic Concentration: The concentration of the selective antibiotic may be gradually increased in subsequent passages.

  • Isolation of Resistant Clones: After several passages, bacteria capable of growing at higher antibiotic concentrations are isolated.

  • Characterization: The MICs of the resistant clones are determined, and the rpoB gene is sequenced to identify mutations.

cluster_1 Workflow for Selecting Resistant Mutants start Start with Wild-Type Bacteria infect Infect Host Cell Monolayer start->infect expose Expose to Sub-MIC Antibiotic infect->expose incubate Incubate (48-72h) expose->incubate harvest Harvest Progeny incubate->harvest passage Serial Passaging (Multiple Rounds) harvest->passage isolate Isolate Resistant Clones passage->isolate characterize Characterize Mutants (MIC Testing, rpoB Sequencing) isolate->characterize

Caption: Experimental workflow for selecting resistant mutants.

Conclusion

The available data strongly support the potential of this compound as a valuable therapeutic agent for infections caused by rifampin-resistant bacteria. Its ability to overcome common resistance mechanisms, demonstrated by significantly lower MICs against resistant strains, highlights its promise. Further clinical investigation is warranted to fully elucidate its role in treating challenging infections, particularly tuberculosis and chlamydial diseases. The methodologies described provide a framework for continued research and development in this critical area of antimicrobial resistance.

References

A Comparative Analysis of Rifalazil and Doxycycline for the Treatment of Intracellular Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rifalazil and doxycycline (B596269), two antibiotics with efficacy against intracellular bacteria, a challenging class of pathogens responsible for a variety of persistent and difficult-to-treat infections. The following sections detail their mechanisms of action, comparative in vitro and clinical efficacy, and the experimental protocols used to generate the supporting data.

Mechanism of Action

This compound and doxycycline employ distinct mechanisms to exert their antibacterial effects. This compound, a derivative of rifamycin, targets the bacterial DNA-dependent RNA polymerase, while doxycycline, a member of the tetracycline (B611298) class, inhibits protein synthesis.

dot

rifalazil_mechanism cluster_bacterium Bacterial Cell This compound This compound rna_polymerase DNA-dependent RNA Polymerase (β-subunit) This compound->rna_polymerase Binds to & Inhibits mrna mRNA Synthesis rna_polymerase->mrna Transcription dna Bacterial DNA dna->rna_polymerase protein Protein Synthesis mrna->protein bacterial_death Bacterial Cell Death protein->bacterial_death

Figure 1. Mechanism of Action of this compound.

This compound functions by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, an essential enzyme in the transcription of DNA to mRNA.[1][2][3] This inhibition of RNA synthesis effectively halts the production of essential proteins, leading to bacterial cell death.[2][3]

dot

doxycycline_mechanism cluster_bacterium Bacterial Cell doxycycline Doxycycline ribosome_30s 30S Ribosomal Subunit doxycycline->ribosome_30s Binds to mrna_complex mRNA-Ribosome Complex ribosome_30s->mrna_complex protein_synthesis Protein Elongation mrna_complex->protein_synthesis trna aminoacyl-tRNA trna->mrna_complex Binds to A site bacterial_stasis Bacteriostasis protein_synthesis->bacterial_stasis

Figure 2. Mechanism of Action of Doxycycline.

Doxycycline is a bacteriostatic agent that inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit.[4][5][6][7] This binding prevents the association of aminoacyl-tRNA with the ribosomal A site on the mRNA-ribosome complex, thereby halting the elongation of polypeptide chains and inhibiting bacterial growth.[4][5]

Comparative In Vitro Efficacy

In vitro studies consistently demonstrate the high potency of this compound against intracellular bacteria, particularly Chlamydia species, with Minimum Inhibitory Concentrations (MICs) significantly lower than those of doxycycline.

AntibioticOrganismMIC (μg/mL)Reference
This compound Chlamydia trachomatis0.00025 - 0.0025[3][8]
Chlamydia pneumoniae0.00125 - 0.0025
Doxycycline Chlamydia trachomatis0.064[8]
Chlamydia pneumoniae0.016 - 2[9]

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and doxycycline for chlamydial infections are limited. However, data from separate trials comparing each to azithromycin (B1666446) provide an indirect assessment of their clinical performance.

DrugConditionComparatorMicrobiological Cure RateReference
This compound (25 mg, single dose)Uncomplicated genital C. trachomatis (women)Azithromycin (1 g)84.8%[10]
Doxycycline (100 mg BID, 7 days)Uncomplicated genital C. trachomatisAzithromycin (1 g)98% (meta-analysis)[10]

It is important to note that while the meta-analysis suggests a high cure rate for doxycycline, some studies using more sensitive Nucleic Acid Amplification Tests (NAATs) have reported lower cure rates for azithromycin, which may influence the indirect comparison.[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for Chlamydia trachomatis

This protocol outlines a standard method for determining the MIC of an antimicrobial agent against C. trachomatis in a cell culture system.

dot

mic_assay_workflow start Start cell_culture 1. Prepare confluent monolayers of McCoy cells in 48-well plates. start->cell_culture inoculation 2. Inoculate monolayers with C. trachomatis (10³-10⁵ IFU/well). cell_culture->inoculation centrifugation 3. Centrifuge plates (1 hr, 1350 x g, 35°C) to facilitate infection. inoculation->centrifugation incubation_infection 4. Incubate for 4 hours (35°C, 5% CO₂). centrifugation->incubation_infection add_antibiotic 5. Aspirate inoculum and add media with serial dilutions of antibiotic. incubation_infection->add_antibiotic incubation_treatment 6. Incubate for 48 hours (35°C, 5% CO₂). add_antibiotic->incubation_treatment staining 7. Fix cells and stain for chlamydial inclusions (Immunofluorescence). incubation_treatment->staining analysis 8. Determine MIC: Lowest concentration with ≥95% inclusion reduction. staining->analysis end End analysis->end

Figure 3. Experimental Workflow for MIC Assay.

1. Cell Culture Preparation:

  • McCoy cells are cultured in 48-well plates until a confluent monolayer is formed.[8] The growth medium is typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and cycloheximide (B1669411) (1 mg/L) to inhibit host cell protein synthesis.[8]

2. Inoculation:

  • The cell monolayers are inoculated with a stock of C. trachomatis at an inoculum size of 10³ to 10⁵ inclusion-forming units (IFU) per well.[8]

3. Centrifugation:

  • To enhance infection, the plates are centrifuged for 1 hour at approximately 1350 x g and 35°C.[8]

4. Infection Incubation:

  • The plates are incubated for 4 hours at 35°C in a 5% CO₂ atmosphere to allow for chlamydial entry into the host cells.[8]

5. Antibiotic Addition:

  • The inoculum is aspirated, and fresh medium containing two-fold serial dilutions of the test antibiotic (this compound or doxycycline) is added to the wells.[8] An antibiotic-free control well is included for each strain.[8]

6. Treatment Incubation:

  • The plates are incubated for an additional 48 hours under the same conditions.[8]

7. Staining and Visualization:

  • After incubation, the cell monolayers are fixed with methanol (B129727) and stained for chlamydial inclusions using a direct immunofluorescence assay.[8][11] This involves using fluorescein-conjugated monoclonal antibodies specific to Chlamydia species.[5] Inclusions appear as distinct, apple-green fluorescent bodies within the cytoplasm of the host cells when viewed under a fluorescence microscope.[5]

8. MIC Determination:

  • The MIC is defined as the lowest antibiotic concentration that results in at least a 95% reduction in the number of inclusions compared to the antibiotic-free control.[12]

Protective Effect (PE) Assay

This assay is particularly relevant for this compound and is designed to evaluate the duration of antibacterial activity within host cells after the drug has been removed from the extracellular environment.

1. Pre-treatment of Host Cells:

  • Confluent monolayers of mammalian cells (e.g., McCoy or HeLa cells) in microtiter plates are incubated with varying concentrations of the antibiotic for 24 hours.

2. Drug Washout:

  • The antibiotic-containing medium is removed, and the cell monolayers are washed to remove any extracellular drug.

3. Chlamydial Challenge:

  • At different time points after the drug washout (e.g., 2, 4, 6, and up to 12 days), the pre-treated cell monolayers are challenged with an inoculum of C. trachomatis.

4. Incubation and Analysis:

  • The infected cells are incubated for 48 hours, after which they are fixed and stained for chlamydial inclusions as described in the MIC assay protocol.

5. Determination of Protective Effect:

  • The protective effect is determined by the ability of the pre-treated cells to resist chlamydial infection. The protective dose is the concentration of the antibiotic that prevents the formation of inclusions at a given time point after drug removal. A longer duration of protection at lower concentrations indicates a more potent and persistent intracellular antibacterial effect. Studies have shown that this compound exhibits a significantly longer protective effect (6 to 12 days) compared to doxycycline (less than 2 days).[8]

Conclusion

Both this compound and doxycycline are effective against intracellular bacteria, but they exhibit key differences in their mechanism, in vitro potency, and intracellular persistence.

  • This compound demonstrates exceptional in vitro potency against Chlamydia species, with MICs that are several orders of magnitude lower than those of doxycycline.[3][8] Its unique mechanism of inhibiting bacterial RNA polymerase and its prolonged intracellular protective effect suggest its potential for potent and sustained antibacterial activity.[1][3][8]

  • Doxycycline remains a clinically important and effective treatment for chlamydial infections, with a well-established track record.[10] Its mechanism of inhibiting protein synthesis is a proven strategy against a broad spectrum of bacteria.

For researchers and drug development professionals, the high potency and persistent intracellular activity of this compound make it an intriguing candidate for further investigation, particularly for infections where prolonged antibacterial action within host cells is desirable. The choice between these agents in a clinical setting would depend on a variety of factors including the specific pathogen, site of infection, and patient characteristics. Further direct comparative clinical trials are warranted to definitively establish the relative clinical efficacy of this compound and doxycycline for the treatment of intracellular bacterial infections.

References

In Vivo Showdown: A Comparative Guide to Rifalazil and Rifapentine Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for more effective and shorter treatment regimens for tuberculosis (TB), two potent rifamycins, Rifalazil and rifapentine (B610483), have emerged as promising candidates. This guide provides a detailed in vivo comparison of their activities, drawing upon key preclinical and clinical studies to inform researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo studies, offering a side-by-side comparison of the efficacy and pharmacokinetic profiles of this compound and rifapentine.

Table 1: In Vivo Efficacy Against Mycobacterium tuberculosis in Murine Models
ParameterThis compoundRifapentineRifampin (Standard of Care)Source
Bacterial Load Reduction (log10 CFU) in Lungs Significantly more active than rifampin as a single drug.[1] Combination with isoniazid (B1672263) (INH) was more effective than RIF-INH, reducing treatment to apparent sterilization by half (6 vs. 12 weeks).[1]Replacing rifampin with rifapentine in combination regimens reduced the duration of treatment needed to cure TB in BALB/c mice by approximately 50%.[2][3] Roughly 4 times more potent than rifampin in both BALB/c and C3HeB/FeJ mice.[2][3]Standard comparator in most studies.[1][2][3]
Relapse Rates After Treatment Cessation Combination of RLZ with pyrazinamide (B1679903) (PZA) and ethambutol (B1671381) (EMB) showed significantly better activity with respect to relapse of infection compared to INH-RIF.[1] A 12-week RLZ-INH regimen showed no regrowth 6 months after cessation of therapy, whereas the RIF-INH regimen yielded regrowth.[1]A weekly regimen of rifapentine with isoniazid for three months was as effective as a daily regimen of isoniazid for nine months in preventing active tuberculosis in HIV-negative individuals with latent TB.[4]Higher relapse rates compared to this compound-containing regimens in some studies.[1][1][4]
Sterilizing Activity RLZ alone was the most active single agent, achieving a sterile (nonculturable) state by 12 weeks in one study.[5] A minimum of 10 weeks of RLZ-INH treatment was necessary to maintain a nonculturable state.[5]Demonstrated a significant increase in sterilizing activity with increasing dose.[2][3]Standard for comparison.[2][3][5]
Table 2: Comparative Pharmacokinetics
ParameterThis compoundRifapentineSource
Half-life Long half-life of approximately 60 hours.[6][7]Longer half-life than rifampin (approximately 15 hours).[8][6][7][8]
Protein Binding Data not prominently available in the provided search results.High protein binding (97%).[9][10][9][10]
Metabolism Does not appear to be dependent on hepatic cytochrome P450 enzymes and is not an inducer of hepatic cytochrome P450 in animal studies.[11]Inducer of cytochrome P450 3A, but less potent than rifampin.[9][10][9][10][11]
Food Effect on Absorption Information not available in the provided search results.Absorption is increased in the presence of food.[9][10][9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

Murine Model of Tuberculosis for Efficacy Studies
  • Animal Model: Female CD-1 mice or BALB/c mice are commonly used.[12] C3HeB/FeJ mice, which develop necrotic lung granulomas similar to human TB, are also utilized to better represent human pathology.[2][3]

  • Infection: Mice are infected intravenously or via aerosol with a standardized inoculum of Mycobacterium tuberculosis H37Rv or Erdman strain.[12][13]

  • Treatment Regimen: Treatment is typically initiated several weeks post-infection to allow for the establishment of a chronic infection. Drugs are administered orally (gavage) on a daily or intermittent basis (e.g., once weekly).[5] Dosages are often selected to be human-equivalent.

  • Assessment of Efficacy: At specified time points during and after treatment, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on selective media (e.g., Middlebrook 7H11 agar) to determine the number of viable bacteria (colony-forming units, CFU).[1][5]

  • Relapse Studies: To assess the sterilizing activity of a regimen, a cohort of treated mice is left untreated for a period (e.g., 3-6 months) after the completion of therapy. The presence of any bacterial regrowth in the organs is then determined by CFU enumeration.[1][5]

Pharmacokinetic Studies in Animal Models
  • Animal Model: Mice or guinea pigs are typically used.[13]

  • Drug Administration: A single dose of the drug is administered orally.

  • Sample Collection: Blood samples are collected at multiple time points after drug administration via methods such as tail bleeding or cardiac puncture.

  • Drug Concentration Analysis: Plasma is separated from the blood samples, and the concentration of the drug and its metabolites is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Parameter Calculation: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the comparative assessment of this compound and rifapentine.

Experimental_Workflow_TB_Mouse_Model Infection Infection of Mice (Aerosol or IV with M. tb) PreTreatment Establishment of Chronic Infection (several weeks) Infection->PreTreatment Treatment Treatment Period (e.g., 6-12 weeks) - this compound Regimen - Rifapentine Regimen - Control Regimen PreTreatment->Treatment Efficacy_Assessment Efficacy Assessment - CFU enumeration in lungs and spleen Treatment->Efficacy_Assessment During & End of Treatment Post_Treatment Post-Treatment Observation Period (for relapse studies) Treatment->Post_Treatment Relapse_Assessment Relapse Assessment - CFU enumeration in lungs and spleen Post_Treatment->Relapse_Assessment

Caption: Workflow for in vivo efficacy and relapse studies in a murine tuberculosis model.

Pharmacokinetic_Study_Workflow Drug_Admin Single Oral Dose Administration to Mice Blood_Sampling Serial Blood Sampling (Multiple Time Points) Drug_Admin->Blood_Sampling Plasma_Analysis Plasma Drug Concentration Analysis (e.g., HPLC) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis - Cmax, Tmax, AUC, t1/2 Plasma_Analysis->PK_Analysis

Caption: General workflow for conducting a pharmacokinetic study in an animal model.

References

Rifalazil: A Comparative Analysis Against Current Antibiotic Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antibiotic Rifalazil (B610480) with current standard-of-care treatments for several key bacterial infections. The objective is to present an evidence-based assessment of this compound's performance, supported by experimental data from preclinical and clinical studies.

Executive Summary

This compound is a benzoxazinorifamycin, a derivative of rifamycin (B1679328), that exhibits potent in vitro activity against a broad spectrum of bacteria, including Mycobacterium tuberculosis, Clostridioides difficile, and Chlamydia trachomatis.[1][2][3] Its proposed mechanism of action, similar to other rifamycins, involves the inhibition of the β-subunit of bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[1][4] Preclinical studies and early-phase clinical trials suggested that this compound's long half-life and high intracellular concentrations could offer advantages over existing therapies, such as the potential for less frequent dosing and improved efficacy against intracellular pathogens.[5][6] However, the development of this compound was terminated in 2013 due to severe side effects, a critical factor to consider when evaluating its therapeutic potential.[1]

Mechanism of Action

This compound's primary target is the bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial survival. By binding to the β-subunit of this enzyme, this compound sterically hinders the elongation of messenger RNA transcripts, leading to a cessation of protein synthesis and ultimately, bacterial cell death.

cluster_bacterium Bacterial Cell cluster_inhibition Mechanism of Inhibition DNA Bacterial DNA RNAP RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA mRNA transcript RNAP->mRNA Blocked_RNAP Inactive RNAP-Rifalazil Complex Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Proteins Ribosome->Protein This compound This compound This compound->RNAP Binds to β-subunit Blocked_RNAP->mRNA Transcription Blocked

Figure 1: Mechanism of action of this compound.

In Vitro Susceptibility Data

This compound has demonstrated potent in vitro activity against various clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound compared to other antibiotics.

Table 1: In Vitro Activity against Mycobacterium tuberculosis

AntibioticMIC Range (μg/mL)Fold Difference vs. Rifampin
This compound0.0004764-fold more active[5]
Rifampin~0.03-
RifabutinNot specified4- to 8-fold less active than this compound[5]

Table 2: In Vitro Activity against Clostridioides difficile

AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound0.002[2]0.004[2]
Vancomycin (B549263)Not specifiedNot specified
MetronidazoleNot specifiedNot specified

Table 3: In Vitro Activity against Chlamydia trachomatis and Chlamydia pneumoniae

AntibioticOrganismMIC₉₀ (μg/mL)
This compoundC. trachomatis0.00025 - 0.0025[3][6]
C. pneumoniae0.00125 - 0.0025[7]
AzithromycinC. trachomatis0.125[8]
C. pneumoniae0.125[7]
LevofloxacinC. trachomatis1.0[9]
C. pneumoniae1.0[7]
RifampinC. trachomatis0.004[6]

Preclinical and Clinical Efficacy

Tuberculosis (TB)

In murine models of tuberculosis, this compound demonstrated superior activity compared to rifampin.[5] Combination therapy of this compound with isoniazid (B1672263) rendered M. tuberculosis non-culturable after 6 weeks of treatment, whereas the standard rifampin-isoniazid combination required 12 weeks to achieve a similar result.[10] Furthermore, a 12-week course of this compound-isoniazid resulted in apparent sterilization of organs, with no regrowth observed six months after cessation of therapy.[11] In contrast, regrowth was detected after discontinuation of the rifampin-isoniazid regimen.[10]

A phase II clinical trial in patients with pulmonary TB showed that once-weekly doses of 10 mg and 25 mg of this compound in combination with daily isoniazid were well-tolerated over a two-week period.[5] While decreases in sputum colony-forming unit (CFU) counts were observed, the results were not statistically superior to the standard isoniazid and rifampin regimen, partly due to high variability in the control groups.[5]

Clostridioides difficile-Associated Diarrhea (CDAD)

In a hamster model of clindamycin-induced CDAD, this compound was compared to vancomycin.[2] this compound treatment was associated with a lack of disease signs and prevention of relapse for up to 30 days after treatment discontinuation.[2] In contrast, hamsters treated with vancomycin experienced relapse 10 to 15 days after stopping the treatment.[2] These preclinical findings suggested that this compound might be superior to vancomycin in preventing CDAD recurrence.[2]

Chlamydia trachomatis Infection

In a phase II clinical trial involving men with non-gonococcal urethritis (NGU) caused by C. trachomatis, a single 25 mg dose of this compound resulted in a microbiological cure rate of 85% at two weeks, which was comparable to the 83% cure rate observed with a single 1 g dose of azithromycin.[12] At the five-week follow-up, the microbiological cure rate for this compound was 83%, while it was 64% for azithromycin.[8]

Another randomized, double-blind study in women with uncomplicated genital C. trachomatis infection found that a single 25 mg dose of this compound resulted in a microbiological cure rate of 84.8%, compared to 92.1% for a single 1 g dose of azithromycin.[8]

Safety and Tolerability

Early clinical trials indicated that this compound was generally well-tolerated at the doses studied.[5][12] The most common adverse events reported were mild to moderate in severity.[12] However, the development of this compound was ultimately halted in 2013 due to the emergence of severe side effects in later-stage clinical trials.[1] The specific nature of these severe adverse events is not detailed in the available search results.

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of this compound and comparator agents against C. trachomatis and C. pneumoniae was determined using a cell culture-based assay.[9]

start Start prep_cells Prepare HEp-2 cell monolayers in 96-well plates start->prep_cells inoculate Inoculate cell monolayers prep_cells->inoculate prep_inoculum Prepare Chlamydia inoculum prep_inoculum->inoculate centrifuge Centrifuge plates to enhance infection inoculate->centrifuge incubate1 Incubate for 1 hour centrifuge->incubate1 add_media Aspirate inoculum and add media with cycloheximide (B1669411) and serial dilutions of antibiotic incubate1->add_media incubate2 Incubate for 48-72 hours add_media->incubate2 fix_stain Fix and stain for Chlamydial inclusions incubate2->fix_stain determine_mic Determine MIC (lowest concentration with no visible inclusions) fix_stain->determine_mic end End determine_mic->end

Figure 2: Workflow for in vitro susceptibility testing of this compound against Chlamydia.

  • Cell Culture: HEp-2 cells are grown to confluence in 96-well microtiter plates.[9]

  • Inoculum Preparation: Chlamydia strains are diluted to a concentration that yields a specific number of inclusion-forming units per milliliter.[9]

  • Infection: The cell monolayers are inoculated with the prepared Chlamydia suspension.[9]

  • Centrifugation: The plates are centrifuged to facilitate the infection of the cells.[9]

  • Incubation: The infected cells are incubated for one hour.[9]

  • Drug Exposure: The inoculum is removed, and fresh medium containing cycloheximide (to inhibit host cell protein synthesis) and serial dilutions of the test antibiotics is added.[9]

  • Incubation: The plates are incubated for an additional 48 to 72 hours.[9]

  • MIC Determination: The cells are fixed and stained to visualize chlamydial inclusions. The MIC is defined as the lowest antibiotic concentration that completely inhibits the formation of these inclusions.[9]

Hamster Model of C. difficile Infection

The efficacy of this compound in treating and preventing CDAD was evaluated in a Golden Syrian hamster model.[2][13]

start Start clindamycin (B1669177) Administer Clindamycin subcutaneously to induce susceptibility start->clindamycin infection Challenge with oral gavage of toxigenic C. difficile clindamycin->infection treatment Initiate oral treatment with This compound, Vancomycin, or vehicle infection->treatment monitoring Monitor for signs of disease (e.g., diarrhea, weight loss) treatment->monitoring endpoint Assess outcomes: - Survival - Relapse after treatment - Cecal toxin levels monitoring->endpoint end End endpoint->end

Figure 3: Experimental workflow for the hamster model of C. difficile infection.

  • Induction of Susceptibility: Hamsters are pre-treated with a subcutaneous injection of clindamycin to disrupt the normal gut flora and make them susceptible to C. difficile infection.[2]

  • Infection: The animals are then challenged with an oral gavage of a toxigenic strain of C. difficile.[2]

  • Treatment: Treatment with this compound, vancomycin, or a vehicle control is initiated.[2]

  • Monitoring: The hamsters are monitored daily for the development of clinical signs of CDAD, such as diarrhea ("wet tail") and mortality.[2][14]

  • Outcome Assessment: At the end of the study period, or upon euthanasia, outcomes such as survival, relapse of disease after treatment cessation, and the presence of C. difficile toxins in the cecal contents are assessed.[2]

Murine Model of Tuberculosis

The bactericidal and sterilizing activity of this compound was assessed in a mouse model of tuberculosis.[10][15]

  • Infection: Mice are infected intravenously with a standardized inoculum of M. tuberculosis.[10]

  • Treatment: Treatment with this compound-containing regimens or standard TB drugs is initiated at a specified time post-infection and administered for a defined duration.[10][15]

  • Assessment of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are homogenized and plated on selective media to determine the number of viable M. tuberculosis CFU.[10][16]

  • Assessment of Relapse: To assess the sterilizing activity of the treatment, some groups of mice are held for a period after the completion of therapy to monitor for bacterial regrowth (relapse).[10][15]

Conclusion

This compound demonstrated significant promise as a potent antibiotic with a favorable preclinical profile and some encouraging early-phase clinical data. Its high in vitro activity, particularly against challenging pathogens like M. tuberculosis and intracellular bacteria, along with its long half-life, suggested the potential for improved treatment regimens. However, the termination of its development due to severe side effects underscores the challenges in translating promising preclinical and early clinical findings into a safe and effective therapeutic agent. This guide provides a summary of the available data to inform the scientific community about the properties and performance of this compound in comparison to established antibiotic treatments.

References

Rifalazil's Edge: A Comparative Guide to its Cross-Resistance Profile Against Other Rifamycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cross-resistance profile of Rifalazil against other key rifamycin (B1679328) derivatives: Rifampicin (B610482), Rifabutin, and Rifapentine. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular interactions, this document serves as a critical resource for researchers engaged in the development of novel antimicrobial agents and for clinicians navigating the challenges of antibiotic resistance.

Executive Summary

This compound, a newer benzoxazinorifamycin, demonstrates a promising profile of activity against a range of bacteria, including strains resistant to older rifamycins (B7979662) like Rifampicin. This advantage is largely attributed to its distinct chemical structure, which influences its interaction with the bacterial RNA polymerase (RNAP) and its resilience to certain resistance-conferring mutations in the rpoB gene. While cross-resistance among rifamycins is a significant clinical concern, data indicates that this compound often retains a notable level of efficacy against isolates that have developed resistance to Rifampicin, and in some cases, to Rifabutin and Rifapentine. This guide will dissect the nuances of this cross-resistance, providing a comprehensive overview supported by quantitative data.

Comparative Antibacterial Activity

The in vitro activity of this compound and its comparators is most effectively summarized by their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The following tables consolidate data from multiple studies to offer a side-by-side comparison.

Table 1: Comparative MICs (μg/mL) Against Staphylococcus aureus

StrainThis compoundRifampicinRifabutinRifapentine
Methicillin-Susceptible S. aureus (MSSA)0.004 - 0.0080.008 - 0.0160.004 - 0.0160.008 - 0.016
Methicillin-Resistant S. aureus (MRSA)0.004 - 0.0080.008 - 0.030.008 - 0.030.008 - 0.03
Rifampicin-Resistant S. aureus (RRSA)0.5 - >128>641 - >128>64
rpoB H481Y mutant16>12832>128

Table 2: Comparative MICs (μg/mL) Against Mycobacterium tuberculosis

StrainThis compoundRifampicinRifabutinRifapentine
Wild-Type (H37Rv)0.004 - 0.0080.06 - 0.250.015 - 0.060.03 - 0.12
Rifampicin-Resistant0.03 - >16>160.06 - >160.12 - >16
rpoB S531L mutant>16>16>16>16
rpoB D516V mutant0.06>160.125>16

Table 3: Comparative MICs (μg/mL) Against Chlamydia spp.

OrganismStrainThis compoundRifampicin
Chlamydia pneumoniaeWild-Type0.0001250.008
C. pneumoniaeRifampicin-Resistant0.016 - 0.125>100
Chlamydia trachomatisWild-Type0.000250.015
C. trachomatisRifampicin-Resistant0.064 - 1.0128 - >512

Mechanism of Action and Resistance

Rifamycins exert their bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription. They bind to the β-subunit of RNAP, encoded by the rpoB gene, sterically blocking the path of the elongating RNA transcript.

Resistance to rifamycins primarily arises from mutations in the rpoB gene, particularly within an 81-bp hotspot known as the rifampicin resistance-determining region (RRDR). These mutations alter the conformation of the drug-binding pocket, reducing the affinity of the rifamycin molecule. The degree of cross-resistance among different rifamycin derivatives is highly dependent on the specific rpoB mutation.

Mechanism of Rifamycin Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance Rifamycin Rifamycin Derivative (e.g., this compound) beta_subunit β-subunit Rifamycin->beta_subunit Binds to Reduced_Binding Reduced Rifamycin Binding Affinity RNAP Bacterial RNA Polymerase (RNAP) Transcription Transcription Initiation RNAP->Transcription rpoB rpoB gene rpoB->beta_subunit encodes beta_subunit->RNAP component of Elongation RNA Elongation beta_subunit->Elongation Steric Occlusion Transcription->Elongation Protein_Synthesis Protein Synthesis Elongation->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth rpoB_mutated Mutated rpoB gene (e.g., in RRDR) beta_subunit_altered Altered β-subunit rpoB_mutated->beta_subunit_altered encodes beta_subunit_altered->Reduced_Binding Continued_Elongation Unhindered RNA Elongation Reduced_Binding->Continued_Elongation Resistance Antibiotic Resistance Continued_Elongation->Resistance

Fig. 1: Rifamycin mechanism of action and resistance pathway.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of rifamycin derivatives using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the rifamycin powder (this compound, Rifampicin, Rifabutin, or Rifapentine).

    • Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or methanol) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Aseptically dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process down the row. Discard 100 µL from the last well containing the antimicrobial.

    • This will result in a range of antimicrobial concentrations. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • Results can be read visually or with a microplate reader.

Experimental Workflow for MIC Determination start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-well Plate with Serial Dilutions prep_stock->prep_plate dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Fig. 2: Workflow for MIC determination via broth microdilution.

Discussion and Conclusion

The presented data underscores the potential of this compound as a valuable agent in the fight against bacterial infections, particularly in cases of resistance to other rifamycins. Its ability to maintain activity against certain rifampicin-resistant strains of clinically important pathogens like S. aureus, M. tuberculosis, and Chlamydia species warrants further investigation and clinical evaluation. The cross-resistance profile of any rifamycin is intricately linked to the specific mutations in the rpoB gene. Therefore, genotypic analysis of resistant isolates is crucial for predicting the potential efficacy of alternative rifamycin therapies.

This guide provides a foundational understanding of the comparative cross-resistance profile of this compound. Researchers are encouraged to build upon this data, conducting further studies across a broader range of clinical isolates to fully elucidate the therapeutic potential of this compound and to inform the development of next-generation rifamycin antibiotics.

The Enduring Impact of Rifalazil: A Comparative Analysis of its Post-Antibiotic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the post-antibiotic effect (PAE) of the potent rifamycin (B1679328) derivative, Rifalazil, reveals a prolonged period of bacterial growth suppression that distinguishes it from other antibiotics in its class. This guide offers a comparative analysis of this compound's PAE with other rifamycins, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a benzoxazinorifamycin, demonstrates a significant and lasting inhibitory effect on bacterial growth even after the drug has been removed from the culture medium. This phenomenon, known as the post-antibiotic effect (PAE), is a crucial pharmacodynamic parameter that can influence dosing regimens and clinical efficacy. While classical PAE studies for this compound are not extensively documented, its well-established long half-life of approximately 60 hours and high intracellular accumulation contribute to a profound and sustained antibacterial action.[1][2] This persistent effect has been notably observed in studies where pre-treatment of cell cultures with this compound prevented subsequent chlamydial infection for up to 12 days, a testament to its enduring intracellular activity.

Comparative Post-Antibiotic Effect of Rifamycins

The rifamycin class of antibiotics is known for its potent bactericidal activity, which is attributed to the inhibition of bacterial DNA-dependent RNA polymerase.[3] This mechanism contributes to a significant PAE against a variety of bacteria. The following table summarizes the available quantitative data on the PAE of this compound's counterparts.

DrugBacterial StrainConcentrationExposure TimePost-Antibiotic Effect (PAE) in hours
This compound Chlamydia trachomatis0.002-0.008 µg/mL24 hoursProtective effect observed for up to 12 days
RifampinMycobacterium aviumNot SpecifiedNot Specified20.8 ± 3.4
RifampinMycobacterium tuberculosis ATCC 27294Peak serum conc.2 hours67.8
RifapentineMycobacterium tuberculosis ATCC 2729420 mg/L2 hours104
RifapentineMycobacterium avium5x MICNot SpecifiedNo significant PAE observed
RifabutinMycobacterium tuberculosisNot Specified24-48 hoursProlonged PAE lasting several days

Note: The "protective effect" of this compound, as described in the cited study, represents a long-lasting intracellular activity that prevents subsequent infection, which is functionally analogous to a very long PAE.

Experimental Protocols

The determination of the post-antibiotic effect is a critical step in the preclinical evaluation of an antimicrobial agent. The methodologies employed in the cited studies for the comparator drugs generally adhere to the following principles:

Standard PAE Determination Protocol
  • Bacterial Culture Preparation: A logarithmic-phase bacterial culture is prepared in a suitable broth medium.

  • Antibiotic Exposure: The bacterial suspension is divided into two groups. One group is exposed to a specific concentration of the antibiotic (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1-2 hours). The other group serves as an untreated control.

  • Drug Removal: After the exposure period, the antibiotic is rapidly removed from the culture. This is typically achieved by a significant dilution of the culture (e.g., 1:1000) or by washing the bacterial cells via centrifugation and resuspension in fresh, antibiotic-free medium.

  • Monitoring Bacterial Growth: The growth of both the treated and control cultures is monitored over time. This can be done by various methods, including:

    • Viable Counts: Serial dilutions of the cultures are plated on agar (B569324) plates at regular intervals, and the number of colony-forming units (CFU) is determined after incubation.

    • Radiometric Methods: For slow-growing bacteria like Mycobacterium tuberculosis, a radiometric culture system (e.g., BACTEC) can be used to monitor metabolic activity as an indicator of growth.

  • PAE Calculation: The PAE is calculated as the difference in the time it takes for the treated culture to increase by a certain amount (e.g., 1-log10 CFU/mL) compared to the untreated control culture.

Visualizing the Process and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for PAE determination and the underlying mechanism of action of rifamycins.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Drug Removal cluster_monitoring Monitoring cluster_calculation Calculation A Log-phase Bacterial Culture B Expose to Antibiotic (e.g., 1-2h) A->B C Untreated Control A->C D Dilution or Washing B->D F Monitor Growth of Control C->F E Monitor Growth (Viable Counts/Radiometry) D->E G Calculate PAE = T - C E->G F->G

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Rifamycin_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Transcription mRNA mRNA (blocked) RNA_Polymerase->mRNA Protein Protein Synthesis (inhibited) mRNA->Protein This compound This compound This compound->RNA_Polymerase Binds to β-subunit

Caption: Mechanism of action of this compound, inhibiting bacterial RNA polymerase.

Conclusion

The available evidence strongly suggests that this compound possesses a remarkably long post-antibiotic effect, a characteristic that is likely a confluence of its prolonged half-life, high intracellular penetration, and potent bactericidal activity. While direct comparative studies using classical PAE methodologies are needed for a more precise quantitative assessment, the observed persistent protective effect of this compound in vitro positions it as a highly promising agent with the potential for less frequent dosing and improved patient compliance. This enduring antibacterial activity underscores the importance of considering the post-antibiotic effect in the development and clinical application of new antimicrobial agents.

References

A Comparative Preclinical Safety Profile of Rifalazil and Rifampin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profiles of two rifamycin (B1679328) antibiotics, Rifalazil (B610480) and rifampin, based on available data from animal models. This objective comparison is intended to inform researchers and drug development professionals on the toxicological characteristics of these compounds.

Executive Summary

This compound, a newer benzoxazinorifamycin, demonstrated a potential safety advantage over the widely used rifampin in preclinical animal studies, primarily concerning hepatic enzyme induction. Unlike rifampin, a potent inducer of cytochrome P450 (CYP450) enzymes, this compound did not exhibit significant enzyme induction in rats or dogs. This suggests a lower potential for drug-drug interactions with this compound. However, the clinical development of this compound was terminated in 2013 due to severe side effects in human trials, the specifics of which are not extensively detailed in publicly available preclinical literature. In contrast, rifampin's safety profile is well-characterized, with hepatotoxicity being the most significant concern observed across multiple animal species.

Comparative Toxicology Data

The following tables summarize the available quantitative and qualitative toxicological data for this compound and rifampin from animal studies.

Table 1: Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Citation(s)
RifampinRatOral1570 mg/kg[1][2][3]
RifampinMouseOral885 mg/kg[1]
This compound--Data not publicly available-

Table 2: Hepatic Safety Profile

FeatureThis compoundRifampinCitation(s)
Hepatotoxicity No significant increase in liver weight or liver enzymes reported in available preclinical studies.Well-documented hepatotoxicity in rats, mice, and dogs, characterized by elevated serum levels of AST, ALT, ALP, and bilirubin, as well as histopathological changes in the liver.[4][4][5]
CYP450 Enzyme Induction Not a significant inducer of cytochrome P450 enzymes in rats and dogs.[5][6][7]Potent inducer of hepatic CYP450 enzymes in multiple species, including dogs and rats, leading to a high potential for drug-drug interactions.[5][8][5][6][7][8]
Observations in Rats At 300 mg/kg/day for 10 days, did not affect liver weight, P450 content, or enzyme activities, though an increase in cytochrome b5 was noted.[5]Oral administration of 50 mg/kg/day for 14 days resulted in significant elevation of AST, ALT, ALP, serum cholesterol, and bilirubin. Histopathological studies showed disintegrated hepatolobular structure.[4][4][5]
Observations in Dogs At doses of 30 or 300 mg/kg/day for 13 weeks, did not affect relative liver weight, cytochrome contents, or enzyme activities.[5]Dosing is generally kept below 10 mg/kg/day due to reports of hepatic toxicity.[9][5][9]

Experimental Protocols

Hepatic Enzyme Induction Study in Rats and Dogs

This study aimed to compare the effects of this compound, rifampin, and rifabutin (B1679326) on liver microsomal enzyme induction.

  • Animal Models: Male Sprague-Dawley rats and male Beagle dogs were used.

  • Drug Administration:

    • Rats: The compounds were administered orally once daily for 10 days. This compound was administered at a dose of 300 mg/kg/day.

    • Dogs: this compound was administered orally once daily for 13 weeks at doses of 30 or 300 mg/kg/day.

  • Parameters Measured:

  • Key Findings: this compound did not cause significant induction of hepatic microsomal enzymes in either rats or dogs, in contrast to rifampin and rifabutin which did.[5]

Rifampin-Induced Hepatotoxicity Study in Rats

This study investigated the hepatotoxic effects of rifampin in male albino rats.

  • Animal Model: Male Wistar strain albino rats.

  • Drug Administration: Rifampin was administered orally at a dose of 50 mg/kg body weight/day for 14 days.

  • Parameters Measured:

    • Serum biochemical markers: Aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), lactate (B86563) dehydrogenase (LDH), total protein, bilirubin, and cholesterol.

    • Histopathology of the liver.

  • Key Findings: The rifampin-treated group showed significant elevation in serum AST, ALT, ALP, LDH, bilirubin, and cholesterol levels. Histopathological examination revealed disintegrated hepatolobular structure with dilated central veins, confirming the hepatotoxic effect of rifampin at the tested dose.[4]

Visualizing Key Differences

The following diagrams illustrate the key differentiating factor in the safety profiles of this compound and rifampin, and a typical experimental workflow for evaluating drug-induced liver injury.

cluster_0 Drug Metabolism & Interaction Pathway This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 No Significant Induction Rifampin Rifampin Rifampin->CYP450 Induces OtherDrugs Co-administered Drugs CYP450->OtherDrugs Metabolizes Metabolism Accelerated Metabolism of Co-administered Drugs CYP450->Metabolism Increased Activity DDI Potential for Drug-Drug Interactions (DDI) Metabolism->DDI

Caption: Comparative effect on CYP450 enzyme induction.

cluster_1 Experimental Workflow for Hepatotoxicity Assessment start Animal Acclimatization dosing Daily Oral Gavage (Drug or Vehicle) start->dosing monitoring Clinical Observation & Body Weight Measurement dosing->monitoring blood Blood Collection (Terminal) monitoring->blood necropsy Necropsy & Organ Weight monitoring->necropsy At study termination biochem Serum Biochemical Analysis (AST, ALT, ALP, Bilirubin) blood->biochem end Data Analysis & Conclusion biochem->end histopath Histopathological Examination of Liver necropsy->histopath histopath->end

Caption: Workflow for evaluating drug-induced liver injury.

Discussion and Conclusion

The available preclinical data from animal models indicates a potentially more favorable safety profile for this compound compared to rifampin, primarily due to its lack of significant induction of hepatic CYP450 enzymes. This is a critical consideration in drug development, as enzyme induction by rifampin is a well-established cause of numerous drug-drug interactions, complicating therapeutic regimens.

However, the discontinuation of this compound's development due to severe side effects in clinical trials underscores the limitations of predicting human toxicity solely from animal models.[10][11] The nature of these side effects and whether they were foreshadowed in any non-public preclinical toxicology studies remains unclear.

For rifampin, its primary toxicity concern in animal models is hepatotoxicity, which is dose-dependent and has been consistently observed across species. This necessitates careful monitoring of liver function during its clinical use.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Rifalazil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Rifalazil, an antibiotic compound. Adherence to these guidelines is essential for personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While the toxicological properties of this compound have not been thoroughly investigated, it is classified as harmful if swallowed.[1] Handle in accordance with good industrial hygiene and safety practices.[1]

Personal Protective Equipment (PPE): Personnel handling this compound waste must wear appropriate PPE to prevent exposure.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Safety glasses or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[2]Protects eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect before use.[2][3]Prevents skin contact with the chemical.
Body Protection Laboratory coat or other protective clothing.[2][3]Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator.[1][2]Required when dusts are generated to prevent inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated pharmaceutical waste. Improper disposal, such as flushing down the drain, is prohibited by the EPA and can contribute to environmental contamination and the development of antimicrobial resistance.[4][5][6]

Step 1: Waste Identification and Segregation

  • Classify the Waste: Identify all materials contaminated with this compound, including unused or expired product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers.

  • Segregate the Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams.[1][2] It must be collected separately.

  • Original Containers: Whenever possible, leave the primary chemical waste in its original container to ensure clear identification.[1] Handle uncleaned, empty containers as you would the product itself.[1]

Step 2: Waste Collection and Labeling

  • Primary Container: Place solid this compound waste and contaminated disposables into a designated, leak-proof chemical waste container.[2] In the U.S., hazardous pharmaceutical waste is often collected in black containers.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.[2]

Step 3: Storage of Waste

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area.[3]

  • Conditions to Avoid: Keep the container tightly closed and store in a dry place, protected from light and moisture.[1][3] Store away from incompatible materials like strong oxidizing agents.[3]

Step 4: Final Disposal

  • Engage a Licensed Contractor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[2]

  • Approved Disposal Method: The contents and container must be disposed of at an approved waste disposal plant.[1][3] The preferred and most common method for pharmaceutical waste is high-temperature incineration.[2][7]

  • Documentation: Ensure all necessary documentation, such as a hazardous waste manifest, is completed in accordance with EPA (Resource Conservation and Recovery Act - RCRA), Department of Transportation (DOT), and state regulations.[2][6][8]

Spill Management

In the event of a spill:

  • Evacuate and Secure: Restrict access to the affected area.

  • Wear PPE: Don the appropriate PPE before cleanup.

  • Containment: Cover drains to prevent environmental release.[1]

  • Cleanup: Collect the spilled material dry. Avoid generating dust.[1] Place the collected material into a designated hazardous waste container for proper disposal.[1]

  • Decontaminate: Clean the affected area thoroughly.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Rifalazil_Disposal_Workflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Final Disposition A Step 1: Identify & Segregate This compound Waste (Pure chemical, contaminated labware) B Step 2: Package Waste - Use original containers if possible - Place in designated, sealed, leak-proof container A->B Segregate properly C Step 3: Label Container - 'Hazardous Waste' - 'this compound' - Other required info B->C Seal container D Step 4: Store Securely - Designated, cool, dry, ventilated area - Away from incompatible materials C->D Store until pickup E Step 5: Arrange Pickup Contact licensed hazardous waste contractor D->E Waste ready for disposal F Step 6: Documentation Complete hazardous waste manifest (RCRA, DOT) E->F Schedule service G Step 7: Transport By certified hauler F->G Provide manifest H Step 8: Final Disposal High-temperature incineration at an approved facility G->H To licensed facility

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Rifalazil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Rifalazil in a laboratory setting. The following procedural guidance is designed to ensure the safe use, storage, and disposal of this potent antibiotic compound.

I. Compound Identification and Properties

This compound, also known as KRM-1648, is a derivative of rifamycin (B1679328) with antibiotic properties.[1][2] It functions by inhibiting the bacterial DNA-dependent RNA polymerase, which blocks the β-subunit in the enzyme and leads to bacterial cell death.[1][2] It has shown high potency against a range of bacteria.[1][2]

Quantitative Data Summary:

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₅₁H₆₄N₄O₁₃[1][3]
Molecular Weight 941.07 g/mol [1][3]
Appearance Solid powder[3]
Purity >98%[3]
Solubility Very high water solubility at pH 2 (~2000 mg/mL), low solubility at pH 5 (0.5 mg/mL)[4]
Storage Temperature Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[3]

Table 2: In Vitro Antimicrobial Activity (MIC₅₀)

OrganismMIC₅₀ (μg/mL)
Clostridium difficile0.0015[2]
Clostridium perfringens0.0039[2]
Bacteroides fragilis0.0313[2]
Helicobacter pylori0.004[2]
Chlamydia pneumoniae0.000125[2]
Chlamydia trachomatis0.00025[2]
Methicillin-susceptible Staphylococcus aureus0.0078[2]
Methicillin-resistant S. aureus0.0078[2]
Streptococcus pyogenes0.0002[2]
Streptococcus pneumoniae0.0001[2]

Occupational Exposure Limits:

No specific Occupational Exposure Limits (OELs) for this compound have been established by regulatory bodies such as OSHA or NIOSH. Some manufacturers may define internal Occupational Exposure Bands (OEBs) for their compounds.[5][6] In the absence of a formal OEL, handling procedures should be based on a conservative risk assessment, treating this compound as a potent compound.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure. The following PPE should be worn at all times in the laboratory when the compound is being handled.

  • Gloves: Nitrile or other chemically resistant gloves are required. Double gloving is recommended, especially when handling the pure compound or preparing solutions.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A clean, buttoned lab coat, preferably one that is disposable or dedicated to handling potent compounds.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted N95 or higher-rated respirator is essential.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling this compound cluster_doffing Doffing Sequence (Contaminated Area) cluster_exit Exiting Work Area Assess_Risk Assess Risk of Exposure (Aerosol/Dust Generation) Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Gown 1. Don Lab Coat/Gown Select_PPE->Don_Gown Don_Respirator 2. Don Respirator (if required) Don_Gown->Don_Respirator Don_Goggles 3. Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves (Double Pair) Don_Goggles->Don_Gloves Handle_Compound Perform Experimental Work Don_Gloves->Handle_Compound Doff_Outer_Gloves 1. Doff Outer Gloves Handle_Compound->Doff_Outer_Gloves Doff_Gown 2. Doff Lab Coat/Gown Doff_Outer_Gloves->Doff_Gown Wash_Hands_1 Wash Hands Doff_Gown->Wash_Hands_1 Doff_Goggles 3. Doff Goggles/Face Shield Wash_Hands_1->Doff_Goggles Doff_Respirator 4. Doff Respirator Doff_Goggles->Doff_Respirator Doff_Inner_Gloves 5. Doff Inner Gloves Doff_Respirator->Doff_Inner_Gloves Wash_Hands_2 Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands_2

PPE Donning and Doffing Workflow for Handling this compound

III. General Laboratory Handling Protocol

The following is a general protocol for the safe handling of this compound in a laboratory setting. This should be adapted to specific experimental needs while maintaining all safety precautions.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
  • Ensure all necessary PPE is available and in good condition.
  • Have a chemical spill kit readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Solution Preparation:

  • Weigh solid this compound in a ventilated balance enclosure or a fume hood to prevent inhalation of dust particles.
  • Use anti-static weigh boats or paper.
  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.
  • This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7]

3. Experimental Procedures:

  • All manipulations of this compound, including dilutions and additions to experimental systems, should be performed in a fume hood.
  • Avoid direct contact with the skin and eyes.
  • Use disposable plasticware whenever possible to minimize cleaning of contaminated glassware.

4. Post-Experiment:

  • Decontaminate all work surfaces with an appropriate cleaning agent.
  • Properly dispose of all contaminated waste as described in the disposal plan.
  • Follow the PPE doffing procedure outlined in the diagram above.

IV. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and potential exposure.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weigh boats, gloves, and other disposable labware should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous materials.

Disposal Workflow:

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid this compound Waste (Gloves, Tubes, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (Solutions, Supernatants) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Syringes) Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container EH_S Arrange for Pickup by Environmental Health & Safety Solid_Container->EH_S Liquid_Container->EH_S Sharps_Container->EH_S Incineration High-Temperature Incineration EH_S->Incineration

Disposal Workflow for this compound-Contaminated Materials

Final Disposal:

All waste containing this compound should be disposed of through your institution's Environmental Health and Safety (EH&S) office. The primary method for the disposal of pharmaceutical waste is high-temperature incineration. Do not dispose of this compound waste in the regular trash or down the sewer.

V. Emergency Procedures

Spills:

  • Small Spills: If a small amount of this compound powder or solution is spilled, and it is safe to do so, absorb the spill with an inert absorbent material from a chemical spill kit. Place the absorbent material in the hazardous solid waste container. Clean the area with a suitable decontaminating solution.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EH&S office immediately. Do not attempt to clean up a large spill without proper training and equipment.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these safety and handling protocols, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.